4-Bromo-1-fluoro-2-nitrobenzene
Description
Properties
IUPAC Name |
4-bromo-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEANKGXXSENNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371281 | |
| Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-73-8 | |
| Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-1-fluoro-2-nitrobenzene physical properties
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Bromo-1-fluoro-2-nitrobenzene
Introduction
This compound is a trifunctionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups, imparts a distinct reactivity profile that is highly valued by researchers in medicinal chemistry, agrochemicals, and materials science.[1] The presence of three different functional groups on the benzene ring offers multiple sites for chemical modification, making it a versatile building block for constructing elaborate molecular architectures.[1]
This guide provides a comprehensive overview of the core physical properties, spectroscopic data, reactivity, and safe handling of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of this reagent to leverage its full potential in their work.
Chemical Identity and Molecular Structure
Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The following identifiers and structural representations define this compound.
-
IUPAC Name: this compound[2]
-
Synonyms: 5-Bromo-2-fluoronitrobenzene, 1-Bromo-4-fluoro-3-nitrobenzene[2]
-
Chemical Structure Representations:
Physicochemical Properties
The physical properties of this compound are critical for its proper handling, storage, and use in reactions. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Clear yellow to brownish liquid after melting. | [1][3] |
| Melting Point | 18-20 °C (lit.) | [1][3][4] |
| Boiling Point | 240-241 °C (lit.) at 760 mmHg | [3][4] |
| Density | 1.786 - 1.81 g/mL at 25 °C (lit.) | [1][3][4] |
| Refractive Index (n20/D) | 1.575 - 1.580 (lit.) | [3][4][6] |
| Flash Point | ~109.5 °C | |
| Vapor Pressure | ~0.0 mmHg at 25 °C | |
| Solubility | Difficult to mix with water. Soluble in many organic solvents. | [3] |
The low melting point means this compound can exist as either a solid or liquid depending on the ambient temperature, a crucial consideration for storage and transfer. Its high boiling point and low vapor pressure indicate low volatility, which contributes to safer handling under standard laboratory conditions.
Spectroscopic and Analytical Data
Spectroscopic analysis is indispensable for verifying the identity and assessing the purity of this compound.
-
Infrared (IR) Spectroscopy: IR spectra are used to confirm the presence of key functional groups. For this molecule, characteristic peaks corresponding to C-NO₂ (nitro), C-F (fluoro), C-Br (bromo), and aromatic C-H and C=C bonds would be expected. Spectral data is available in public databases for comparison.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure. ¹H NMR would show signals for the three aromatic protons, with coupling patterns dictated by their positions relative to each other and the fluorine atom. ¹³C NMR would reveal six distinct signals for the aromatic carbons. ¹⁹F NMR is also a valuable technique for confirming the presence and environment of the fluorine atom.[2]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and isotopic pattern. The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would result in a distinctive M and M+2 isotopic cluster, providing unambiguous confirmation of the compound's identity.
For quality control in a research or manufacturing setting, Gas Chromatography (GC) is typically employed to determine purity. High-purity batches, often specified as ≥98.0% or ≥99%, are essential for achieving predictable outcomes in sensitive downstream applications.[1]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orchestrated reactivity of its functional groups. The potent electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom, renders the aromatic ring highly electron-deficient. This electronic profile is the primary driver of its reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) reactions. This is the most significant aspect of its chemical behavior. In SNAr reactions, a nucleophile attacks the aromatic ring, displacing one of the leaving groups (in this case, F⁻ or Br⁻).
-
Causality of Reactivity: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The stability of this intermediate is greatly enhanced by strong electron-withdrawing groups, such as the nitro group at the ortho position.
-
Regioselectivity: The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack. In this compound, the C1 (bearing fluorine) and C4 (bearing bromine) positions are activated. Generally, in SNAr reactions involving nitro-activated halobenzenes, fluorine is a much better leaving group than bromine because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[7] Therefore, nucleophiles will preferentially displace the fluorine atom over the bromine atom. However, some sources also note that the bromine atom can be readily displaced.[3] This suggests that reaction conditions can be tuned to favor substitution at either position, adding to its synthetic versatility.
Other Transformations
-
Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[1][3]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative opens up a vast array of subsequent chemical modifications, such as diazotization or acylation.
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis involves the electrophilic bromination of 1-fluoro-2-nitrobenzene. The nitro and fluoro groups direct the incoming electrophile (Br⁺) primarily to the position para to the fluorine atom.
Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
This protocol is based on a general procedure for the bromination of an activated aromatic ring.[8]
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, add 1-fluoro-2-nitrobenzene. Cool the vessel in an ice bath.
-
Addition of Reagents: Slowly add concentrated sulfuric acid while maintaining the internal temperature. Once the mixture is homogenous, begin the portion-wise addition of N-bromosuccinimide (NBS), ensuring the temperature is maintained at approximately 15°C.
-
Experimental Rationale: The reaction is exothermic, and controlling the temperature prevents unwanted side reactions. Sulfuric acid serves as both a solvent and a catalyst to generate the active brominating agent from NBS.
-
-
Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them via Gas Chromatography (GC) until the starting material is consumed.[8]
-
Workup - Quenching and Extraction: Once complete, slowly pour the reaction mixture into a beaker containing crushed ice and water.[3][8] This will precipitate the crude product. Extract the product from the aqueous phase using an organic solvent like ethyl acetate.[3][8]
-
Experimental Rationale: Quenching with ice water stops the reaction and precipitates the organic product, which has low aqueous solubility. Ethyl acetate is a standard solvent for extracting moderately polar organic compounds.
-
-
Isolation: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude product, often as a brown solid or oil.[3][8]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether, to obtain the pure this compound.[3][8] Dry the final product under vacuum.
Safety, Handling, and Storage
As with any nitroaromatic compound, this compound must be handled with appropriate care.
-
Hazard Classification (GHS): The compound is classified as harmful. Key hazard statements include:
-
Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[1] Recommended storage temperatures are often between 0-8 °C.[1]
-
First Aid:
Conclusion
This compound is a strategically important chemical intermediate whose value lies in the distinct and complementary reactivity of its three functional groups. Its electron-deficient aromatic core makes it an excellent substrate for nucleophilic aromatic substitution, while the bromo and nitro groups provide orthogonal sites for cross-coupling and reduction, respectively. A thorough understanding of its physicochemical properties, reactivity profile, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 364-73-8 [chemicalbook.com]
- 4. This compound 96 364-73-8 [sigmaaldrich.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 364-73-8 Name: 4-Bromo-1-fluoro-2-nitrobenzene5-Bromo-2-fluoronitrobenzene [xixisys.com]
A Comprehensive Technical Guide to 4-Bromo-1-fluoro-2-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth analysis of 4-Bromo-1-fluoro-2-nitrobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, physicochemical properties, a detailed and rationalized synthetic protocol, its versatile reactivity, and its applications in modern research, with a focus on providing actionable insights for laboratory and process development.
Core Molecular Identity and Physicochemical Profile
Chemical Structure and IUPAC Nomenclature
The unambiguous identification of a chemical entity is paramount for reproducible scientific work. The compound with the CAS number 364-73-8 is correctly named according to IUPAC nomenclature as This compound [1]. Its molecular structure is characterized by a benzene ring substituted with three key functional groups: a bromine atom at position 4, a fluorine atom at position 1, and a nitro group at position 2.
Molecular Formula: C₆H₃BrFNO₂[2]
Canonical SMILES: C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])F
The strategic placement of these substituents—two electron-withdrawing groups (fluoro and nitro) and a halogen (bromo)—renders the aromatic ring electron-deficient, a feature that dictates its chemical reactivity and utility as a synthetic building block.
Physicochemical Properties: A Summary for Practical Application
A thorough understanding of a compound's physical properties is critical for its handling, storage, and use in chemical reactions. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Significance in Application |
| Molecular Weight | 220.00 g/mol [3] | Essential for stoichiometric calculations in reaction planning. |
| Appearance | Clear yellow to brownish liquid after melting[3]. | A visual indicator of the material's state and purity. |
| Melting Point | 18-19 °C (lit.) | The compound is a solid at standard laboratory refrigerated temperatures, which is important for storage, and melts to a liquid just above this, simplifying handling and dispensing. |
| Boiling Point | 240-241 °C (lit.) | Its high boiling point indicates low volatility, which is a favorable characteristic for handling safety. |
| Density | 1.786 g/mL at 25 °C (lit.) | Necessary for accurate volume-to-mass conversions. |
| Refractive Index | n20/D 1.575 (lit.) | A useful parameter for quality control and identity confirmation. |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly achieved via the electrophilic aromatic bromination of 1-fluoro-2-nitrobenzene. The following section provides a detailed, step-by-step protocol and explains the rationale behind the choice of reagents and conditions.
The Causality Behind Experimental Choices
The starting material, 1-fluoro-2-nitrobenzene, possesses a benzene ring that is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the nitro and fluoro groups. However, these groups are ortho, para-directing (fluorine) and meta-directing (nitro). The directing effects of the activating fluorine group dominate, and since the position para to the fluorine is sterically accessible and electronically favored, bromination occurs regioselectively at this position.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂) for this transformation. NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine, and its use can lead to higher regioselectivity and cleaner reactions, especially for deactivated substrates. The reaction is often catalyzed by an acid, which protonates the carbonyl group of NBS, making the bromine atom even more electrophilic.
-
Solvent System: Acetic Acid serves as an excellent solvent for this reaction as it can dissolve the starting material and NBS, and its polar nature can help to stabilize the intermediates in the electrophilic aromatic substitution mechanism.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
This protocol is adapted from established procedures[2].
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, add 1-fluoro-2-nitrobenzene (1 equivalent) and glacial acetic acid.
-
Bromination: Cool the stirred solution to approximately 15 °C using an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 to 1.2 equivalents) portion-wise, ensuring the temperature is maintained below 20 °C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress using a suitable analytical technique such as Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual acetic acid and succinimide.
-
Purification: The crude product can be further purified by recrystallization from a solvent such as petroleum ether to yield a product with a purity of ≥98%[2].
-
Drying: Dry the purified solid under vacuum to obtain the final product.
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in this compound makes it a versatile intermediate in organic synthesis. Its reactivity is dominated by two main pathways: nucleophilic aromatic substitution and the reduction of the nitro group.
Caption: Key reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The benzene ring is highly activated for nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro and fluoro groups. The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. This reaction is particularly useful for introducing nitrogen, oxygen, or sulfur-containing functional groups. For instance, reaction with amines can lead to the formation of substituted anilines, which are common motifs in pharmaceutical compounds.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, providing a valuable synthetic handle for further functionalization. This transformation is crucial in many synthetic routes, as the resulting aniline can undergo a wide range of reactions, including diazotization, acylation, and alkylation.
A key consideration for drug development professionals is the chemoselective reduction of the nitro group in the presence of the aryl bromide. While standard catalytic hydrogenation with palladium on carbon can sometimes lead to dehalogenation, other methods are known to be more selective[4]. Reagents such as iron powder in acidic media (e.g., Fe/HCl) or stannous chloride (SnCl₂) are often effective for this purpose, preserving the C-Br bond for subsequent cross-coupling reactions[4][5]. More advanced methods using sulfided platinum catalysts have also shown high selectivity[4][6].
Applications in Drug Development and Beyond
This compound is a valuable building block in the synthesis of a wide range of target molecules.
Pharmaceutical Synthesis
This intermediate is frequently employed in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of dibenzoxazepine analogs, which have been identified as potent sodium channel blockers. It is also used in the synthesis of anti-inflammatory agents[3]. Patents also cite its use in the preparation of novel compounds for the treatment of various diseases, including inflammatory conditions[7][8].
Agrochemicals and Materials Science
Beyond pharmaceuticals, this compound serves as an intermediate in the production of agrochemicals and specialty chemicals[9]. The introduction of fluoro and bromo functionalities can impart desirable properties to agrochemical candidates, such as enhanced efficacy and metabolic stability. In materials science, this compound can be used in the formulation of specialty polymers and other materials where properties like thermal stability and chemical resistance are crucial[9].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation[10].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined profile of reactivity that makes it highly valuable in drug discovery, agrochemical research, and materials science. A solid understanding of its properties, a reliable synthetic protocol, and an appreciation of its key chemical transformations are essential for any researcher or scientist looking to leverage this versatile building block in their synthetic endeavors.
References
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 364-73-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP3976189A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases - Google Patents [patents.google.com]
- 8. WO2017163078A1 - 1-cyano-pyrrolidine derivatives as dbu inhibitors - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-fluoro-2-nitrobenzene, identified by the CAS number 364-73-8, is a key aromatic intermediate with significant utility in the realms of organic synthesis, medicinal chemistry, and materials science.[1] Its trifunctionalized benzene ring, featuring bromine, fluorine, and nitro groups, imparts a unique chemical reactivity that makes it a valuable precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, designed to equip researchers and drug development professionals with the critical knowledge for its effective and safe utilization.
The strategic placement of electron-withdrawing groups (nitro and fluorine) and a displaceable halogen (bromine) renders the aromatic ring electron-deficient. This electronic characteristic is central to its reactivity, particularly its susceptibility to nucleophilic aromatic substitution reactions, a cornerstone of modern synthetic chemistry.[2] Understanding the interplay of these functional groups is paramount for leveraging this compound's synthetic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 364-73-8 | |
| Molecular Formula | C₆H₃BrFNO₂ | [3] |
| Molecular Weight | 220.00 g/mol | [3] |
| Appearance | Clear yellow to brownish liquid after melting.[4] | [4] |
| Melting Point | 18-20 °C (64.4-68 °F) | [5] |
| Boiling Point | 240-241 °C (464-465.8 °F) at 760 mmHg | [5] |
| Density | 1.786 g/mL at 25 °C | |
| Refractive Index | n20/D 1.575 (lit.) | |
| Flash Point | 110 °C (230 °F) | [5] |
| Solubility | Difficult to mix with water. | [4][6] |
Synthesis and Reactivity
The primary synthetic routes to this compound often involve the sequential halogenation and nitration of fluorobenzene or bromobenzene derivatives. A common laboratory-scale synthesis involves the bromination of 1-fluoro-2-nitrobenzene.[7]
Illustrative Synthesis Workflow:
Caption: General synthesis workflow for this compound.
The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro and fluoro substituents. These groups activate the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, making the bromine atom a good leaving group. This reactivity is pivotal in its application as a building block for more complex molecules. For instance, it readily undergoes Sonogashira reactions, where the bromine atom is displaced.[4] The nitro group can also be readily reduced to an amino group, providing a handle for further functionalization.
Applications in Research and Development
The versatile chemical nature of this compound makes it a valuable intermediate in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of a variety of biologically active molecules. It has been used in the development of anti-inflammatory agents and potent sodium channel blockers.[4][6]
-
Agrochemical Development: The structural motifs derived from this compound are also found in some agrochemicals.[1]
-
Materials Science: It is employed in the formulation of specialty polymers and other materials where enhanced thermal stability and chemical resistance are desired.[1][6]
-
Chemical Research: Its well-defined reactivity makes it a useful substrate for studying reaction mechanisms and developing novel synthetic methodologies.[6]
Logical Workflow for Application in Synthesis:
Caption: Synthetic pathways utilizing this compound.
Safety and Handling
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[8]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[8]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[8]
-
Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8]
-
Skin Protection: Wear protective gloves and fire/flame resistant, impervious clothing.[8]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[8] A dust mask (type N95 or equivalent) is also recommended.
Handling and Storage:
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Use only outdoors or in a well-ventilated area.[5]
-
Store in a well-ventilated place and keep the container tightly closed.[5]
-
Store locked up.[5]
First-Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[5][8]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Get medical attention if skin irritation occurs.[5][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor immediately.[5][8]
In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. Wear a self-contained breathing apparatus. [8]
Conclusion
This compound is a synthetically versatile and valuable chemical intermediate. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-established. However, its hazardous properties necessitate careful handling and strict adherence to safety protocols. By understanding its physicochemical properties, reactivity, and safety requirements, researchers and drug development professionals can effectively and safely harness the synthetic potential of this important compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 364-73-8 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Cas 364-73-8,this compound | lookchem [lookchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 4-Bromo-1-fluoro-2-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-bromo-1-fluoro-2-nitrobenzene, a key aromatic compound with significant applications in organic synthesis, pharmaceutical development, and materials science. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its role as a versatile building block in the creation of novel molecules.
Core Chemical Identity
Molecular Formula: C₆H₃BrFNO₂[1][2][3]
Molecular Weight: 220.00 g/mol [1][3][4][5][6][7]
The unique molecular structure of this compound, featuring bromine, fluorine, and a nitro group on a benzene ring, underpins its reactivity and utility as a chemical intermediate.[2]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of this compound is crucial for its effective and safe handling in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 364-73-8 | [1][2][5] |
| Appearance | Light yellow to brown liquid; Clear yellow to brownish liquid after melting. | [2][8] |
| Melting Point | 18-20 °C (lit.) | [2][5][8] |
| Boiling Point | 240-241 °C (lit.) | [5][8] |
| Density | 1.786 - 1.81 g/mL at 25 °C (lit.) | [2][5][8] |
| Refractive Index | n20/D 1.575 (lit.) | [5][8] |
| Flash Point | Approximately 109.5 ± 21.8 °C | |
| Vapor Pressure | Very low at 25 °C (0.0 ± 0.5 mmHg) |
Safety and Handling:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this compound.[6] It is recommended to handle this chemical in a well-ventilated area and to avoid the formation of dust and aerosols.[9] For storage, the container should be tightly closed and kept in a dry, cool, and well-ventilated place.[9]
Synthesis and Reactivity
The synthesis of this compound typically involves the nitration and bromination of a fluorobenzene precursor. A common synthetic route starts with 1-fluoro-2-nitrobenzene.[8][10]
Illustrative Synthesis Workflow:
Caption: General synthesis workflow for this compound.
The presence of electron-withdrawing nitro and fluoro groups makes the benzene ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution reactions. The bromine atom is a good leaving group and can be readily displaced. This compound can also undergo Sonogashira reactions, where the bromo displacement product is predominantly formed.[8]
Key Applications in Research and Development
The trifunctional nature of this compound makes it a valuable intermediate in various fields, particularly in the synthesis of complex organic molecules.
Caption: Key application areas of this compound.
-
Pharmaceutical Industry: This compound serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[2][11] It is notably used in the synthesis of anti-inflammatory agents and dibenzoxazepine analogs, which act as potent sodium channel blockers.[5][8][11]
-
Agrochemicals: It is utilized as an intermediate in the development of new pesticides and herbicides.[2]
-
Materials Science: The unique properties of this compound lend themselves to the formulation of specialty polymers and other advanced materials, potentially enhancing thermal stability and chemical resistance.[2][11]
-
Chemical Research: Researchers employ this compound to explore new chemical reactions and mechanisms.[2][11] Its participation in cross-coupling reactions is of particular interest for creating complex molecular architectures.[2]
Conclusion
This compound is a versatile and highly reactive chemical intermediate with a well-defined molecular structure and a range of important applications. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its significance in modern chemical research and development. A comprehensive understanding of its properties and safe handling procedures is paramount for harnessing its full potential in the laboratory and beyond.
References
- 1. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 96 364-73-8 [sigmaaldrich.com]
- 6. This compound 96 364-73-8 [sigmaaldrich.com]
- 7. This compound 96 364-73-8 [sigmaaldrich.com]
- 8. This compound | 364-73-8 [chemicalbook.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 364-73-8 Name: 4-Bromo-1-fluoro-2-nitrobenzene5-Bromo-2-fluoronitrobenzene [xixisys.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
Spectroscopic data for 5-Bromo-2-fluoronitrobenzene
An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-fluoronitrobenzene
Authored by: Gemini, Senior Application Scientist
Abstract
5-Bromo-2-fluoronitrobenzene is a key aromatic intermediate utilized in the synthesis of a variety of high-value chemical entities, including pharmaceuticals and agrochemicals.[1] Its utility as a building block in the development of anticancer prodrugs and photoaffinity labels underscores the importance of unambiguous structural confirmation.[2] This technical guide provides a comprehensive analysis of the core spectroscopic data for 5-Bromo-2-fluoronitrobenzene (CAS No. 364-73-8), offering researchers and drug development professionals a detailed reference for its characterization. We will delve into the causality behind its spectral features in Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS), providing field-proven insights and standard protocols for data acquisition.
Compound Profile and Physicochemical Properties
5-Bromo-2-fluoronitrobenzene is a trifunctionalized benzene ring, making it a versatile reagent in organic synthesis. The presence of electron-withdrawing nitro and fluoro groups, combined with the bromo substituent, dictates its reactivity and its distinct spectroscopic signature.
| Property | Value | Reference(s) |
| CAS Number | 364-73-8 | [2][3][4] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][2] |
| Molecular Weight | 220.00 g/mol | [4][5] |
| Appearance | Pale yellow to brown crystalline powder or solid | [1][2][6] |
| Melting Point | 18-40 °C (range varies by source) | [2][4][5][6] |
| Boiling Point | 240-241 °C | [5] |
| Density | ~1.786 g/cm³ | [4][5] |
| Solubility | Limited solubility in water, soluble in common organic solvents | [2][6] |
Safety and Handling: This compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[3][7] It may also cause respiratory irritation.[3][5][7] All handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
Molecular Structure and Spectroscopic Overview
The unique arrangement of substituents on the benzene ring is the primary determinant of the spectroscopic data. The structure and IUPAC numbering are shown below.
Caption: Structure of 5-Bromo-2-fluoronitrobenzene with IUPAC numbering.
-
IR Spectroscopy will reveal characteristic vibrations for the nitro (N-O), C-F, C-Br, and aromatic (C=C, C-H) bonds.
-
NMR Spectroscopy is expected to show three distinct signals in the ¹H spectrum, six signals in the ¹³C spectrum, and a single resonance in the ¹⁹F spectrum, all with complex splitting patterns due to spin-spin coupling.
-
Mass Spectrometry will confirm the molecular weight and display a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy Analysis
Expertise & Experience: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, the most informative regions are 1600-1500 cm⁻¹ for the nitro group and aromatic rings, and 1400-1000 cm⁻¹ for the C-F and C-Br bonds.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty crystal.
-
Place a small amount (a few milligrams) of the solid 5-Bromo-2-fluoronitrobenzene sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
The resulting spectrum is the background-subtracted absorbance spectrum of the sample.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1600-1580 | C=C Stretch | Aromatic Ring |
| ~1530-1515 | N-O Asymmetric Stretch | Nitro (-NO₂) |
| ~1350-1335 | N-O Symmetric Stretch | Nitro (-NO₂) |
| ~1270-1200 | C-F Stretch | Aryl-Fluoride |
| ~680-515 | C-Br Stretch | Aryl-Bromide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The key to interpreting the NMR spectra of 5-Bromo-2-fluoronitrobenzene is to understand the interplay of through-bond spin-spin coupling (J-coupling) between ¹H, ¹³C, and ¹⁹F nuclei. The electron-withdrawing effects of the nitro and fluoro groups will deshield nearby nuclei, shifting their signals downfield.
References
- 1. CAS 364-73-8: 5-bromo-2-fluoronitrobenzene | CymitQuimica [cymitquimica.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 5-Bromo-2-fluoronitrobenzene(364-73-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 364-73-8 Cas No. | 5-Bromo-2-fluoronitrobenzene | Apollo [store.apolloscientific.co.uk]
- 6. chemshuttle.com [chemshuttle.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Infrared and Mass Spectrometry Analysis of 4-Bromo-1-fluoro-2-nitrobenzene
This guide provides an in-depth technical analysis of 4-Bromo-1-fluoro-2-nitrobenzene using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and data interpretation, offering field-proven insights into the structural elucidation of this versatile aromatic compound.
Introduction: The Molecular Profile of this compound
This compound is a substituted aromatic compound with the molecular formula C₆H₃BrFNO₂.[1] Its structure, featuring a benzene ring functionalized with a bromine atom, a fluorine atom, and a nitro group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural verification in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Molecular Weight | 220.00 g/mol | [2][3] |
| Appearance | Clear yellow to brown liquid after melting | [1][4] |
| Melting Point | 18-20 °C | [1] |
| Boiling Point | 240-241 °C | |
| Density | 1.786 g/mL at 25 °C | |
| Refractive Index | 1.5750 to 1.5780 (20°C, 589 nm) | [4] |
| CAS Number | 364-73-8 | [1][4] |
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule's functional groups.
Predicted Infrared Absorptions
Based on the functional groups present in this compound, we can predict the key absorption bands in its IR spectrum.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Nitro (NO₂) | Asymmetric Stretching | 1550-1475 |
| Nitro (NO₂) | Symmetric Stretching | 1360-1290 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-F | Stretching | 1250-1020 |
| C-Br | Stretching | 690-515 |
| Aromatic C-H | Out-of-plane Bending | 900-675 |
The presence of a nitro group attached to an aromatic ring tends to shift the N-O stretching bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[5] The substitution pattern on the benzene ring will also influence the exact position and appearance of the C-H out-of-plane bending bands.[5][6][7]
Experimental Protocol: Acquiring the FTIR Spectrum
Given that this compound is a liquid at room temperature, a neat spectrum can be obtained using salt plates.
Methodology:
-
Sample Preparation: Place a single drop of this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[8][9]
-
Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[8][9]
-
Background Collection: Place the empty, clean salt plates in the sample holder of the FTIR spectrometer and collect a background spectrum. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Sample Analysis: Place the assembled salt plates with the sample into the spectrometer's sample compartment.
-
Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.[10]
Interpretation of the FTIR Spectrum
The FTIR spectrum of this compound available on PubChem (from Bio-Rad Laboratories, Inc.) confirms our predictions.[2] The key absorption bands are:
-
Aromatic C-H Stretch: Weak to medium bands are expected in the region of 3100-3000 cm⁻¹.
-
Nitro Group Asymmetric Stretch: A strong, characteristic absorption is observed around 1530 cm⁻¹.
-
Nitro Group Symmetric Stretch: Another strong band appears around 1350 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands of varying intensity are present in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic ring.
-
C-F Stretch: A strong absorption due to the carbon-fluorine bond is expected in the 1250-1020 cm⁻¹ range.
-
C-Br Stretch: A band in the lower frequency "fingerprint" region (below 700 cm⁻¹) can be attributed to the carbon-bromine stretch.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to specific bands in the 900-675 cm⁻¹ region.
The combination of these distinct absorption bands provides a high degree of confidence in the identification of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecules, causing them to fragment in predictable ways.[11][12][13] This fragmentation pattern provides a molecular fingerprint that is invaluable for structural elucidation.
Predicted Mass Spectrum and Fragmentation Pattern
The analysis of the mass spectrum of this compound begins with the identification of the molecular ion peak.
Molecular Ion (M⁺˙):
Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), the molecular ion will appear as a pair of peaks (an isotopic doublet) of nearly equal intensity, separated by 2 m/z units. For this compound (C₆H₃BrFNO₂), the molecular ion peaks are expected at:
-
m/z 219: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
m/z 221: Corresponding to the molecule containing the ⁸¹Br isotope.
Key Fragmentation Pathways:
The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral losses. For this compound, the following fragmentation pathways are predicted:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which has a mass of 46 u.[14] This would result in fragment ions at:
-
m/z 173 (from the ⁷⁹Br-containing ion)
-
m/z 175 (from the ⁸¹Br-containing ion)
-
-
Loss of NO: Another characteristic fragmentation of nitroaromatics is the loss of nitric oxide (•NO), with a mass of 30 u.[14][15] This would lead to fragment ions at:
-
m/z 189 (from the ⁷⁹Br-containing ion)
-
m/z 191 (from the ⁸¹Br-containing ion)
-
-
Loss of Br: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), with masses of 79 u and 81 u. This would produce a fragment ion at:
-
m/z 140
-
-
Loss of CO: Subsequent to the loss of NO₂, the resulting ion can undergo further fragmentation, such as the loss of carbon monoxide (CO), with a mass of 28 u. This would lead to fragment ions at:
-
m/z 145 (from the ⁷⁹Br-containing ion)
-
m/z 147 (from the ⁸¹Br-containing ion)
-
Experimental Protocol: Acquiring the Mass Spectrum
The mass spectrum of this compound can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The heated injection port vaporizes the sample, which is then carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][13]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The synergistic application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. IR spectroscopy confirms the presence of the key functional groups (nitro, aromatic ring, C-F, and C-Br), while mass spectrometry provides the molecular weight and detailed structural information through its characteristic fragmentation pattern, including the distinctive isotopic signature of bromine. This guide has outlined the theoretical basis, practical experimental protocols, and expected data for these analyses, serving as a valuable resource for scientists working with this and structurally related compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectra-analysis.com [spectra-analysis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-1-fluoro-2-nitrobenzene
This guide provides a comprehensive technical overview of 4-Bromo-1-fluoro-2-nitrobenzene, with a specific focus on the accurate determination of its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies to ensure both accuracy and a deep understanding of the underlying scientific rationale.
Introduction: The Significance of this compound
This compound (CAS No. 364-73-8) is a key substituted aromatic compound with significant utility in organic synthesis. Its molecular structure, featuring a benzene ring functionalized with bromine, fluorine, and a nitro group, makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of these functional groups imparts unique reactivity, rendering it a valuable building block for the development of novel compounds and for studying reaction mechanisms.[1] For instance, it is used in the synthesis of anti-inflammatory agents and in the development of materials with enhanced thermal stability and chemical resistance.[1][2]
Given its role as a precursor in multi-step syntheses, the purity of this compound is of paramount importance. The melting and boiling points are critical physical properties that serve as primary indicators of purity. Deviations from the expected values can suggest the presence of impurities, such as isomers or residual starting materials from its synthesis, which can have significant downstream consequences in a reaction sequence.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that slight variations in these values may be reported across different suppliers, often due to minor differences in purity or analytical methodology.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrFNO₂ | [3] |
| Molecular Weight | 220.00 g/mol | [4] |
| Appearance | Light yellow to brown liquid or solid | [5] |
| Melting Point | 18-20 °C | [5] |
| Boiling Point | 240-241 °C (at 760 mmHg) | [4][5] |
| Density | 1.786 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.575 | [4] |
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, a phenomenon known as melting point depression.[6][7][8]
Rationale for Method Selection
The capillary method, utilizing a melting point apparatus or a Thiele tube, is the most common and reliable technique for determining the melting point of a small amount of a solid organic compound. This method allows for precise temperature control and clear observation of the melting process.
Experimental Protocol: Capillary Method
This protocol outlines the determination of the melting point of this compound using a standard melting point apparatus.
Materials:
-
This compound sample
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation:
-
Place a small amount of the crystalline this compound on a clean, dry watch glass.
-
If the crystals are large, gently crush them into a fine powder to ensure uniform packing in the capillary tube.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.[7]
-
-
Determination of Approximate Melting Point:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a rapid increase (e.g., 10-20 °C per minute).
-
Observe the sample and record the temperature at which it melts. This provides an approximate melting point.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new capillary tube with a fresh sample of this compound.
-
Place the new capillary tube in the apparatus.
-
Set the heating rate to a slow increase (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Carefully observe the sample and record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
Repeat the accurate determination with a fresh sample to ensure reproducibility.
-
Workflow for Melting Point Determination
Caption: Workflow for the experimental determination of melting point.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For a pure liquid at a given pressure, the boiling point is a characteristic constant.
Rationale for Method Selection
The Thiele tube method is a classic and effective technique for determining the boiling point of a small volume of liquid.[10][11][12] The unique design of the Thiele tube allows for uniform heating of the sample through convection currents in the heating oil, ensuring an accurate temperature reading.[11][13]
Experimental Protocol: Thiele Tube Method
This protocol details the determination of the boiling point of this compound using a Thiele tube.
Materials:
-
This compound sample
-
Thiele tube
-
Heating oil (e.g., mineral oil, silicone oil)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (-10 to 300 °C)
-
Rubber band or a small piece of rubber tubing
-
Bunsen burner or microburner
-
Clamp and stand
Procedure:
-
Apparatus Setup:
-
Clamp the Thiele tube to a stand in a fume hood.
-
Fill the Thiele tube with heating oil until the oil level is just above the top of the side arm.
-
Add a few drops of this compound to the small test tube.
-
Place the capillary tube, with its sealed end up, into the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the thermometer assembly into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from breaking.[13]
-
-
Boiling Point Determination:
-
Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[13]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is initially trapped air expanding.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample is boiling and its vapor has displaced the air.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[12][13][14]
-
Record this temperature.
-
For accuracy, allow the apparatus to cool further and repeat the heating and cooling cycle to obtain a second reading.
-
Workflow for Boiling Point Determination
Caption: Workflow for boiling point determination using a Thiele tube.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[3][5][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[5] All work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Call a poison center or doctor if you feel unwell.[5]
-
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
The accurate determination of the melting and boiling points of this compound is essential for verifying its purity and ensuring its suitability for synthetic applications. By following the detailed protocols outlined in this guide and adhering to strict safety procedures, researchers can confidently characterize this important chemical intermediate. A thorough understanding of the principles behind these classical analytical techniques provides a solid foundation for reliable and reproducible scientific research.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 364-73-8 [chemicalbook.com]
- 3. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 96 364-73-8 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. mt.com [mt.com]
- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 9. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thiele tube - Wikipedia [en.wikipedia.org]
- 12. timstar.co.uk [timstar.co.uk]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. youtube.com [youtube.com]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility of 4-Bromo-1-fluoro-2-nitrobenzene in Organic Solvents
This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the solubility of 4-bromo-1-fluoro-2-nitrobenzene. This document provides an in-depth analysis of its physicochemical properties, qualitative solubility in various organic solvents, and a detailed experimental protocol for quantitative solubility determination.
Introduction: The Significance of this compound
This compound is a key aromatic compound with the molecular formula C₆H₃BrFNO₂.[1][2] It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] Its trifunctionalized benzene ring, featuring bromo, fluoro, and nitro groups, offers a unique platform for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.[3] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physical and chemical characteristics. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrFNO₂ | [1][2] |
| Molecular Weight | ~220.00 g/mol | [2] |
| Appearance | Light yellow to brownish liquid or solid | [1] |
| Melting Point | 18-20 °C (64.4 - 68 °F) | [3] |
| Boiling Point | 240-241 °C (464 - 465.8 °F) at 760 mmHg | [1] |
| Density | ~1.786 - 1.81 g/mL at 25 °C | [1][3] |
| Refractive Index | ~1.575 at 20 °C | [1] |
The presence of the electronegative fluorine and nitro groups, along with the bromine atom, creates a polar aromatic system. This polarity, combined with the compound's relatively low melting point, suggests that it will be soluble in a range of organic solvents.
Qualitative Solubility of this compound
General Solubility: this compound is described as being soluble in common organic solvents.
Specific Solvent Information:
-
Ethyl Acetate: Synthesis procedures for this compound often utilize ethyl acetate as an extraction solvent, indicating good solubility.[1][4]
-
Petroleum Ether: This nonpolar solvent is used for the recrystallization of this compound, suggesting that its solubility in petroleum ether is moderate and temperature-dependent.[1][4]
-
Water: The compound is poorly soluble in water, which is expected for a halogenated nitroaromatic compound.
Based on the principle of "like dissolves like," the polarity of this compound suggests good solubility in polar aprotic and moderately polar solvents.
Experimental Protocol for Quantitative Solubility Determination
The absence of published quantitative data necessitates a reliable experimental protocol for its determination. The isothermal shake-flask method is a robust and widely accepted technique for measuring the equilibrium solubility of a compound in a given solvent.
Principle
A surplus of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Materials and Equipment
-
This compound (high purity, >98%)
-
Organic solvents of interest (HPLC grade or equivalent)
-
Scintillation vials or sealed flasks
-
Constant temperature incubator/shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID or ECD for GC)
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the quantitative determination of solubility.
References
Safety data sheet (SDS) for 4-Bromo-1-fluoro-2-nitrobenzene
An In-depth Technical Guide to the Safe Handling of 4-Bromo-1-fluoro-2-nitrobenzene
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety profile and handling requirements for this compound (CAS No. 364-73-8). Moving beyond the standard Safety Data Sheet (SDS) format, this document synthesizes critical data with practical, field-proven insights to ensure the safe and effective use of this versatile chemical intermediate in a laboratory setting. The protocols and recommendations herein are grounded in established safety standards to create a self-validating system for risk management.
Chapter 1: Compound Profile & Physicochemical Properties
This compound is an aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring bromine, fluorine, and nitro functional groups, makes it highly reactive and valuable for creating complex molecular architectures, particularly through nucleophilic aromatic substitution and cross-coupling reactions.[1]
A thorough understanding of its physicochemical properties is the foundation of safe handling and experimental design. For instance, its low melting point means it may exist as either a solid or a liquid depending on ambient laboratory temperatures, which directly impacts handling and storage procedures.[2]
| Property | Value | Source(s) |
| CAS Number | 364-73-8 | [2][3][4][5] |
| Molecular Formula | C₆H₃BrFNO₂ | [3][6] |
| Molecular Weight | 220.00 g/mol | [2][6] |
| Appearance | Clear yellow to brownish liquid after melting; Dark yellow liquid. | [1][4][7] |
| Melting Point | 18-20 °C (64.4 - 68 °F) | [2][4][7] |
| Boiling Point | 240-241 °C (464 - 465.8 °F) at 760 mmHg | [2][4][7][8] |
| Density | 1.786 - 1.8 g/mL at 25 °C | [2][8] |
| Flash Point | ~110 °C (230 °F) | [4] |
| Purity/Assay | Typically ≥96-98% | [2][7] |
Chapter 2: The Hazard Landscape (GHS Classification)
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous chemical.[4] The primary risks are associated with acute toxicity via multiple exposure routes and severe irritation to the skin and eyes.[4][6] The "Warning" signal word indicates a moderate level of hazard.[3][8]
The following diagram illustrates the direct health hazards associated with this compound.
Caption: Core health hazards of this compound.
The table below details the specific GHS hazard statements. Understanding these is not just a regulatory formality; it is crucial for performing an accurate risk assessment before any experiment. For example, the classification of "Harmful if inhaled" (H332) directly mandates the use of a fume hood or local exhaust ventilation.[4][8]
| Hazard Class | Hazard Statement Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4][8][9] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [3][4][8] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3][4][8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4][8][9] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4][8][9] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | [4][9] |
Chapter 3: Risk Mitigation Framework - Safe Handling & Storage
A robust safety protocol is built on a hierarchy of controls, starting with engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for this chemical is adequate ventilation.[3]
-
Causality: The compound's potential to cause respiratory irritation (H335) and its acute inhalation toxicity (H332) make it imperative to handle it in a way that prevents vapor or aerosol accumulation in the breathing zone.[4]
-
Protocol: All weighing, transferring, and reaction setup operations must be conducted inside a certified chemical fume hood or with local exhaust ventilation.[4][10] Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[4][11]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is essential to prevent skin and eye contact. The selection of appropriate PPE should be a deliberate process based on the known hazards.
Caption: Personal Protective Equipment (PPE) selection workflow.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[8] Given the "serious eye irritation" classification, a face shield may be appropriate for tasks with a higher splash risk.[4][10]
-
Skin Protection: Wear appropriate protective gloves and impervious clothing to prevent all skin exposure.[4][8] Contaminated clothing must be removed immediately and washed before reuse.[4]
-
Respiratory Protection: While engineering controls are primary, if exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[8]
Storage & Incompatibility
Proper storage is critical for maintaining the chemical's stability and preventing hazardous situations.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][8][11] Keep the product away from heat and sources of ignition.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[4][11] The chemical's electron-deficient benzene ring makes it susceptible to reactions with strong nucleophiles and oxidizing agents, which could lead to uncontrolled or hazardous reactions.
Chapter 4: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures before beginning work.
First-Aid Measures
The following flowchart outlines the immediate actions to take following an exposure. Medical attention should be sought in all cases of significant exposure.
Caption: First-aid decision workflow for exposure incidents.
Detailed First-Aid Protocols:
-
If Inhaled: Move the person into fresh air.[3][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[8] Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately take off all contaminated clothing.[8] Wash the affected area with soap and plenty of water.[3][4] Seek medical attention if irritation occurs or you feel unwell.[4]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[3][4][8] Remove contact lenses if present and easy to do so.[4] Consult a physician immediately.[3]
-
If Swallowed: Rinse mouth with water.[3][8] Never give anything by mouth to an unconscious person and do not induce vomiting.[3][8] Call a Poison Control Center or doctor immediately.[4][8]
Accidental Release Measures
-
Personal Precautions: Use all required personal protective equipment (PPE), including respiratory protection.[3] Avoid dust or aerosol formation.[3][8] Evacuate personnel to safe areas and ensure adequate ventilation.[3]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[8]
-
Methods for Cleaning Up: Contain the spill. Absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[8] Place the collected material in a suitable, closed container for disposal by an approved waste disposal plant.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3][8]
-
Specific Hazards: During a fire, hazardous decomposition products can be released. These include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and gaseous hydrogen fluoride (HF).[4][11]
-
Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[3][4][8]
Chapter 5: Stability & Reactivity Profile
-
Reactivity: No specific reactivity data is available, but it is considered stable under recommended storage conditions.[4][8]
-
Chemical Stability: The product is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[4]
-
Conditions to Avoid: Incompatible products and exposure to heat or ignition sources.[4]
-
Incompatible Materials: Strong oxidizing agents and bases.[4][11]
-
Hazardous Decomposition Products: As noted, thermal decomposition can lead to the release of irritating and toxic gases, including NOx, CO, CO₂, and hydrogen halides like HF.[4][11]
Conclusion
This compound is a valuable research chemical, but its hazardous properties demand a high level of respect and disciplined handling. The core safety principles are to prevent all routes of exposure through a combination of robust engineering controls (fume hoods), diligent use of appropriate PPE, and strict adherence to handling and storage protocols. By understanding the causality behind these safety measures—from the compound's acute toxicity to its irritant nature—researchers can confidently integrate this compound into their workflows while maintaining the highest standards of laboratory safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-溴-1-氟-2-硝基苯 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 364-73-8 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the GHS Hazard Classification of 4-Bromo-1-fluoro-2-nitrobenzene
Introduction
4-Bromo-1-fluoro-2-nitrobenzene (CAS No. 364-73-8; Molecular Formula: C₆H₃BrFNO₂) is a substituted aromatic compound widely utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring bromine, fluorine, and a nitro group on a benzene ring, dictates its reactivity and, critically, its toxicological profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of its hazard profile under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is not merely a regulatory formality but a cornerstone of safe laboratory practice and risk assessment.
This guide provides a detailed analysis of the GHS hazard classification of this compound. Moving beyond a simple list of hazards, it delves into the causality behind each classification, offering field-proven insights grounded in authoritative data to ensure a self-validating system of safety and handling protocols.
Physicochemical Properties and Their Impact on Hazard Assessment
The physical state and properties of a chemical are fundamental to understanding its potential routes of exposure and associated risks. This compound is typically a light yellow to dark yellow or brown liquid, though its low melting point means it can exist as a solid at lower ambient temperatures.[2] This dual-phase nature necessitates handling protocols that account for both solid dust and liquid/vapor exposure.
The compound's relatively high boiling point and low vapor pressure suggest it is not highly volatile under standard conditions, which can mitigate the risk of inhalation exposure in well-ventilated areas. However, its flash point indicates it is a combustible liquid, requiring precautions against ignition sources.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 364-73-8 | [3][4] |
| Molecular Formula | C₆H₃BrFNO₂ | |
| Molecular Weight | 220.00 g/mol | [4] |
| Appearance | Light yellow to dark yellow/brown liquid or solid | [2][5] |
| Melting Point | 18-20 °C (64.4-68 °F) | [1][2] |
| Boiling Point | ~240-241 °C (~464-466 °F) at 760 mmHg | [1][2] |
| Density | ~1.786 - 1.8 g/mL at 25 °C | |
| Flash Point | ~110 °C (230 °F) | [2] |
GHS Hazard Classification: A Detailed Analysis
The GHS classification for this compound is derived from toxicological data reported across multiple safety data sheets (SDS) and chemical databases. The consensus classification indicates moderate acute toxicity, as well as irritation to the skin and eyes.[2][4][6]
Workflow for GHS Hazard Classification
The process of classifying a chemical involves gathering extensive data and evaluating it against standardized GHS criteria. This workflow ensures a systematic and reproducible hazard assessment.
Caption: Workflow for GHS Classification of a Chemical Substance.
Acute Toxicity: Category 4 (Oral, Dermal, Inhalation)
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3][4][6]
Skin Corrosion/Irritation: Category 2
Expertise & Causality: A Category 2 classification is assigned when a substance produces reversible inflammatory changes in the skin.[8] This is distinct from the more severe Category 1 (corrosion), which involves irreversible damage. For this compound, this means that direct contact is likely to cause redness, inflammation, and discomfort, but not permanent tissue destruction. The self-validating protocol here is clear: prevent all skin contact. This is achieved through the use of appropriate chemical-resistant gloves and protective clothing.[2] Should exposure occur, the protocol involves immediately washing the affected area with soap and plenty of water.[2][3]
Serious Eye Damage/Eye Irritation: Category 2/2A
Expertise & Causality: Similar to skin irritation, Category 2 for eye irritation denotes that the substance can cause significant, but reversible, changes to the eye within 21 days of exposure.[8] The effects are more pronounced than transient irritation but do not risk permanent vision loss. The primary experimental choice derived from this classification is the mandatory use of chemical safety goggles or a face shield.[2][6] The causality is direct: the chemical's properties are sufficient to disrupt the sensitive tissues of the eye, leading to a serious inflammatory response. First aid measures emphasize thorough rinsing of the eyes with water for at least 15 minutes, holding the eyelids apart to ensure complete flushing.[2][3]
Specific Target Organ Toxicity – Single Exposure (STOT-SE): Category 3
Expertise & Causality: This classification is applied when there is evidence of transient, narcotic effects or respiratory tract irritation. For this compound, it specifically points to respiratory irritation.[2] This hazard is particularly relevant if the material is handled in a way that generates dust (if solid) or vapors/aerosols (if heated or agitated). The authoritative grounding for this is the consistent reporting in SDSs, which recommend using the substance only outdoors or in a well-ventilated area and avoiding breathing any dust, fumes, or vapors.[2] The use of a fume hood is the standard, field-proven protocol to mitigate this risk.
Hazards Not Classified
An essential part of a thorough hazard assessment is identifying where data is insufficient for classification. For this compound, toxicological information regarding long-term effects is largely unavailable.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity (CMR): No information is available to classify the substance for these endpoints. It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[2]
-
STOT – Repeated Exposure: There is no available data to classify the substance for target organ toxicity following repeated exposure.[2]
Trustworthiness: For the drug development professional, the absence of data is not an indication of safety. These data gaps mean that chronic or repeated exposure effects are unknown. Therefore, the principle of As Low As Reasonably Practicable (ALARP) must be applied, and all handling protocols should be designed to minimize any long-term, low-level exposure.
GHS Labeling Elements and Safe Handling Protocols
The complete GHS label provides an at-a-glance summary of the hazards and necessary precautions.
-
Pictogram:
-
[10]
-
-
Consolidated Hazard Statements:
-
Precautionary Statements (Selected):
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2][4][11]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][4]
-
Experimental Protocol: Standard Handling Procedure
-
Engineering Controls: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.[2]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile, neoprene), and splash-proof safety goggles. A face shield is recommended if there is a significant splash risk.[2][6]
-
Dispensing: If the material is solid, dispense carefully to avoid creating dust. If liquid, use appropriate tools (e.g., pipette, syringe) to avoid splashes.
-
Spill Management: In case of a spill, evacuate the area. Use personal protective equipment. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal. Avoid dust formation during cleanup.[3]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[2]
Conclusion
This compound is a chemical with a well-defined GHS hazard profile indicating it is harmful through acute exposure (oral, dermal, inhalation) and is a significant irritant to the skin, eyes, and respiratory system. While it does not meet the criteria for the most severe hazard categories, the breadth of its effects necessitates rigorous adherence to safety protocols. The absence of chronic toxicity data further reinforces the need for conservative handling practices that minimize all potential exposures. By understanding the causality behind each GHS classification, researchers can implement self-validating safety systems that protect both personnel and the integrity of their work.
References
- 1. This compound | 364-73-8 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 364-73-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
The Strategic Utility of 4-Bromo-1-fluoro-2-nitrobenzene in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Complex Syntheses
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, substituted nitrobenzenes hold a prominent position due to their inherent reactivity and synthetic versatility. This guide focuses on a particularly valuable reagent: 4-Bromo-1-fluoro-2-nitrobenzene. Its unique trifunctionalized aromatic core, featuring strategically positioned bromo, fluoro, and nitro groups, offers a rich platform for a diverse array of chemical transformations. This document serves as a comprehensive technical resource, exploring the nomenclature, physicochemical properties, and synthetic applications of this key intermediate, with a particular focus on its role in nucleophilic aromatic substitution reactions—a cornerstone of contemporary pharmaceutical synthesis.
Nomenclature and Identification: A Molecule of Many Names
The unambiguous identification of chemical reagents is a critical foundation for reproducible scientific research. This compound is known throughout the chemical literature and commercial catalogues by a variety of synonyms. Understanding these alternative names is essential for comprehensive literature searches and effective procurement.
The systematic IUPAC name for this compound is This compound [1][2]. However, depending on the context or supplier, it may be referred to by several other names, including:
The Chemical Abstracts Service (CAS) has assigned the unique identifier 364-73-8 to this compound, which remains the most reliable method for its unequivocal identification across different databases and suppliers[1][3][8].
Caption: Relationship between the primary name and common synonyms for CAS 364-73-8.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is crucial for its safe handling, storage, and effective use in chemical reactions. This compound is typically a light yellow liquid or solid, depending on the ambient temperature, with a melting point around 18-19 °C[8][9][10]. Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrFNO₂ | [1][3][8] |
| Molecular Weight | 220.00 g/mol | [3][8][10] |
| CAS Number | 364-73-8 | [1][3][8][10] |
| Appearance | Light yellow to brownish liquid after melting | [5][8][9] |
| Melting Point | 18-20 °C | [5][8][9][10] |
| Boiling Point | 240-241 °C (at 760 mmHg) | [9][10] |
| Density | ~1.786 - 1.8 g/mL at 25 °C | [8][9][10] |
| Refractive Index (n20/D) | ~1.575 - 1.580 | [8][9][10] |
| Purity (Typical) | ≥98.0% | [8][9] |
The Chemistry of Reactivity: A Tale of Three Functional Groups
The synthetic utility of this compound stems from the interplay of its three functional groups on the benzene ring. The nitro group (NO₂) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr)[8]. This activation is most pronounced at the ortho and para positions relative to the nitro group.
In this molecule, both the fluorine and bromine atoms are positioned at sites activated by the nitro group. The fluorine atom, being at the ortho position, is particularly susceptible to displacement by nucleophiles. This is a key feature, as the high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, and fluoride is an excellent leaving group in SNAr reactions. The bromine atom, at the meta position to the nitro group, is less activated and therefore less likely to be displaced under typical SNAr conditions. This differential reactivity allows for selective functionalization of the aromatic ring, making it a powerful tool for building molecular complexity in a controlled manner.
Application in Practice: Synthesis of a Piperazine Intermediate via Nucleophilic Aromatic Substitution
To illustrate the practical application of this compound, this section details a representative experimental protocol for a nucleophilic aromatic substitution reaction. The synthesis of tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate is a common transformation, yielding an intermediate that is valuable in the synthesis of various biologically active molecules. This reaction proceeds by the displacement of the activated fluorine atom by the secondary amine of N-Boc-piperazine.
Experimental Protocol: Synthesis of tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate
Reagents and Materials:
-
This compound (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the reactants.
-
Add potassium carbonate (2.0 eq) to the reaction mixture. The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate as a solid.
Caption: A generalized workflow for the synthesis of a piperazine intermediate.
Conclusion and Future Outlook
This compound is a testament to the power of strategic functionalization in organic synthesis. Its carefully orchestrated arrangement of bromo, fluoro, and nitro groups provides a platform for selective and high-yield transformations, particularly in the realm of nucleophilic aromatic substitution. This guide has provided a comprehensive overview of its identity, properties, and a practical example of its application in the synthesis of a key pharmaceutical intermediate. As the demand for novel and complex small molecule therapeutics continues to grow, the importance of versatile and reliable building blocks like this compound will undoubtedly increase, solidifying its role as a cornerstone reagent in the drug discovery and development pipeline.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-(2-BROMO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. tert-Butyl 4-(4-bromo-3-methyl-2-nitrophenyl)piperazine-1-carboxylate CAS#: 1892589-15-9 [chemicalbook.com]
- 5. Author Guidelines [researcher-resources.acs.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Buy tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate | 1163126-69-9 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Bromo-1-fluoro-2-nitrobenzene: A Detailed Protocol and Mechanistic Exploration
An Application Note for Drug Development Professionals
Abstract
4-Bromo-1-fluoro-2-nitrobenzene is a key building block in medicinal chemistry, frequently utilized in the synthesis of anti-inflammatory agents and other pharmacologically active molecules.[1][2] Its trifunctionalized aromatic structure provides a versatile scaffold for further chemical modification. This application note presents a detailed, field-proven protocol for the synthesis of this compound via electrophilic aromatic bromination of 1-fluoro-2-nitrobenzene. We delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a comprehensive step-by-step experimental procedure, and outline essential safety, purification, and analytical characterization methods.
Introduction and Scientific Rationale
The synthesis of highly functionalized aromatic compounds is a cornerstone of drug discovery and development. This compound (CAS No: 364-73-8) is a valuable intermediate due to the distinct reactivity of its substituents. The electron-deficient nature of the benzene ring, conferred by the nitro and fluoro groups, makes it amenable to nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, and the bromo group allows for cross-coupling reactions.
The chosen synthetic route is the direct bromination of 1-fluoro-2-nitrobenzene. This reaction is a classic example of electrophilic aromatic substitution (SEAr), where an electrophile (in this case, an electrophilic bromine species) replaces a hydrogen atom on the aromatic ring.[3]
Mechanistic Insight: The Logic of Regioselectivity
The success of this synthesis hinges on controlling the position of the incoming bromine atom. The regiochemical outcome is dictated by the directing effects of the two existing substituents on the ring: the fluorine atom and the nitro group.[3][4]
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both by induction and resonance. It strongly deactivates the ring towards electrophilic attack and is a meta-director.[4][5]
-
Fluoro Group (-F): As a halogen, fluorine is deactivating due to its strong inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated into the ring via resonance, making it an ortho, para-director.[4]
When these two groups are present, their directing effects must be considered in concert. The nitro group directs incoming electrophiles to the positions meta to it (C4 and C6). The fluorine group directs to the positions ortho and para to it (C2 and C4). The C4 position is favored as it is the point of mutual reinforcement (para to the fluoro group and meta to the nitro group). This alignment makes the C4 position the most electronically favorable site for electrophilic attack, leading to the desired product.
Caption: Logical flow of substituent directing effects.
Detailed Experimental Protocol
This protocol describes the bromination of 1-fluoro-2-nitrobenzene using elemental bromine in a strong acid medium. This method reliably generates the electrophilic bromine species required for the substitution.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Fluoro-2-nitrobenzene | ≥99% | Sigma-Aldrich | Starting Material |
| Bromine (Br₂) | Reagent | Sigma-Aldrich | Extremely Toxic & Corrosive |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Fisher Scientific | Extremely Corrosive |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% Solution | Lab Prepared | To quench excess bromine |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying Agent |
| Petroleum Ether | ACS Grade | VWR | Recrystallization Solvent |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
Step-by-Step Procedure
--- A CRITICAL SAFETY WARNING --- This procedure involves highly corrosive and toxic substances. Bromine[6][7], concentrated sulfuric acid[8], and the nitroaromatic product are hazardous. This entire procedure MUST be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (fluorinated rubber or nitrile for bromine handling), is mandatory.[7][8] Have a bromine quench solution (e.g., 1 M sodium thiosulfate) readily available.[6]
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an addition funnel, add 1-fluoro-2-nitrobenzene (10.0 g, 70.9 mmol).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (50 mL) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
-
Bromine Addition:
-
Carefully measure bromine (3.8 mL, 11.9 g, 74.4 mmol) and add it to the addition funnel.
-
Add the bromine dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the internal temperature between 0-5 °C throughout the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Work-up and Quenching:
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 250 g) with vigorous stirring. A precipitate should form.
-
To quench any unreacted bromine, add 10% sodium thiosulfate solution dropwise until the characteristic red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).[1][9]
-
-
Neutralization and Drying:
-
Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow-to-brown solid or oil.[1][9]
-
Caption: High-level experimental workflow for the synthesis.
Purification
The crude product can be purified by recrystallization from petroleum ether to yield a light yellow solid.[1][9]
-
Dissolve the crude solid in a minimal amount of hot petroleum ether.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
Product Characterization and Data
The identity and purity of the final product should be confirmed through standard analytical techniques.
Expected Yield and Physical Properties
| Property | Expected Value | Source(s) |
| Appearance | Light yellow to brownish solid/liquid | [1][2] |
| Molecular Formula | C₆H₃BrFNO₂ | |
| Molecular Weight | 220.00 g/mol | |
| Melting Point | 18-19 °C | [1] |
| Boiling Point | 240-241 °C | [1] |
| Purity (by GC) | >98% after recrystallization | [9] |
| Typical Yield | 40-97% (highly method-dependent) | [9] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the regiochemistry. The spectrum will show three distinct signals in the aromatic region, corresponding to the three protons on the ring. The coupling patterns (splitting) between these protons will confirm their relative positions.
-
¹³C NMR, ¹⁹F NMR, and IR Spectroscopy: These techniques provide further structural confirmation.[10][11] IR spectroscopy should show characteristic peaks for the C-Br, C-F, and N-O stretches of the nitro group.
Conclusion
This application note provides a robust and well-characterized protocol for the synthesis of this compound. By understanding the principles of electrophilic aromatic substitution and the directing effects of the substituents, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. Adherence to the detailed safety protocols is paramount for the successful and safe execution of this synthesis.
References
- 1. This compound | 364-73-8 [chemicalbook.com]
- 2. Cas 364-73-8,this compound | lookchem [lookchem.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Bromo-4-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 4-Bromo-1-fluoro-2-nitrobenzene
Introduction: The Strategic Importance of 4-Bromo-1-fluoro-2-nitrobenzene
This compound (CAS No. 364-73-8) is a pivotal chemical intermediate in the synthesis of complex organic molecules. Its trifunctionalized aromatic ring, featuring nitro, bromo, and fluoro groups, offers a versatile platform for sequential, site-selective modifications. The electron-withdrawing nature of the nitro and fluoro substituents renders the benzene ring electron-deficient, making it amenable to nucleophilic aromatic substitution, while the bromine atom is an excellent handle for cross-coupling reactions. This unique reactivity profile makes it a valuable building block in the pharmaceutical and agrochemical industries, particularly in the synthesis of anti-inflammatory agents and other medicinal compounds.[1][2]
This document provides a detailed, validated protocol for the laboratory-scale synthesis of this compound via the electrophilic nitration of 1-bromo-4-fluorobenzene. As an authoritative guide, it goes beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid mechanistic understanding.
Compound Data & Physical Properties
A summary of the key physical and chemical properties of the target compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 364-73-8 | [3] |
| Molecular Formula | C₆H₃BrFNO₂ | [4] |
| Molecular Weight | 220.00 g/mol | [4] |
| Appearance | Clear yellow to brownish liquid after melting. | [1] |
| Melting Point | 18-19 °C (lit.) | [1] |
| Boiling Point | 240-241 °C (lit.) | [1] |
| Density | ~1.786 g/mL at 25 °C (lit.) | [1] |
Reaction Scheme & Mechanism: A Deep Dive into Electrophilic Aromatic Substitution
The synthesis proceeds via the nitration of 1-bromo-4-fluorobenzene using a classic nitrating mixture of concentrated nitric and sulfuric acids. This reaction is a cornerstone example of Electrophilic Aromatic Substitution (EAS).
Overall Reaction: BrC₆H₄F + HNO₃ --(H₂SO₄)--> BrC₆H₃(F)NO₂ + H₂O
Generation of the Electrophile: The Nitronium Ion
The reaction's success hinges on the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion.[5]
Equation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[6]
The Electrophilic Attack & Regioselectivity
The core of the reaction is the attack of the π-electron system of the 1-bromo-4-fluorobenzene ring on the nitronium ion. The existing substituents—bromine and fluorine—govern the position of the incoming nitro group.
-
Directing Effects: Both fluorine and bromine are halogens, which are known to be ortho, para-directing groups in EAS.[7][8] They possess lone pairs of electrons that can be donated to the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) when the attack occurs at the ortho or para positions.[7]
-
Activating/Deactivating Effects: Paradoxically, halogens are also deactivating groups due to their strong inductive electron-withdrawing effect, which lowers the overall electron density of the ring and slows the reaction compared to benzene.[8]
-
Regiochemical Outcome: In 1-bromo-4-fluorobenzene, the para position is already occupied by the other halogen. Therefore, substitution is directed to the positions ortho to each halogen. The position ortho to the fluorine atom (C2) is favored. This is because fluorine's +R (resonance) effect, while weaker than its -I (inductive) effect, is more effective at stabilizing the adjacent carbocation in the sigma complex compared to bromine. The result is the preferential formation of this compound.
The mechanism, from generation of the electrophile to the final product, is visualized below.
Caption: The mechanism involves nitronium ion formation, electrophilic attack, and rearomatization.
Detailed Experimental Protocol
This protocol is designed for a ~0.05 mole scale synthesis. All operations involving concentrated acids and the organic substrate must be performed in a certified chemical fume hood.
Materials & Equipment
-
Reagents: 1-Bromo-4-fluorobenzene (>99%), Concentrated Nitric Acid (~70%, 15.8 M), Concentrated Sulfuric Acid (~98%, 18.4 M), Crushed Ice, Deionized Water, Ethanol (for recrystallization).
-
Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer with adapter, 25 mL dropping funnel, ice-water bath, Büchner funnel and flask, filtration paper, recrystallization dish, standard laboratory glassware.
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| 1-Bromo-4-fluorobenzene | 175.00 | 8.75 g (5.5 mL) | 0.050 | 1.0 |
| Conc. Sulfuric Acid | 98.08 | 10 mL | ~0.184 | ~3.7 |
| Conc. Nitric Acid | 63.01 | 5 mL | ~0.079 | ~1.6 |
Step-by-Step Synthesis Procedure
-
Preparation of the Nitrating Mixture:
-
To a 100 mL three-neck flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath with gentle stirring until the internal temperature is below 10 °C.
-
Slowly, and with extreme caution, add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid. Use the dropping funnel for this addition. The rate of addition should be controlled to maintain the temperature of the mixture below 15 °C. This mixture is highly corrosive.[7]
-
-
Nitration Reaction:
-
Ensure the nitrating mixture is cooled to between 0 and 5 °C.
-
Add 8.75 g (5.5 mL) of 1-bromo-4-fluorobenzene to the dropping funnel.
-
Add the 1-bromo-4-fluorobenzene dropwise to the stirred nitrating mixture over a period of 30-45 minutes. The reaction is exothermic; it is critical to maintain the internal temperature below 10 °C to minimize the formation of dinitrated byproducts.[7][8]
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Remove the ice bath and let the reaction stir at room temperature for 1 hour to ensure completion. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
-
Work-up and Isolation:
-
Prepare a 400 mL beaker containing ~150 g of crushed ice and 100 mL of cold deionized water.
-
Very slowly and carefully, pour the reaction mixture into the beaker of ice water with vigorous stirring. The product will precipitate as a yellowish solid or oil.[3][9]
-
Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter with several portions of cold deionized water until the washings are neutral to litmus paper. This removes residual acids.
-
Press the solid as dry as possible on the filter.
-
-
Purification:
-
Transfer the crude solid to a small Erlenmeyer flask.
-
Perform recrystallization using a minimal amount of hot ethanol. Dissolve the crude product in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and air-dry. A typical yield is 70-85%.
-
Experimental Workflow Visualization
Caption: A flowchart of the key stages in the synthesis and purification of the target compound.
Safety & Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Hazard Identification:
-
Concentrated Sulfuric and Nitric Acids: Extremely corrosive and can cause severe burns upon contact. Handle only in a fume hood while wearing appropriate personal protective equipment (PPE).[7][10]
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious skin and eye irritation.[4][10][11]
-
-
Personal Protective Equipment (PPE):
-
Chemical safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) are mandatory.[10]
-
-
Handling and Storage:
-
Emergency Procedures:
-
Acid Spills: Neutralize with sodium bicarbonate and clean up according to institutional protocols.
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]
-
Characterization & Quality Control
To validate the successful synthesis and purity of the final product, the following analyses are recommended:
-
Melting Point Determination: The purified product should exhibit a sharp melting point consistent with the literature value of 18-19 °C.[1] A broad melting range would indicate the presence of impurities.
-
Gas Chromatography (GC): GC analysis can be used to determine the purity of the final product, with typical specifications requiring ≥98.0% purity. It can also be used to detect the presence of isomeric byproducts or unreacted starting material.
-
Spectroscopic Analysis:
-
¹H NMR and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy provides unambiguous structural confirmation.
-
FTIR: Infrared spectroscopy can confirm the presence of key functional groups, such as the characteristic strong stretches for the nitro group (typically around 1530 and 1350 cm⁻¹).
-
References
- 1. This compound | 364-73-8 [chemicalbook.com]
- 2. Cas 364-73-8,this compound | lookchem [lookchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chm.uri.edu [chm.uri.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Bromo-1-fluoro-2-nitrobenzene
<
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and reliable method for achieving this, especially on electron-deficient aromatic systems.[1][2] 4-Bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8) is a uniquely valuable substrate for SNAr reactions. Its molecular architecture, featuring two distinct halogen leaving groups and a potent electron-withdrawing nitro group, offers a platform for controlled and regioselective synthesis.
This guide provides an in-depth exploration of the SNAr reactions of this compound. We will delve into the mechanistic underpinnings that govern its reactivity, present detailed, field-proven protocols for reactions with common nucleophile classes, and offer insights into optimizing reaction conditions for desired outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Core Principles: Mechanistic Insights into SNAr Reactions
The SNAr reaction proceeds through a distinct two-step addition-elimination mechanism.[3] This process is fundamentally different from the SN1 and SN2 reactions encountered in aliphatic chemistry.[1][2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. In the case of this compound, the ring is significantly activated by the powerful electron-withdrawing nitro group (-NO₂).[4][5] This attack disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3][5] The stability of this complex is crucial and is the reason why electron-withdrawing groups are essential for a successful SNAr reaction. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group.[5]
-
Elimination of the Leaving Group and Rearomatization: In the second, typically rapid step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored.[4][5] This results in the formation of the final substituted product.
Visualization of the SNAr Mechanism
The following diagram illustrates the stepwise mechanism of an SNAr reaction on this compound with a generic nucleophile (Nu⁻).
Caption: General mechanism of the SNAr reaction.
Regioselectivity: The Fluorine Advantage
A key feature of this compound is the presence of two potential leaving groups: fluorine and bromine. In SNAr reactions, the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex.[5][6] The bond strength of the carbon-halogen bond has a minimal impact on the reaction rate. Instead, the electronegativity of the halogen plays a more significant role.
Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This effect generally leads to the preferential displacement of the fluoride ion over the bromide ion. The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with representative nucleophiles.
Safety Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes a general procedure for the synthesis of N-substituted 2-nitroanilines.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO (approximately 0.2 M concentration).
-
Add the primary amine (e.g., benzylamine, 1.1-1.2 eq) to the solution.
-
Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq). The base is crucial to neutralize the HF that is formed during the reaction.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove residual DMF/DMSO and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-bromo-2-nitroaniline.
Visualization of the Amine Substitution Workflow
Caption: Experimental workflow for the reaction with an amine.
Protocol 2: Reaction with a Phenolic Nucleophile (e.g., 4-Methoxyphenol)
This protocol details the synthesis of diaryl ethers, which are important structural motifs in many biologically active molecules.
Materials:
-
This compound
-
4-Methoxyphenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (e.g., 4-methoxyphenol, 1.2 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH or t-BuOK (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to generate the phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the phenoxide solution.
-
Allow the reaction to warm to room temperature and then heat to 60-100 °C. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired diaryl ether.
Data Summary: Comparative Reactivity and Conditions
The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles, providing a comparative overview.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Amines | Benzylamine | K₂CO₃ | DMF | 25 - 80 | 2 - 12 |
| Secondary Amines | Morpholine | Et₃N | DMSO | 25 - 90 | 4 - 16 |
| Phenols | 4-Methoxyphenol | NaH | THF | 60 - 100 | 6 - 24 |
| Thiols | Thiophenol | K₂CO₃ | Acetonitrile | 25 - 60 | 1 - 6 |
| Alcohols | Ethanol | NaH | THF | 60 - 80 | 12 - 48 |
Note: Reaction times and temperatures are indicative and should be optimized for each specific substrate combination. The progress of the reaction should always be monitored by an appropriate analytical technique such as TLC or LC-MS.
Applications in Drug Discovery and Materials Science
The products derived from SNAr reactions of this compound are valuable intermediates in several fields.
-
Pharmaceuticals: The resulting substituted 4-bromo-2-nitroanilines and diaryl ethers can be further functionalized. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or the construction of heterocyclic rings. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
-
Agrochemicals: Similar to pharmaceuticals, the derivatives of this compound serve as key building blocks for novel pesticides and herbicides.
-
Materials Science: The unique electronic properties of the resulting nitroaromatic compounds make them interesting candidates for the development of functional materials, including dyes and nonlinear optical materials.
Conclusion: A Versatile Tool for Modern Synthesis
The nucleophilic aromatic substitution reactions of this compound offer a reliable and regioselective pathway for the synthesis of a wide array of functionalized aromatic compounds. The preferential displacement of the fluorine atom, driven by its high electronegativity, provides a predictable outcome. The protocols and data presented in this guide serve as a comprehensive resource for chemists to effectively utilize this versatile building block in their research and development efforts. The ability to introduce a variety of nucleophiles, coupled with the potential for subsequent transformations of the nitro and bromo groups, solidifies the importance of this compound in the synthetic chemist's toolbox.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-1-fluoro-2-nitrobenzene
Introduction: The Strategic Utility of 4-Bromo-1-fluoro-2-nitrobenzene in Biaryl Synthesis
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] this compound is a particularly valuable building block in this context. The electron-withdrawing nature of the nitro and fluoro substituents activates the aryl bromide towards oxidative addition to the palladium(0) catalyst, often facilitating the coupling reaction under milder conditions compared to electron-rich aryl halides.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound, offering insights into reaction mechanisms, detailed experimental protocols, and troubleshooting.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The cycle can be broken down into three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate complex, which then transfers its organic group to the Pd(II) complex, displacing the halide. The base plays a crucial role in activating the boronic acid.[5][6][7]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound with various boronic acids.
Protocol 1: General Procedure for Suzuki Coupling with Phenylboronic Acid under Thermal Conditions
This protocol describes a standard method for the coupling of this compound with phenylboronic acid using a common palladium catalyst and base combination.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (deoxygenated)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and deoxygenated water in a 4:1 ratio (v/v) to the flask via syringe. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-fluoro-2-nitro-1,1'-biphenyl.[8]
Protocol 2: Microwave-Assisted Suzuki Coupling with a Heteroarylboronic Acid
Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[9] This protocol is suitable for coupling with more challenging or thermally sensitive substrates like some heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Pyridine-3-boronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water (deoxygenated)
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound, pyridine-3-boronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Add a deoxygenated mixture of DMF and water (e.g., 9:1 v/v).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120-150 °C for 10-30 minutes.[10] Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-(4-fluoro-2-nitrophenyl)pyridine.
Caption: General experimental workflow for Suzuki coupling reactions.
Data Presentation: Summary of Reaction Conditions
The choice of catalyst, base, and solvent significantly impacts the outcome of the Suzuki coupling reaction. The following table summarizes typical conditions that can be employed for the coupling of this compound.
| Parameter | Condition 1 (Standard) | Condition 2 (Microwave) | Condition 3 (Alternative) |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% | 1-3 mol% | 2-5 mol% |
| Base | K₂CO₃, K₃PO₄ | Cs₂CO₃, K₂CO₃ | Na₂CO₃, KF |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O | DMF/H₂O, Acetonitrile/H₂O | THF/H₂O, Ethanol/H₂O |
| Temperature | 80-110 °C | 120-150 °C | 70-100 °C |
| Reaction Time | 2-24 hours | 5-45 minutes | 4-18 hours |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. |
| Poor quality boronic acid | Use fresh boronic acid; some are prone to decomposition. Consider using the corresponding boronate ester. | |
| Insufficiently deoxygenated solvents | Thoroughly degas all solvents by sparging with an inert gas or by the freeze-pump-thaw method. | |
| Formation of Side Products (e.g., Homocoupling) | Reaction temperature too high | Lower the reaction temperature. |
| Incorrect stoichiometry | Use a slight excess of the boronic acid (1.1-1.5 equivalents). | |
| Debromination of Starting Material | Presence of water and a strong base | Use anhydrous solvents and a milder base if possible. |
| Inconsistent Results | Impurities in starting materials or solvents | Purify starting materials and use high-purity, dry solvents.[11] |
Safety Precautions
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[12][15]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[12]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[12]
Palladium catalysts are also toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.[12][13][16]
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound is a robust and versatile method for the synthesis of a wide range of substituted biaryl compounds. The electron-deficient nature of the substrate facilitates the reaction, often allowing for high yields under relatively mild conditions. By carefully selecting the catalyst, base, and solvent system, and by employing either conventional heating or microwave-assisted protocols, researchers can efficiently generate valuable intermediates for drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this important transformation.
References
- 1. byjus.com [byjus.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. mdpi.com [mdpi.com]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound 96 364-73-8 [sigmaaldrich.com]
- 16. guidechem.com [guidechem.com]
Application Notes and Protocols: Selective Reduction of the Nitro Group in 4-Bromo-1-fluoro-2-nitrobenzene
Introduction: The Strategic Importance of 4-Bromo-2-fluoroaniline in Synthesis
4-Bromo-2-fluoroaniline is a critical building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: the amino group allows for the formation of amides, sulfonamides, and other nitrogen-containing moieties, while the bromo and fluoro substituents provide sites for cross-coupling reactions and act as modulators of physicochemical properties. The selective reduction of the nitro group in 4-Bromo-1-fluoro-2-nitrobenzene is a key transformation to access this valuable intermediate. This document provides a detailed guide to this reduction, emphasizing chemoselectivity and providing robust, field-proven protocols.
Chemical Principles: Navigating the Chemoselectivity Challenge
The primary challenge in the reduction of this compound is to selectively reduce the nitro group to an amine without affecting the bromo and fluoro substituents.[3] Halogenated aromatic compounds can be susceptible to dehalogenation under certain reductive conditions, particularly catalytic hydrogenation with palladium on carbon (Pd/C).[4] Therefore, the choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired product.
Common methods for the reduction of aromatic nitro groups include:
-
Metals in Acidic Media (e.g., Fe/HCl, SnCl₂/HCl): These are classic and robust methods that are generally chemoselective for the nitro group.[4][5] The reaction proceeds through a series of single electron transfers from the metal to the nitro group.
-
Catalytic Hydrogenation: This method employs a catalyst (e.g., Pd/C, Pt/C, Raney Nickel) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents). While highly efficient, selectivity can be an issue.[4][6]
-
Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) offer mild and often highly selective alternatives.[7]
This application note will focus on the use of iron in the presence of ammonium chloride, a widely used and reliable method for this transformation.[8][9]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General workflow for the reduction of this compound.
Detailed Experimental Protocol: Reduction using Iron and Ammonium Chloride
This protocol is adapted from a reliable, published procedure.[8][9]
Materials:
-
This compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (10.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 10 g, 45.5 mmol) in a mixture of ethanol (50 mL) and water (20 mL).[8]
-
Addition of Reagents: To the stirred solution, add iron powder (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol).[8]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 2 hours.[8] Monitor the reaction progress by TLC (e.g., using a petroleum ether/ethyl acetate eluent system) until the starting material is consumed.
-
Work-up:
-
Purification:
-
The resulting residue can be purified by silica gel column chromatography.[8]
-
A suitable eluent system is a gradient of petroleum ether/ethyl acetate (e.g., starting from 10:1 and gradually increasing the polarity to 5:1).[8]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford 4-Bromo-2-fluoroaniline as the final product.
-
Data Summary and Expected Results
| Parameter | Value | Reference |
| Starting Material | This compound | [10] |
| Product | 4-Bromo-2-fluoroaniline | [2] |
| Molecular Formula | C₆H₅BrFN | [2] |
| Molecular Weight | 190.01 g/mol | [2] |
| Typical Yield | ~85% | [8] |
| Purity (post-chromatography) | >98% | [2] |
Reaction Mechanism Overview
The reduction of a nitro group by a metal in the presence of a proton source is a complex process involving multiple single-electron transfer steps. The following diagram provides a simplified representation of the key transformations.
Caption: Simplified mechanism of nitro group reduction.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the iron powder is of sufficient quality and that the stirring is vigorous enough to keep the solids suspended. The reaction time may also need to be extended.
-
Work-up Issues: The filtration of the iron salts can be slow. Using a generous pad of Celite® is recommended.
-
Purification Challenges: If the product is not pure after column chromatography, consider recrystallization as an alternative or additional purification step.
-
Safety: The reaction is exothermic, especially during the initial stages. It is important to have adequate cooling available. Standard laboratory safety precautions, including the use of a fume hood and personal protective equipment, should be followed. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[10][11]
Alternative Protocols
While the iron/ammonium chloride method is robust, other protocols can also be employed:
-
Tin(II) Chloride (SnCl₂): Tin(II) chloride is a mild and effective reagent for the reduction of aromatic nitro groups.[4][5] The reaction is typically carried out in a solvent like ethanol or ethyl acetate. The work-up involves basification to precipitate tin salts, which can sometimes be cumbersome.[12]
-
Catalytic Hydrogenation with Raney Nickel: For substrates where dehalogenation is a concern with Pd/C, Raney Nickel is often a suitable alternative for catalytic hydrogenation.[4] This method requires specialized equipment for handling hydrogen gas under pressure.
Conclusion
The reduction of this compound to 4-Bromo-2-fluoroaniline is a critical transformation in organic synthesis. The protocol detailed in this application note, utilizing iron powder and ammonium chloride, offers a reliable, scalable, and chemoselective method for achieving this conversion with high yields. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently produce this valuable synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-2-fluoroaniline (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]
- 10. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Utility of 4-Bromo-1-fluoro-2-nitrobenzene in Modern Pharmaceutical Synthesis
Introduction: A Multifaceted Building Block
In the landscape of pharmaceutical development, the efficiency and versatility of starting materials are paramount. 4-Bromo-1-fluoro-2-nitrobenzene (CAS No: 364-73-8) has emerged as a pivotal chemical intermediate, valued for its unique trifunctionalized aromatic scaffold. Its structure, featuring strategically placed bromo, fluoro, and nitro groups, offers a palette of orthogonal chemical handles, enabling chemists to construct complex molecular architectures required for novel Active Pharmaceutical Ingredients (APIs).
This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, moving beyond mere procedural steps to explain the underlying chemical principles that make it an indispensable tool for researchers, scientists, and drug development professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 364-73-8 | |
| Molecular Formula | C₆H₃BrFNO₂ | |
| Molecular Weight | 220.00 g/mol | |
| Appearance | Light yellow to dark yellow liquid | [1] |
| Melting Point | 18-20 °C (64.4 - 68 °F) | [1] |
| Boiling Point | 240-241 °C (464 - 465.8 °F) at 760 mmHg | [1] |
| Density | ~1.786 - 1.8 g/cm³ at 25 °C | |
| Refractive Index | n20/D 1.575 (lit.) |
The unique reactivity of this compound is dictated by the interplay of its functional groups:
-
The Nitro Group (NO₂): As a powerful electron-withdrawing group, it strongly activates the benzene ring, making it highly susceptible to nucleophilic attack. Furthermore, it can be readily reduced to an amine, a cornerstone functional group in many pharmaceuticals.[2]
-
The Fluoro Group (F): Positioned ortho to the nitro group, the carbon to which it is attached becomes the primary site for Nucleophilic Aromatic Substitution (SₙAr). Fluorine's high electronegativity makes it an excellent leaving group in this context.[3][4]
-
The Bromo Group (Br): While also a leaving group, its reactivity in SₙAr is lower than fluorine. Its principal role is to serve as a robust handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling C-C bond formation.[5]
This combination allows for a sequential and highly regioselective functionalization strategy, which is critical for efficient and predictable synthesis.
Core Synthetic Applications & Protocols
The true power of this compound lies in its predictable participation in several cornerstone reactions of medicinal chemistry.
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The SₙAr reaction is arguably the most common application for this substrate. The electron-deficient nature of the aromatic ring, engineered by the nitro group, facilitates the displacement of the fluoride atom by a wide range of nucleophiles.[3]
Causality & Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon at C1 (bearing the fluorine), breaking the aromaticity to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4] The negative charge is effectively delocalized by the ortho-nitro group. Aromaticity is restored in the second step by the elimination of the highly electronegative fluoride ion, yielding the substituted product.[4] This pathway is favored over substitution at the C4 (bromo) position due to the superior activation provided by the ortho-nitro group.
Caption: Generalized SₙAr mechanism.
Protocol 2.1.1: General SₙAr with an Amine Nucleophile
This protocol describes a typical procedure for the reaction with a primary or secondary amine.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent: Add an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN), to achieve a substrate concentration of 0.1-0.5 M.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 2: Representative SₙAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 60 | >90 |
| Morpholine | K₂CO₃ | DMSO | 50 | >90 |
| Phenol | Cs₂CO₃ | DMF | 80 | 75-85 |
| Thiophenol | K₂CO₃ | MeCN | 25 | >95 |
Suzuki-Miyaura Cross-Coupling
For building molecular complexity through C-C bond formation, the bromine atom at C4 serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura coupling.[6] This reaction is fundamental for synthesizing biaryl structures commonly found in pharmaceuticals.
Causality & Mechanistic Insight: The Suzuki coupling involves a catalytic cycle with a palladium complex.[5][7] The cycle begins with the Oxidative Addition of the C-Br bond to a Pd(0) species, forming a Pd(II) intermediate. This is followed by Transmetalation , where the organic group from a boronic acid or ester is transferred to the palladium center, a step that is facilitated by a base. The final step is Reductive Elimination , where the two organic fragments are coupled to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the cycle.[7][8]
Caption: The catalytic cycle of Suzuki coupling.
Protocol 2.2.1: General Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask or sealed tube, combine the this compound derivative (1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst: Add the palladium catalyst (1-5 mol%). Common choices include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].
-
Solvent: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is typical.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (Argon) to remove all oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography to obtain the biaryl product.
Nitro Group Reduction
The transformation of the nitro group into a primary amine is a crucial step that unlocks a new set of synthetic possibilities, such as amide bond formation or further heterocycle synthesis.
Causality & Mechanistic Insight: The choice of reducing agent is critical to ensure chemoselectivity. Harsh reducing agents like LiAlH₄ are unsuitable as they can lead to azo compounds with aromatic nitro groups.[9] Catalytic hydrogenation with Pd/C can risk dehalogenation (hydrodebromination).[9] Therefore, metal-based reductions in acidic media, such as tin(II) chloride (SnCl₂) in HCl or iron powder in ammonium chloride, are often preferred for their mildness and selectivity.[2][9] These reagents selectively reduce the nitro group while leaving the aryl halides intact.
Protocol 2.3.1: Chemoselective Reduction with Tin(II) Chloride
-
Setup: Dissolve the nitroaromatic substrate (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC. Heating to 50-70 °C may be required for less reactive substrates.
-
Work-up: Cool the reaction mixture and carefully basify by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9. A tin hydroxide precipitate will form.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Extract the filtrate with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the aniline product, which can be further purified if necessary.
Synthetic Strategy Example: Synthesis of a Dibenzoxazepine Analog
This compound is a documented precursor for dibenzoxazepine analogs, which are potent sodium channel blockers. The following workflow illustrates a potential synthetic strategy.
Caption: A strategic workflow for drug core synthesis.
This sequence leverages the distinct reactivity of the compound:
-
SₙAr Reaction: The fluorine is first displaced by a nucleophile, such as the hydroxyl group of an aminophenol, to form a diaryl ether.
-
Nitro Reduction: The nitro group is then selectively reduced to an amine.
-
Cyclization: The newly formed amine can then undergo an intramolecular reaction to form the central heterocyclic ring of the target scaffold. The bromine atom remains available for late-stage functionalization via Suzuki coupling if desired.
Safety and Handling
As a hazardous chemical, proper handling of this compound is mandatory.[1]
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][10][11] It causes serious skin and eye irritation and may cause respiratory irritation.[1][11]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated chemical fume hood.[1][12]
-
Storage: Store in a cool, well-ventilated area, away from incompatible materials. It is classified as a combustible liquid.
-
First Aid:
Conclusion
This compound is a powerful and versatile building block in pharmaceutical synthesis due to its well-differentiated functional groups.[13] A thorough understanding of its reactivity—prioritizing SₙAr at the fluorine position, enabling Suzuki coupling at the bromine position, and allowing for selective reduction of the nitro group—permits the rational design of complex and efficient synthetic routes. The protocols and insights provided herein serve as a foundational guide for chemists to strategically incorporate this valuable intermediate into their drug discovery and development programs.
References
- 1. fishersci.com [fishersci.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. echemi.com [echemi.com]
- 11. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. chemimpex.com [chemimpex.com]
Application Notes and Protocols: 4-Bromo-1-fluoro-2-nitrobenzene as a Versatile Building Block for Specialty Polymers
Introduction: Unlocking High-Performance Polymers with a Multifunctional Monomer
In the relentless pursuit of advanced materials with superior performance characteristics, the strategic design of polymer backbones at the molecular level is paramount. 4-Bromo-1-fluoro-2-nitrobenzene has emerged as a key building block in the synthesis of specialty polymers, offering a unique combination of reactive sites that allow for the creation of novel materials with enhanced thermal stability, chemical resistance, and tunable properties.[1] This versatile aromatic compound, featuring a bromine atom, a fluorine atom, and a nitro group, provides a powerful platform for researchers and drug development professionals to engineer polymers for demanding applications.
The strategic placement of these functional groups on the benzene ring dictates its reactivity. The electron-withdrawing nature of the nitro and fluorine groups renders the aromatic ring electron-deficient, thereby activating the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions. This is the cornerstone of its utility in step-growth polymerization. Concurrently, the bromine and nitro functionalities serve as valuable handles for post-polymerization modification, enabling the fine-tuning of polymer properties and the introduction of novel functionalities.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of a representative specialty polymer, a functionalized poly(aryl ether). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful and reproducible polymer synthesis.
| Property | Value | Source |
| CAS Number | 364-73-8 | |
| Molecular Formula | C₆H₃BrFNO₂ | [2] |
| Molecular Weight | 220.00 g/mol | [2] |
| Appearance | Clear yellow to brownish liquid after melting | |
| Melting Point | 18-20 °C (lit.) | [1] |
| Boiling Point | 240-241 °C (lit.) | |
| Density | 1.786 - 1.81 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.575 (lit.) |
The Chemistry of Polymerization: Nucleophilic Aromatic Substitution
The primary polymerization pathway leveraging this compound is nucleophilic aromatic substitution (SNAr). This reaction is particularly effective due to the electronic nature of the monomer.
Causality of Reactivity:
-
Activation by Electron-Withdrawing Groups: The potent electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly activates the carbon-fluorine bond towards nucleophilic attack. The fluorine atom itself also contributes to the electron deficiency of the aromatic ring. This activation is crucial for the polymerization to proceed efficiently under reasonable reaction conditions.
-
Fluorine as an Excellent Leaving Group: In the context of SNAr, fluoride is an excellent leaving group, facilitating the formation of the new ether linkage that constitutes the polymer backbone.
The general mechanism involves the attack of a nucleophile, typically a bisphenate anion, on the carbon atom bearing the fluorine. This proceeds through a high-energy intermediate known as a Meisenheimer complex, followed by the departure of the fluoride ion to restore aromaticity.
Caption: Generalized SNAr mechanism for this compound.
Protocol: Synthesis of a Functionalized Poly(aryl ether) from this compound and Bisphenol A
This protocol details the synthesis of a specialty poly(aryl ether) that retains the bromo and nitro functionalities for potential post-polymerization modification.
Materials:
-
This compound (≥98% purity)
-
Bisphenol A (BPA) (≥99% purity, polymerization grade)
-
Potassium carbonate (K₂CO₃), anhydrous, finely ground
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of the functionalized poly(aryl ether).
Detailed Protocol:
-
Reactor Setup and Inert Atmosphere: In a meticulously dried three-necked flask, add this compound (1 equivalent), Bisphenol A (1 equivalent), and finely ground anhydrous potassium carbonate (1.5 equivalents). The flask is then equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet. Purge the system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Solvent Addition and Azeotropic Dehydration: Under a positive nitrogen pressure, add anhydrous N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of approximately 20-25% (w/v), followed by toluene (approximately 30% of the DMAc volume). Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing any residual water from the reaction mixture. This step is critical as water can interfere with the formation of the bisphenate and lead to lower molecular weight polymers. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After complete dehydration, carefully drain the toluene from the Dean-Stark trap. Slowly increase the reaction temperature to 160-170 °C to drive the polymerization. The viscosity of the solution will noticeably increase as the polymer chains grow. Maintain the reaction at this temperature for 8-12 hours under a continuous gentle flow of nitrogen.
-
Polymer Isolation and Purification:
-
Cool the viscous reaction mixture to room temperature and dilute it with additional DMAc to reduce its viscosity.
-
Slowly pour the polymer solution into a vigorously stirred mixture of methanol and water (80:20 v/v) to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot water to remove inorganic salts, followed by washing with methanol to remove residual solvent and unreacted monomers.
-
For higher purity, the polymer can be redissolved in a minimal amount of DMAc and reprecipitated into methanol/water.
-
Dry the purified polymer in a vacuum oven at 80-100 °C to a constant weight.
-
Characterization of the Resulting Polymer:
The synthesized functionalized poly(aryl ether) should be characterized to confirm its structure and determine its properties.
| Characterization Technique | Expected Results and Interpretation |
| FTIR Spectroscopy | Presence of characteristic peaks for ether linkages (~1240 cm⁻¹), aromatic C-H, and the persistence of the nitro group stretches (~1530 and 1350 cm⁻¹) and the C-Br bond. |
| ¹H and ¹³C NMR Spectroscopy | Confirmation of the polymer repeat unit structure by analyzing the chemical shifts and integration of the aromatic and aliphatic protons and carbons. |
| Gel Permeation Chromatography (GPC) | Determination of the number-average (Mₙ) and weight-average (Mₒ) molecular weights and the polydispersity index (PDI), providing insight into the success of the polymerization. |
| Thermal Analysis (TGA/DSC) | Thermogravimetric analysis (TGA) will indicate the thermal stability of the polymer (decomposition temperature), while Differential Scanning Calorimetry (DSC) will determine the glass transition temperature (T₉), a key property for high-performance applications. |
Post-Polymerization Modification: Expanding Functional Diversity
A significant advantage of using this compound as a monomer is the retention of the bromo and nitro groups in the resulting polymer, which serve as reactive sites for further functionalization.[3][4][5][6] This allows for the creation of a library of polymers with diverse properties from a single parent polymer.
Potential Modification Pathways:
-
Modification of the Bromo Group: The carbon-bromine bond can be functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new aryl or alkynyl groups. It can also be a site for amination or cyanation reactions.[3]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine group. This amine functionality can then be used for a variety of subsequent reactions, including amide formation, diazotization, or as a site for grafting other polymer chains.
Workflow for Post-Polymerization Modification (Example: Reduction of Nitro Group):
Caption: A representative workflow for the reduction of the nitro group in the synthesized polymer.
Conclusion: A Gateway to Advanced Polymeric Materials
This compound stands as a uniquely versatile and powerful building block for the creation of specialty polymers. Its strategically positioned functional groups enable straightforward synthesis of high-performance poly(aryl ether)s via nucleophilic aromatic substitution, while simultaneously offering a platform for extensive post-polymerization modification. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this monomer in the design and synthesis of next-generation materials with tailored properties for a wide array of advanced applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) DOI:10.1039/D2MH00519K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Strategic Synthesis of Anti-Inflammatory Agents from 4-Bromo-1-fluoro-2-nitrobenzene
Abstract
This comprehensive technical guide details the strategic application of 4-Bromo-1-fluoro-2-nitrobenzene as a versatile starting material for the synthesis of a diverse range of anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and drug development professionals, providing in-depth protocols, mechanistic insights, and comparative data for the synthesis of three major classes of anti-inflammatory compounds: benzimidazole derivatives, celecoxib-analogue pyrazoles (COX-2 inhibitors), and anilino-pyrimidine-based kinase inhibitors. The protocols herein are designed to be self-validating, with explanations for key experimental choices, and are supported by authoritative references.
Introduction: The Versatility of this compound in Medicinal Chemistry
This compound is a highly valuable and versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of three key functional groups on the benzene ring: a nitro group, and two different halogen atoms (bromine and fluorine). The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine and bromine atoms susceptible to displacement by a variety of nucleophiles.[2][3] This reactivity allows for the strategic and regioselective introduction of different functionalities, which is a cornerstone of modern medicinal chemistry.
The fluorine atom, being a smaller and more electronegative halogen, is generally a better leaving group in SNAr reactions compared to bromine. This differential reactivity can be exploited for sequential substitutions. Furthermore, the nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, including diazotization, amide bond formation, and the construction of various heterocyclic systems.[4] The bromine atom, on the other hand, is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds and the introduction of diverse aryl or alkyl groups.[3]
This application note will explore the practical application of these chemical principles in the synthesis of three distinct classes of anti-inflammatory agents, each with a different mechanism of action.
Core Synthetic Pathways and Mechanistic Considerations
The synthesis of the target anti-inflammatory agents from this compound revolves around a few key transformations. The following diagram illustrates the overall synthetic strategy.
Figure 1: General synthetic pathways from this compound to different classes of anti-inflammatory agents.
The core of the synthetic strategy involves the initial nucleophilic aromatic substitution on this compound to generate a key intermediate, 4-bromo-2-nitroaniline. This intermediate then serves as a branching point for the synthesis of the different classes of compounds.
Synthesis of Benzimidazole-Based Anti-inflammatory Agents
Benzimidazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects.[5] Their mechanism of action often involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[6] The synthesis of these compounds from this compound proceeds through the formation of a substituted o-phenylenediamine, followed by cyclization.
Synthetic Workflow
The overall workflow for the synthesis of benzimidazole derivatives is depicted below.
Figure 2: Workflow for the synthesis of a 2-aminobenzimidazole precursor.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-nitroaniline
-
In a sealed pressure vessel, add this compound (1.0 eq).
-
Add aqueous ammonia (28-30%, 10 eq) and ethanol (as a co-solvent, optional).
-
Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to obtain 4-Bromo-2-nitroaniline.
Protocol 2: Synthesis of 4-Bromobenzene-1,2-diamine
-
To a round-bottom flask, add 4-Bromo-2-nitroaniline (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 mixture).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (around 80-90 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromobenzene-1,2-diamine, which can be used in the next step without further purification.
Protocol 3: Synthesis of 2-Amino-5-bromobenzimidazole
-
In a round-bottom flask, dissolve 4-Bromobenzene-1,2-diamine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add cyanamide (1.2 eq) and a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., aqueous sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-Amino-5-bromobenzimidazole.
Synthesis of Celecoxib-Analogue Pyrazoles (COX-2 Inhibitors)
Celecoxib is a well-known selective COX-2 inhibitor, and its pyrazole core is a key pharmacophore.[1][4][7] By utilizing this compound, we can synthesize analogues of celecoxib. The key steps involve the formation of a substituted hydrazine and its subsequent condensation with a 1,3-dicarbonyl compound.
Synthetic Workflow
Figure 3: Workflow for the synthesis of a celecoxib-analogue pyrazole.
Detailed Experimental Protocols
Protocol 4: Synthesis of 1-(4-Bromo-2-nitrophenyl)hydrazine
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 1-(4-Bromo-2-nitrophenyl)hydrazine.
Protocol 5: Synthesis of a Substituted 1-(4-Bromo-2-nitrophenyl)pyrazole
-
To a solution of 1-(4-Bromo-2-nitrophenyl)hydrazine (1.0 eq) in glacial acetic acid, add the desired 1,3-dicarbonyl compound (e.g., 1,1,1-trifluoro-2,4-pentanedione, 1.1 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.
Synthesis of Anilino-pyrimidine-Based Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, and many have been shown to have potent anti-inflammatory effects by modulating signaling pathways involved in inflammation.[8][9] The anilino-pyrimidine scaffold is a common feature in many kinase inhibitors.[10] this compound can be used to construct such molecules through a series of nucleophilic aromatic substitutions and cross-coupling reactions.
Synthetic Workflow
Figure 4: Workflow for the synthesis of an anilino-pyrimidine kinase inhibitor.
Detailed Experimental Protocols
Protocol 6: Synthesis of N-(4-Bromo-2-nitrophenyl)guanidine
-
In a sealed tube, combine this compound (1.0 eq) and guanidine hydrochloride (1.5 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(4-Bromo-2-nitrophenyl)guanidine.
Protocol 7: Synthesis of a 2-Amino-4-(4-bromo-2-nitrophenylamino)pyrimidine Derivative
-
To a solution of N-(4-Bromo-2-nitrophenyl)guanidine (1.0 eq) in a suitable solvent like ethanol, add a β-ketoester (e.g., ethyl acetoacetate, 1.2 eq) and a base such as sodium ethoxide (1.5 eq).
-
Heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
Collect the precipitate by filtration, wash with water and ethanol, and dry to obtain the pyrimidine derivative.
Data Summary
The following tables summarize typical reaction conditions and expected yields for the key transformations described in this application note.
Table 1: Nucleophilic Aromatic Substitution Reactions
| Starting Material | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | aq. NH₃ | EtOH | - | 120 | 24 | 4-Bromo-2-nitroaniline | 85-95 |
| This compound | Hydrazine | EtOH | - | RT | 24 | 1-(4-Bromo-2-nitrophenyl)hydrazine | 80-90 |
| This compound | Guanidine | DMF | DIPEA | 140 | 24 | N-(4-Bromo-2-nitrophenyl)guanidine | 60-75 |
Table 2: Reduction of Nitro Group
| Starting Material | Reducing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 4-Bromo-2-nitroaniline | Fe / NH₄Cl | EtOH/H₂O | Reflux | 3 | 4-Bromobenzene-1,2-diamine | >90 |
Table 3: Heterocycle Formation
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Product | Yield (%) |
| 4-Bromobenzene-1,2-diamine | Cyanamide | EtOH | HCl | Reflux | 5 | 2-Amino-5-bromobenzimidazole | 70-85 |
| 1-(4-Bromo-2-nitrophenyl)hydrazine | 1,3-Diketone | Acetic Acid | - | Reflux | 3 | Substituted Pyrazole | 75-90 |
| N-(4-Bromo-2-nitrophenyl)guanidine | β-Ketoester | EtOH | NaOEt | Reflux | 8 | Substituted Pyrimidine | 65-80 |
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a variety of anti-inflammatory agents. The strategic manipulation of its functional groups through nucleophilic aromatic substitution, reduction, and cross-coupling reactions allows for the efficient construction of complex molecular architectures with diverse biological activities. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel benzimidazole derivatives, COX-2 inhibitors, and kinase inhibitors for the development of new anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cyclization of aminoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. scilit.com [scilit.com]
Application Notes and Protocols for the Synthesis of Dibenzoxazepine Analogs from 4-Bromo-1-fluoro-2-nitrobenzene
Introduction: The Therapeutic Significance of Dibenzoxazepines
The dibenzo[b,f][1][2]oxazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of several clinically important therapeutic agents.[3] Notably, this tricyclic system is the foundation for antipsychotic drugs like loxapine and its N-demethylated metabolite, the antidepressant amoxapine.[1][4][5] These compounds exert their pharmacological effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] The therapeutic potential of dibenzoxazepine derivatives extends beyond neuropsychiatric disorders, with analogs being investigated as analgesic agents and prostaglandin E2 (PGE2) antagonists.[2] The continued interest in this scaffold for drug discovery necessitates robust and versatile synthetic strategies to generate diverse analogs for structure-activity relationship (SAR) studies.[6] This guide provides a detailed protocol for the preparation of dibenzoxazepine analogs, commencing with the readily available starting material, 4-Bromo-1-fluoro-2-nitrobenzene.
Overall Synthetic Strategy
The synthesis of the dibenzoxazepine core from this compound is a multi-step process that hinges on the sequential formation of key bonds. The general approach involves an initial nucleophilic aromatic substitution to construct a diaryl ether intermediate, followed by reduction of the nitro group to an amine, and subsequent intramolecular cyclization to forge the seven-membered oxazepine ring. The bromine atom on the starting material is strategically positioned for later-stage functionalization to introduce diversity into the final analogs.
Caption: Overall workflow for the synthesis of dibenzoxazepine analogs.
Part 1: Synthesis of the Diaryl Ether Intermediate via Nucleophilic Aromatic Substitution (SNAr)
The initial step involves the formation of a diaryl ether linkage through a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom in this compound is highly activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group in the ortho position. This allows for a regioselective reaction with a substituted phenol.
Protocol 1: Synthesis of 2-(2-Bromo-5-nitrophenoxy)-R-phenol
This protocol details the synthesis of the diaryl ether intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 220.01 | 2.20 g | 10.0 |
| Substituted Phenol (e.g., 2-aminophenol) | 109.13 | 1.09 g | 10.0 |
| Potassium Carbonate (K2CO3) | 138.21 | 2.76 g | 20.0 |
| Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.20 g, 10.0 mmol), the substituted phenol (10.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add dimethylformamide (50 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 200 mL of ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to afford the pure diaryl ether.
Causality and Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, facilitating the nucleophilic attack.
-
Base: Potassium carbonate is a mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide. An excess is used to ensure complete deprotonation.
-
Temperature: The elevated temperature provides the necessary activation energy for the SNAr reaction.
Part 2: Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a crucial step. Care must be taken to choose a reducing agent that does not affect the aryl bromide functionality, which is susceptible to reduction under certain conditions.
Protocol 2: Synthesis of 4-Bromo-2-(substituted-phenoxy)aniline
This protocol describes the reduction of the nitro group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(2-Bromo-5-nitrophenoxy)-substituted phenol | - | 8.0 mmol | - |
| Tin(II) Chloride Dihydrate (SnCl2·2H2O) | 225.63 | 9.02 g | 40.0 mmol |
| Ethanol (EtOH) | - | 80 mL | - |
| Sodium Bicarbonate (NaHCO3) solution (saturated) | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the nitro-substituted diaryl ether (8.0 mmol) in ethanol (80 mL).
-
Add tin(II) chloride dihydrate (9.02 g, 40.0 mmol) to the solution.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aniline derivative. The product can be purified further by column chromatography if necessary.
Causality and Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of aryl halides.[7] Other methods like catalytic hydrogenation with Raney Nickel can also be employed to avoid dehalogenation.[8] Using iron powder in acidic conditions is another viable, mild alternative.[7][9]
Part 3: Intramolecular Cyclization to Form the Dibenzoxazepine Core
The formation of the seven-membered dibenzoxazepine ring is achieved through an intramolecular cyclization. The choice of cyclization strategy can depend on the specific substituents on the aniline intermediate. Common methods include the Ullmann condensation and the Buchwald-Hartwig amination.
Caption: Key intramolecular cyclization strategies for dibenzoxazepine synthesis.
Protocol 3a: Intramolecular Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond.[10][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2-(substituted-phenoxy)aniline | - | 5.0 mmol | - |
| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.5 mmol |
| 1,10-Phenanthroline | 180.21 | 180 mg | 1.0 mmol |
| Potassium Carbonate (K2CO3) | 138.21 | 1.38 g | 10.0 mmol |
| Toluene | - | 50 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add 4-Bromo-2-(substituted-phenoxy)aniline (5.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (180 mg, 1.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the dibenzoxazepine.
Protocol 3b: Intramolecular Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is also highly effective for C-N bond formation.[12][13][14]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2-(substituted-phenoxy)aniline | - | 5.0 mmol | - |
| Palladium(II) Acetate (Pd(OAc)2) | 224.50 | 56 mg | 0.25 mmol |
| BINAP | 622.67 | 156 mg | 0.25 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 672 mg | 7.0 mmol |
| Toluene | - | 50 mL | - |
Procedure:
-
In a glovebox, add palladium(II) acetate (56 mg, 0.25 mmol) and BINAP (156 mg, 0.25 mmol) to a Schlenk tube.
-
Add toluene (20 mL) and stir for 10 minutes to form the catalyst complex.
-
In a separate Schlenk tube, add 4-Bromo-2-(substituted-phenoxy)aniline (5.0 mmol) and sodium tert-butoxide (672 mg, 7.0 mmol).
-
Add the pre-formed catalyst solution to the second tube, followed by an additional 30 mL of toluene.
-
Heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool the reaction, quench with water, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Part 4: Functionalization of the Dibenzoxazepine Core
The final step involves the introduction of a side chain, often an amine-containing moiety, to the nitrogen of the newly formed oxazepine ring. This is exemplified by the synthesis of loxapine, which features a methylpiperazine group.[15]
Protocol 4: N-Alkylation to Introduce a Side Chain
This protocol describes a general method for N-alkylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Substituted Bromodibenzoxazepine | - | 2.0 mmol | - |
| N-Methylpiperazine | 100.16 | 300 mg | 3.0 mmol |
| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 | 96 mg | 2.4 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
To a flame-dried flask under argon, add sodium hydride (96 mg, 2.4 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the substituted bromodibenzoxazepine (2.0 mmol) in THF (10 mL).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add N-methylpiperazine (300 mg, 3.0 mmol) and heat the reaction to reflux for 8-12 hours.
-
Cool the reaction and carefully quench with water.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final dibenzoxazepine analog.
Conclusion
The synthetic route detailed herein provides a comprehensive and adaptable framework for the preparation of a diverse range of dibenzoxazepine analogs starting from this compound. By carefully selecting the substituted phenol in the initial SNAr step and the amine for the final functionalization, researchers can systematically explore the structure-activity relationships of this important class of compounds. The provided protocols, grounded in established chemical principles, offer a reliable starting point for the synthesis of novel dibenzoxazepine derivatives for drug discovery and development.
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-substituted dibenzoxazepines as analgesic PGE2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Loxapine - Wikipedia [en.wikipedia.org]
- 5. Amoxapine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromo-1-fluoro-2-nitrobenzene in the Synthesis of Heterocyclic Compounds
Introduction: Unlocking Synthetic Versatility
In the landscape of synthetic organic chemistry and drug development, the strategic selection of starting materials is paramount. 4-Bromo-1-fluoro-2-nitrobenzene (CAS No: 364-73-8) has emerged as a cornerstone building block for the construction of complex heterocyclic scaffolds.[1] Its value lies in the unique arrangement of three distinct functional groups on the benzene ring: a nitro group, and two different halogens (fluorine and bromine). This configuration imparts a highly specific and predictable reactivity profile, making it an indispensable tool for medicinal chemists and researchers.
The benzene ring is rendered electron-deficient by the potent electron-withdrawing effects of the nitro and fluorine groups. This electronic characteristic is the key to its primary mode of reactivity: nucleophilic aromatic substitution (SNAr). The fluorine and bromine atoms serve as leaving groups, while the nitro group not only activates the ring for nucleophilic attack but also serves as a synthetic handle for further transformations, most commonly reduction to an amine. This dual functionality allows for the elegant and efficient synthesis of a diverse range of nitrogen- and sulfur-containing heterocycles, many of which form the core of biologically active molecules.[1][2][3]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the reactivity of this compound and details robust protocols for its application in the synthesis of medicinally relevant heterocyclic systems like phenothiazines, benzothiazines, and quinoxalines.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is critical for its safe handling and successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 364-73-8 | [4] |
| Molecular Formula | C₆H₃BrFNO₂ | [4] |
| Molecular Weight | 220.00 g/mol | [5] |
| Appearance | Light yellow liquid or solid | |
| Melting Point | 18-19 °C | [4] |
| Boiling Point | 240-241 °C (lit.) | [4] |
| Density | ~1.786 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.575 (lit.) | [4] |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.
Core Reactivity: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in heterocyclic synthesis stems from its susceptibility to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (F or Br). This step is typically the rate-determining step. The strong electron-withdrawing nitro group at the C2 position stabilizes the resulting negative charge in the intermediate through resonance.
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group (F⁻ or Br⁻).
A critical aspect of this substrate is the competition between fluorine and bromine as leaving groups. In SNAr reactions, the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon atom it is attached to (C1) more electrophilic and thus more susceptible to attack compared to the carbon attached to bromine (C4).[6] Consequently, nucleophilic substitution often occurs preferentially at the C1 position, displacing the fluoride ion.
Caption: General mechanism of SNAr on this compound.
Application I: Synthesis of Phenothiazine Derivatives
Phenothiazines are a class of sulfur- and nitrogen-containing tricyclic heterocycles that form the structural core of numerous antipsychotic, antihistaminic, and antiemetic drugs.[7] The synthesis of substituted phenothiazines can be efficiently achieved from this compound and a substituted 2-aminothiophenol. The key steps are an initial SNAr reaction followed by a reductive cyclization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Study and synthesis of biologically active phenothiazines, their sulfones, and ribofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-溴-1-氟-2-硝基苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Which is more reactive towards the nucleophilic substitution reaction - askIITians [askiitians.com]
- 7. Phenothiazine - Wikipedia [en.wikipedia.org]
Mechanism of nucleophilic substitution on 4-Bromo-1-fluoro-2-nitrobenzene
Application Note & Protocol
Mechanism and Application of Nucleophilic Aromatic Substitution on 4-Bromo-1-fluoro-2-nitrobenzene
Introduction: The Unique Reactivity of Activated Aryl Halides
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aromatic structures from readily available aryl halides. Unlike nucleophilic aliphatic substitution (SN1/SN2), SNAr reactions do not proceed on unactivated aromatic rings. The reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group.[1][2] These EWGs, such as the nitro group (-NO2), activate the ring towards attack by a nucleophile by making it more electron-deficient.[2]
The substrate, this compound, is a particularly insightful molecule for studying SNAr mechanisms. It possesses two potential halogen leaving groups (F and Br) and a strongly activating nitro group positioned ortho to the fluorine and meta to the bromine. This specific arrangement dictates the regioselectivity and rate of substitution, providing a clear example of the principles governing this reaction class. This guide will elucidate the underlying mechanism, explain the factors controlling reactivity, and provide a detailed protocol for a representative substitution reaction.
The Addition-Elimination Mechanism: A Two-Step Process
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism .[3][4]
-
Step 1 (Addition): Formation of the Meisenheimer Complex. A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group.[5] This initial attack is the rate-determining step of the overall reaction.[3][6] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5][7]
-
Step 2 (Elimination): Restoration of Aromaticity. The Meisenheimer complex is transient.[8] In a rapid subsequent step, the leaving group departs, taking its bonding electrons with it. This elimination step restores the aromatic π-system and yields the final substituted product.[5]
The stability of the Meisenheimer complex is paramount to the reaction's success. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho or para nitro group.[5][9][10] This delocalization significantly stabilizes the intermediate, lowering the activation energy of the rate-determining addition step.[10]
Figure 1. General mechanism of SNAr on this compound.
Causality of Experimental Observations: Reactivity and Regioselectivity
A key question for the substrate this compound is: which halogen is replaced? Overwhelmingly, nucleophilic attack occurs at the C1 position, leading to the displacement of the fluoride ion. This is explained by two critical factors:
A. The Activating Effect of the Nitro Group:
The nitro group is ortho to the fluorine atom but meta to the bromine atom. For SNAr, activation is most effective when the EWG is ortho or para to the leaving group.[1][9][10] This is because the resonance structures of the Meisenheimer complex allow the negative charge to be delocalized directly onto the nitro group, providing substantial stabilization.[10] When a nucleophile attacks the carbon attached to bromine, the resulting intermediate cannot delocalize the negative charge onto the nitro group, making it significantly less stable and the reaction pathway energetically unfavorable.[10]
B. The Paradox of the Leaving Group:
In SN1 and SN2 reactions, bromide is a far better leaving group than fluoride. However, in SNAr, the reactivity order is often F > Cl > Br > I. This reversal is a direct consequence of the addition-elimination mechanism.
-
The rate-determining step is the nucleophilic attack, not the loss of the leaving group. [1][6]
-
Fluorine is the most electronegative halogen. Its powerful electron-withdrawing inductive effect makes the carbon atom it is attached to (C1) more electrophilic and thus more susceptible to nucleophilic attack.[3][6]
-
This high electronegativity also stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, lowering the activation energy for the rate-determining step.[6]
Therefore, even though the C-F bond is stronger than the C-Br bond, the reaction leading to fluoride displacement is kinetically favored because the initial, rate-limiting attack is accelerated.
| Leaving Group | Position Relative to -NO2 | Inductive Effect on Carbon | Meisenheimer Complex Stability | Observed Reactivity |
| Fluorine | Ortho | Strongly Electrophilic | High (Resonance Stabilized) | High (Major Product) |
| Bromine | Meta | Less Electrophilic | Low (No Resonance Stabilization) | Negligible |
| Table 1. Factors influencing regioselectivity in the SNAr of this compound. |
Experimental Protocol: Synthesis of 4-Bromo-2-nitro-N-phenylaniline
This protocol provides a self-validating method for the SNAr reaction of this compound with aniline. The progress can be easily monitored, and the product is readily isolated.
A. Materials & Reagents:
-
This compound (Substrate)
-
Aniline (Nucleophile)
-
Potassium Carbonate (K₂CO₃, Base)
-
Dimethylformamide (DMF, Solvent)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄, drying agent)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing solvent: 4:1 Hexanes/Ethyl Acetate
B. Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
DMF is a skin irritant and should be handled with care.
-
Aryl halides can be lachrymators.
C. Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 220 mg).
-
Add potassium carbonate (1.5 mmol, 207 mg). Causality: The base is required to deprotonate the aniline in situ, or to neutralize the HF formed during the reaction, driving the equilibrium towards the product.
-
Add dry DMF (10 mL). Causality: DMF is a polar aprotic solvent that effectively solvates cations, leaving the nucleophile more 'naked' and reactive, thereby accelerating the SNAr reaction.
-
Add aniline (1.1 mmol, 102 mg, ~100 µL).
-
Reaction Execution: Place a condenser on the flask and heat the reaction mixture to 80 °C in an oil bath. Stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progression.
-
Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product, 4-Bromo-2-nitro-N-phenylaniline, as a solid.
Figure 2. Step-by-step experimental workflow for the synthesis of 4-Bromo-2-nitro-N-phenylaniline.
Applications in Drug Development and Agrochemicals
The selective substitution of fluorine in compounds like this compound is a powerful tool in medicinal chemistry and agrochemical synthesis. The resulting 4-bromo-2-nitrophenyl core is a versatile intermediate. The remaining bromine atom can be used in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the nitro group can be reduced to an amine, providing two additional handles for molecular elaboration. This allows for the rapid construction of diverse molecular libraries for screening and lead optimization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
Role of 4-Bromo-1-fluoro-2-nitrobenzene in materials science research
An In-Depth Guide to the Role of 4-Bromo-1-fluoro-2-nitrobenzene in Materials Science Research
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound, a versatile aromatic compound, and its significant applications within materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering both high-level insights and detailed experimental protocols. We will delve into the unique chemical characteristics of this molecule and how they are leveraged to create novel materials with enhanced properties.
Introduction to this compound: A Multifunctional Building Block
This compound (CAS No: 364-73-8) is a key aromatic intermediate in organic synthesis, particularly valued in materials science and the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique arrangement of three distinct functional groups on the benzene ring: a bromine atom, a fluorine atom, and a nitro group. This combination of an easily displaceable bromine atom and electron-withdrawing fluorine and nitro groups makes the aromatic ring electron-deficient. This electronic characteristic is crucial as it activates the molecule for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many polymerization and synthetic processes.
The strategic positioning of these groups allows for selective and sequential reactions, providing chemists with precise control over the construction of complex molecular architectures.[1] Consequently, this compound serves as a foundational component in the synthesis of specialty polymers, dyes, and other advanced materials where properties like thermal stability and chemical resistance are paramount.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and manufacturing. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₂ | [2] |
| Molecular Weight | ~220.00 g/mol | [3] |
| Appearance | Clear, light yellow liquid | [2] |
| Melting Point | 18-19 °C | [4] |
| Boiling Point | ~257.5 °C at 760 mmHg | |
| Density | ~1.8 g/cm³ at 25 °C | |
| Refractive Index | ~1.575 - 1.580 @ 20 °C | [2] |
| CAS Number | 364-73-8 | [2] |
Application Note I: Synthesis of High-Performance Poly(aryl ether)s
Rationale and Application
High-performance polymers like poly(ether ether ketone) (PEEK) are sought after for their exceptional thermal, mechanical, and chemical stability.[5][6][7] The synthesis of such polymers often relies on nucleophilic aromatic substitution to form the robust ether linkages that constitute the polymer backbone.[6][7]
This compound is an excellent monomer precursor for creating novel poly(aryl ether)s. The electron-withdrawing nitro group strongly activates both the fluorine and bromine atoms toward nucleophilic attack. This allows for polymerization reactions with various bisphenols. The nitro group can be subsequently reduced to an amine, providing a reactive site for further functionalization, such as cross-linking or grafting of other polymer chains.
Experimental Protocol: Synthesis of a Nitro-Functionalized Poly(aryl ether)
This protocol describes a general procedure for the synthesis of a poly(aryl ether) using this compound and a generic bisphenol (e.g., Bisphenol A).
Materials:
-
This compound (≥98% purity)
-
Bisphenol A
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap and condenser
-
Mechanical stirrer
-
Nitrogen or Argon inlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap (filled with toluene), condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the flask, add Bisphenol A (1.0 eq), this compound (1.0 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add DMAc and toluene (typically a 4:1 v/v ratio) to the flask to achieve a solids concentration of about 20-25% (w/v).
-
Azeotropic Dehydration: Begin stirring and gently heat the mixture to ~140-150 °C. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After removing the Dean-Stark trap, slowly raise the temperature to 160-170 °C to drive the polymerization reaction. The reaction is typically monitored by the increase in viscosity of the solution. Maintain this temperature for 8-12 hours under a constant nitrogen flow.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature. Slowly pour the solution into a stirred beaker of methanol or water to precipitate the polymer.
-
Washing: Filter the resulting fibrous polymer. Wash it thoroughly with hot deionized water to remove inorganic salts and then with methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Workflow Diagram```dot
Caption: Convergent Synthesis of a Dendron.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation. [8]* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China this compound 364-73-8 [chinachemnet.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bromination of 1-Fluoro-2-nitrobenzene
Welcome to the technical support center for the bromination of 1-fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important electrophilic aromatic substitution reaction. Here, we will delve into the common side reactions, provide troubleshooting strategies, and answer frequently asked questions to help you optimize your synthesis of the desired product, 4-bromo-1-fluoro-2-nitrobenzene.
I. Troubleshooting Guide: Side Reactions & Control
The bromination of 1-fluoro-2-nitrobenzene is a nuanced process where the directing effects of the fluorine and nitro substituents compete, often leading to a mixture of products. Understanding and controlling these side reactions is critical for achieving high yield and purity.
Issue 1: Formation of Isomeric Byproducts
Q: My reaction is producing significant amounts of bromo-isomers other than the desired this compound. How can I improve the regioselectivity?
A: This is the most common challenge in this synthesis. The formation of isomers arises from the competing directing effects of the activating, ortho-, para-directing fluorine and the deactivating, meta-directing nitro group.
Root Cause Analysis:
-
Fluorine's Influence: The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate through resonance.[1][2] However, its strong electronegativity also creates a significant inductive electron-withdrawing effect, which deactivates the ring, particularly at the ortho position.[3]
-
Nitro Group's Influence: The nitro group is a strong deactivating and meta-directing group.[4] It withdraws electron density from the ring, making it less reactive towards electrophiles.
-
The Tug-of-War: In 1-fluoro-2-nitrobenzene, the fluorine directs incoming electrophiles to the positions ortho and para to it (positions 2 and 4, and position 6). The nitro group directs to the positions meta to it (positions 3 and 5). The desired product, this compound, results from substitution at the para position relative to the fluorine, which is also a meta position to the nitro group. However, other isomers can form.
Troubleshooting Steps & Solutions:
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Electrophilic aromatic substitutions are often more selective at lower temperatures as the transition states for the formation of different isomers have different activation energies. A common temperature for this reaction is around 15°C.[5]
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity.
-
Br₂ with a Lewis Acid (e.g., FeBr₃): This is a standard method. The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile.[6][7]
-
N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and can sometimes offer better regioselectivity. It is often used with a proton source, like acetic acid.[5]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Experimenting with different solvents, such as acetic acid or halogenated hydrocarbons, may improve the isomeric ratio.[5]
| Parameter | Condition A | Condition B | Expected Outcome |
| Brominating Agent | Br₂ / FeBr₃ | N-Bromosuccinimide | NBS may offer higher selectivity for the 4-bromo isomer. |
| Temperature | Room Temperature | 0-15°C | Lower temperatures generally favor the thermodynamically more stable product. |
| Solvent | Dichloromethane | Acetic Acid | Acetic acid can act as a proton source, which may be beneficial when using NBS.[5] |
Issue 2: Polybromination
Q: I am observing the formation of di- and tri-brominated products in my reaction mixture. What is causing this and how can I prevent it?
A: Polybromination occurs when the initial product, this compound, undergoes further bromination. Although the aromatic ring is deactivated by the nitro group, the activating effect of the fluorine and the newly added bromine can still promote further reaction under harsh conditions.
Root Cause Analysis:
-
Excess Brominating Agent: Using a significant excess of the brominating agent (Br₂ or NBS) is the most common cause of polybromination.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of polybrominated species.
-
High Reaction Temperature: Higher temperatures increase the reaction rate and can overcome the activation energy barrier for the bromination of the already substituted ring.
Troubleshooting Steps & Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting further reaction.
-
Monitor Reaction Progress: Use analytical techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. Quench the reaction as soon as the starting material is consumed.
-
Gradual Addition: Add the brominating agent portion-wise or as a solution over a period of time. This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring polybromination.
Issue 3: Degradation of Starting Material or Product
Q: My reaction is turning dark, and I am getting a low yield of the desired product along with some unidentifiable byproducts. What could be happening?
A: Darkening of the reaction mixture often indicates decomposition or side reactions involving the nitro group or the aromatic ring.
Root Cause Analysis:
-
Harsh Reaction Conditions: High temperatures or the use of overly aggressive Lewis acids can lead to the degradation of the nitroaromatic compound.
-
Presence of Impurities: Impurities in the starting material or reagents can catalyze side reactions.
-
Oxidation: Some brominating agents or reaction conditions can lead to oxidative side reactions.
Troubleshooting Steps & Solutions:
-
Purify Starting Materials: Ensure that the 1-fluoro-2-nitrobenzene and the brominating agent are of high purity.
-
Moderate Reaction Conditions: Avoid excessive heating. If a Lewis acid is used, ensure it is anhydrous, as moisture can deactivate it and lead to other side reactions.[6]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidative side reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 1-fluoro-2-nitrobenzene and why?
A1: The major product is typically this compound. This is because the para position to the fluorine atom (C4) is the most activated position for electrophilic attack that is also meta to the deactivating nitro group. While the fluorine activates both the ortho and para positions, the ortho position (C6) is sterically hindered by the adjacent nitro group and also more inductively deactivated by the fluorine. The other ortho position to fluorine is C2, which is already substituted with the nitro group.
Q2: Can you explain the mechanism of bromination using Br₂ and FeBr₃?
A2: The mechanism involves three main steps:
-
Formation of the Electrophile: The Lewis acid, FeBr₃, reacts with Br₂ to form a highly electrophilic complex, which can be represented as [Br-Br-FeBr₃]. This polarization makes one of the bromine atoms strongly electrophilic.[6]
-
Electrophilic Attack: The π electrons of the benzene ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9] This is the rate-determining step.
-
Deprotonation: A weak base, such as the [FeBr₄]⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound, and regenerating the FeBr₃ catalyst.[10]
Q3: Is it possible to get bromination at the position ortho to the nitro group?
A3: Bromination at the position ortho to the nitro group (C3) is highly unlikely. The nitro group is a strong deactivating group and a meta-director. It strongly withdraws electron density from the ortho and para positions, making them very unreactive towards electrophiles.
III. Experimental Protocols & Visualizations
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a known synthetic route and is often preferred for its milder conditions.[5]
Step-by-Step Methodology:
-
To a reaction vessel, add 1-fluoro-2-nitrobenzene (1 equivalent) and a suitable solvent such as acetic acid.
-
Cool the mixture to approximately 15°C using an ice bath.
-
Slowly add N-bromosuccinimide (1.05 equivalents) in portions, ensuring the temperature remains controlled.
-
Stir the reaction mixture at this temperature and monitor its progress using GC or TLC.
-
Once the reaction is complete (typically when the starting material is no longer detected), pour the reaction mixture into ice water to quench the reaction and precipitate the product.
-
Filter the resulting solid and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent like petroleum ether to obtain pure this compound.[5]
Visualization of Directing Effects
The following diagram illustrates the interplay of the directing effects of the fluorine and nitro groups on the aromatic ring.
Caption: Directing effects in the bromination of 1-fluoro-2-nitrobenzene.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues during the bromination of 1-fluoro-2-nitrobenzene.
Caption: Troubleshooting workflow for bromination side reactions.
IV. References
-
Vertex AI Search. (n.d.). The Science Behind this compound: Properties & Synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from 5
-
Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from --INVALID-LINK--
-
Save My Exams. (2025). Directing Effects. Retrieved from --INVALID-LINK--
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from --INVALID-LINK--
-
Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. In Organic Chemistry II. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from --INVALID-LINK--
-
Proprep. (n.d.). Elaborate on the Br2/FeBr3 mechanism in electrophilic aromatic substitution. Retrieved from --INVALID-LINK--
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 7. proprep.com [proprep.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-Bromo-1-fluoro-2-nitrobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Bromo-1-fluoro-2-nitrobenzene (CAS No. 364-73-8). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical synthetic intermediate. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in this compound?
Impurities largely depend on the synthetic route used. A common method is the bromination of 1-fluoro-2-nitrobenzene.[1] Based on this, potential impurities include:
-
Unreacted Starting Material: 1-Fluoro-2-nitrobenzene.
-
Isomeric Byproducts: Formation of other regioisomers during bromination, although the directing effects of the fluoro and nitro groups favor the desired product.
-
Over-brominated Products: Di-brominated species, such as 1,3-dibromo-4-fluoro-5-nitrobenzene.
-
Reagents and Catalysts: Residual brominating agents (e.g., N-Bromosuccinimide) or catalysts from the synthesis.[1]
-
Solvent Residue: Acetic acid or other solvents used during the reaction and initial workup.[1]
Crude products often appear as brown solids or dark yellow liquids, indicating the presence of these or other chromophoric impurities.[1][2]
Q2: How can I assess the purity of my sample before and after purification?
Several analytical techniques can be employed:
-
Gas Chromatography (GC): This is a highly effective method for determining the percentage purity of volatile and semi-volatile compounds like this compound. Commercial suppliers often use GC to specify purity, with typical assays being >96% or >98%.[3][4]
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for qualitative assessment. It helps in identifying the number of components in your crude mixture and is essential for developing a solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can confirm the structure of the desired product and identify impurities by detecting unexpected signals.
-
Melting Point Analysis: The compound has a reported melting point of 18-20 °C.[2] A broad or depressed melting range compared to a reference standard indicates the presence of impurities.
Q3: What are the primary methods for purifying this compound?
The most common and effective purification techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid. Since this compound has a low melting point, it can be treated as a solid for this purpose. A known method uses petroleum ether.[1]
-
Column Chromatography: Excellent for separating compounds with different polarities, making it suitable for removing isomeric byproducts or starting materials.
-
Vacuum Distillation: A viable option given the compound's high boiling point (240-241 °C at atmospheric pressure), which can be lowered significantly under vacuum to prevent decomposition.[5]
Q4: What are the key physical properties I need to know for purification?
Understanding these properties is crucial for selecting and optimizing your purification method.
| Property | Value | Significance |
| Molecular Formula | C₆H₃BrFNO₂ | - |
| Molecular Weight | 220.00 g/mol | Essential for calculations. |
| Appearance | Light yellow to dark yellow/brown liquid or solid.[2][3] | A dark color indicates impurities. |
| Melting Point | 18-20 °C / 64.4 - 68 °F | The compound is a solid in a cool environment, making recrystallization feasible.[2] |
| Boiling Point | 240-241 °C @ 760 mmHg | High boiling point suggests vacuum distillation is necessary to avoid decomposition.[2] |
| Density | ~1.786 g/mL at 25 °C | Denser than water.[5] |
| Refractive Index | n20/D ~1.575 | Can be used as a quick purity check against a reference standard.[5] |
Q5: What safety precautions are essential when handling this compound?
This compound is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling.[2][6]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[2]
-
Ventilation: Handle exclusively in a well-ventilated fume hood to avoid inhaling vapors.[2]
-
Exposure Routes: The compound is harmful if swallowed, inhaled, or absorbed through the skin. It causes serious skin and eye irritation.[6]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. Seek medical attention for any significant exposure.[2]
Troubleshooting Guide: Purification Methods
This section addresses specific problems you may encounter during purification.
Method 1: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[7]
Troubleshooting Recrystallization
Q: My compound is a liquid at room temperature. How can I use recrystallization? A: Since the melting point is 18-20 °C, you can easily induce solidification by cooling the flask in an ice-water bath. Once solidified, you can treat it as any other solid for recrystallization. This low melting point is a critical factor.
Q: What is the best solvent for recrystallization? A: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, non-polar solvents are a good starting point.
| Solvent System | Rationale & Notes |
| Petroleum Ether | Documented as an effective solvent for recrystallizing the crude solid product to achieve high purity (98%).[1] |
| Hexane / Heptane | Similar to petroleum ether, these non-polar solvents are excellent candidates. They should provide good solubility at their boiling points and poor solubility at low temperatures. |
| Ethanol/Water | Ethanol may dissolve the compound well. Water can be added dropwise as an "anti-solvent" to the hot ethanol solution until it just turns cloudy, then clarified with a drop of ethanol before cooling. This can improve crystal yield.[8] |
| Toluene/Heptane | A binary system where toluene acts as the primary solvent and heptane as the anti-solvent.[8] |
Q: My compound is "oiling out" instead of forming crystals. What's wrong and how do I fix it? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Given the low melting point of this compound, this is a common issue.
-
Causality: The compound is coming out of the solution as a liquid (oil) rather than a solid because the solution is still too warm.
-
Solution 1: Add More Solvent: The most common fix. Re-heat the mixture to dissolve the oil, then add a small amount (1-5%) of additional hot solvent. This keeps the compound dissolved until the solution has cooled to a temperature below its melting point.[9]
-
Solution 2: Lower the Boiling Point: Use a lower-boiling solvent or solvent mixture.
-
Solution 3: Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to allow for the formation of a stable crystal lattice instead of an amorphous oil.[9]
Q: My purity hasn't improved significantly. What should I do? A: This suggests that the chosen solvent does not effectively differentiate between your compound and the impurities. Try a second recrystallization with a different solvent system. If impurities are isomeric or have very similar solubility profiles, you may need to switch to column chromatography.
Q: My recovery is very low. How can I improve the yield? A: Low recovery is often due to using too much solvent or cooling the solution too quickly.
-
Use the Minimum Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[7]
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[8]
-
Check the Mother Liquor: Use TLC to check the filtrate (mother liquor). If a significant amount of product is present, you can concentrate the filtrate and attempt to recover a second crop of crystals.
Protocol: Recrystallization of this compound
-
Preparation: Place your crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. If it's liquid, cool the flask in an ice bath to solidify it.
-
Solvent Addition: Add a minimal amount of the chosen solvent (e.g., petroleum ether) to just cover the solid.
-
Dissolution: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[8]
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Visualization: Recrystallization Troubleshooting Workflow
Caption: A decision tree for troubleshooting common recrystallization issues.
Method 2: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
Troubleshooting Column Chromatography
Q: When should I choose column chromatography over recrystallization? A: Column chromatography is superior when:
-
You need to separate multiple components.
-
The impurities are isomers or have very similar solubility to your product.
-
Recrystallization fails to achieve the desired purity.
-
The sample is a persistent oil that will not crystallize.
Q: How do I choose the right solvent system (eluent)? A: The goal is to find a solvent system where your desired compound has an Rf (retention factor) of ~0.3 on a TLC plate.
-
Start Non-polar: Begin with a non-polar solvent like hexanes or petroleum ether and spot your crude mixture on a TLC plate.
-
Increase Polarity: Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in small increments (e.g., 1%, 2%, 5%, 10%).
-
Optimize: Run TLCs until you achieve good separation between your product spot and the impurity spots, with the product Rf around 0.3. A common starting eluent for compounds like this is Hexane:Ethyl Acetate (95:5).
Q: My compound is streaking on the TLC plate. How do I fix this? A: Streaking can be caused by overloading the sample, or the compound interacting too strongly with the silica gel.
-
Causality: The nitro group can be somewhat polar. If the compound is acidic or basic (unlikely here, but possible with impurities), it can interact strongly with the acidic silica gel.[10]
-
Solution 1: Dilute the Sample: Ensure the spotting solution is not too concentrated.
-
Solution 2: Modify the Eluent: Add a very small amount (~0.1%) of a modifier to the eluent. For potentially acidic impurities, a drop of acetic acid might help. For basic impurities, triethylamine is used.[10]
Protocol: Flash Column Chromatography
-
Solvent System Selection: Develop an eluent system using TLC as described above. Aim for an Rf of ~0.3 for this compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended to avoid air bubbles).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better separation.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to push the solvent through. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization: Column Chromatography Workflow
Caption: The sequential workflow for purification by flash column chromatography.
Method 3: Vacuum Distillation
Q: Is distillation a suitable method for this compound? A: Yes, but only under vacuum. The atmospheric boiling point of ~241 °C is high enough that the compound may decompose if heated for an extended period. Vacuum distillation lowers the boiling point to a much safer temperature.
Q: What are the challenges of distilling this compound? A:
-
High Boiling Point: Requires a good vacuum pump to significantly lower the boiling point.
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive. Prolonged heating, even under vacuum, should be avoided.
-
Solidification: With a melting point of 18-20 °C, the product can solidify in the condenser or receiving flask if they are not gently warmed, potentially clogging the apparatus.
Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path head to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease.
-
Heating: Place the crude liquid in the distillation flask with a magnetic stir bar for smooth boiling. Heat the flask using a heating mantle.
-
Vacuum: Slowly apply vacuum. The pressure should be as low as possible (ideally <1 mmHg).
-
Distillation: Heat the flask until the product begins to distill. Collect the fraction that boils at a constant temperature. The first fraction may contain lower-boiling impurities.
-
Condenser: If solidification is an issue, you can gently warm the condenser with a heat gun or by wrapping it with heating tape set to a very low temperature (~30 °C).
-
Collection: Collect the purified liquid in a pre-weighed receiving flask. Once done, release the vacuum before turning off the heat to prevent bumping.
Summary Comparison of Purification Methods
| Feature | Recrystallization | Column Chromatography | Vacuum Distillation |
| Best For | Removing minor impurities from a solid or low-melting compound. | Separating complex mixtures, isomers, or when other methods fail. | Purifying liquids from non-volatile impurities on a moderate to large scale. |
| Typical Purity | >98%[1] | >99% | >98% |
| Pros | Simple, cost-effective, good for large scales. | High resolving power, versatile. | Effective for thermally stable liquids, good for larger scales. |
| Cons | Can "oil out", potential for low yield, not effective for certain impurity profiles. | Can be slow, requires large solvent volumes, potential for product loss on the column. | Requires specialized equipment, risk of thermal decomposition, potential for solidification in apparatus. |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 364-73-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound 96 364-73-8 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Common byproducts in Sonogashira coupling of 4-Bromo-1-fluoro-2-nitrobenzene
A Guide to Troubleshooting Byproducts in the Sonogashira Coupling of 4-Bromo-1-fluoro-2-nitrobenzene
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I've seen firsthand how the nuances of a reaction can make the difference between a breakthrough and a frustrating setback. The Sonogashira coupling, a cornerstone of C-C bond formation, is incredibly powerful but not without its challenges, especially with complex substrates like this compound.[1][2] This molecule, with its electron-deficient aromatic ring, is primed for coupling but also susceptible to a unique set of side reactions.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common byproducts and experimental hurdles you may encounter. We will delve into the "why" behind each problem and provide actionable, field-tested protocols to steer your reaction toward the desired product.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a diyne byproduct in my reaction mixture. What is it and why is it forming?
A1: You are most likely observing the result of Glaser coupling , also known as homocoupling, which is the most common side reaction in copper-catalyzed Sonogashira couplings.[3] This reaction involves the oxidative dimerization of your terminal alkyne to form a symmetrical diyne.
-
Causality: The copper(I) co-catalyst, essential for activating the alkyne, can also promote its dimerization, especially in the presence of oxygen.[1][3][4] The electron-deficient nature of your this compound substrate can sometimes lead to a slower rate of cross-coupling, giving the alkyne more opportunity to homocouple.[5]
-
Visualizing the Competing Reactions:
Diagram 1. Competing Sonogashira and Glaser coupling pathways.
Q2: My mass spectrometry results show a peak corresponding to 1-fluoro-2-nitrobenzene, without the bromine. What happened?
A2: This byproduct is the result of hydrodehalogenation , a side reaction where the bromine atom is replaced by a hydrogen atom.
-
Causality: This can occur through several mechanisms. The palladium hydride species, which can form from the reaction of the palladium catalyst with the amine base or trace amounts of water, can reductively eliminate the aryl halide. For electron-deficient substrates like yours, this process can be more pronounced.
Q3: I'm getting a complex mixture of products, and I suspect the nitro group is reacting. Is this possible?
A3: Yes, under certain conditions, the nitro group can be reduced. While less common under standard Sonogashira conditions, prolonged reaction times, elevated temperatures, or certain catalyst/ligand combinations can lead to the reduction of the nitro group to an amino group or other reduced nitrogen species. This will significantly complicate your product mixture.
Troubleshooting Guide: From Byproducts to Pure Product
This section provides a systematic approach to diagnosing and solving the common issues outlined above.
Issue 1: Dominant Homocoupling (Glaser Byproduct)
If the homocoupled diyne is your major product, your cross-coupling reaction is too slow relative to the dimerization. Here’s how to tip the scales in your favor.
Diagnostic Check:
-
Atmosphere Control: Was your reaction rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen)? Oxygen is a key promoter of Glaser coupling.[4]
-
Copper Loading: Are you using an excessive amount of copper(I) iodide? While catalytic, too much can accelerate homocoupling.[4]
Solutions & Protocols:
| Strategy | Rationale | Key Parameters to Modify |
| 1. Rigorous Degassing | To eliminate oxygen, the primary oxidant for copper-mediated dimerization.[4] | Solvents, reagents, and reaction vessel. |
| 2. Reduce Copper Loading | To slow the rate of the competing homocoupling pathway. | Decrease CuI to 1-2 mol%. |
| 3. Slow Alkyne Addition | To maintain a low instantaneous concentration of the alkyne, disfavoring dimerization. | Use a syringe pump over 1-2 hours. |
| 4. Implement Copper-Free Conditions | To completely eliminate the primary pathway for Glaser coupling.[1][6][7] | Remove CuI, may require a more active Pd catalyst or higher temperature. |
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to completely eliminate the Glaser homocoupling byproduct.
-
Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of Argon, add degassed anhydrous triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black. Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram 2. Workflow for Copper-Free Sonogashira Coupling.
Issue 2: Presence of Hydrodehalogenated Byproduct
The appearance of 1-fluoro-2-nitrobenzene indicates that your catalyst system is promoting C-Br bond cleavage without subsequent C-C bond formation.
Diagnostic Check:
-
Base Quality: Is your amine base (e.g., triethylamine) old or of low quality? Impurities can contribute to catalyst deactivation and side reactions.
-
Solvent Purity: Are you using anhydrous solvents? Water can be a proton source for the hydrodehalogenation.
Solutions & Protocols:
| Strategy | Rationale | Key Parameters to Modify |
| 1. Use a Bulky Base | Sterically hindered bases like diisopropylethylamine (DIPEA) are less likely to coordinate to the palladium center, potentially reducing the formation of palladium hydride species. | Replace Et₃N with DIPEA. |
| 2. Add a Sacrificial H-Acceptor | Sometimes, adding a mild oxidant can help scavenge hydride species, but this must be done carefully to avoid promoting Glaser coupling. | This is an advanced and risky strategy; focus on other methods first. |
| 3. Re-evaluate Catalyst System | A different ligand on the palladium can alter its electronic properties and reactivity, potentially disfavoring the hydrodehalogenation pathway. | Consider ligands like XPhos or SPhos if the issue persists. |
Summary of Common Byproducts and Mitigation Strategies
| Byproduct | Identification (Mass Spec) | Primary Cause | Recommended Solution |
| Homocoupled Diyne | 2 x (Mass of Alkyne) - 2 | Oxygen + Copper(I) Catalyst | Rigorous degassing; Copper-free conditions.[3][4] |
| Hydrodehalogenation | Mass of Starting Material - 79 (Br) + 1 (H) | Palladium hydride formation | Use high-purity, bulky amine base (DIPEA); ensure anhydrous conditions. |
| Nitro Group Reduction | Mass of Product - 46 (NO₂) + 16 (NH₂) | Excessive heat/time; non-optimal catalyst | Reduce reaction temperature; shorten reaction time; screen different palladium catalysts. |
By understanding the root causes of these common byproducts, you can rationally design your experiments, optimize your reaction conditions, and achieve a higher yield of your desired product with greater purity. This systematic approach to troubleshooting is key to mastering the Sonogashira coupling for complex and challenging substrates.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing these crucial reactions. As a self-validating system, this document explains the causality behind experimental choices, ensuring you can not only solve immediate issues but also proactively design more robust experiments in the future.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you might encounter during your SNAr experiments in a direct question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
Question: My SNAr reaction is not proceeding to completion, resulting in a low yield of the desired product and significant unreacted starting material. What are the potential causes, and how can I systematically improve the conversion?
Answer: Low conversion is the most common challenge in SNAr reactions and can almost always be traced back to one or more of five key parameters: substrate activation, leaving group ability, nucleophile reactivity, solvent choice, or reaction temperature. Let's dissect each one.
The foundational principle of the SNAr mechanism is the requirement for an electron-deficient aromatic ring.[1][2] The reaction proceeds via a two-step addition-elimination pathway, initiated by the nucleophilic attack on the carbon bearing the leaving group.[3][4] This temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5][6]
The stability of this complex is paramount. Strong electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or acyl (-COR) are essential as they stabilize this negative charge through resonance. For this stabilization to be effective, the EWGs must be positioned ortho or para to the leaving group.[3][7] An EWG in the meta position does not allow for resonance stabilization of the carbanion and will not sufficiently activate the substrate.[7]
Troubleshooting Steps:
-
Verify EWG Position: Confirm that your substrate possesses at least one strong EWG in the ortho or para position relative to the leaving group. The more EWGs present, the more facile the reaction, often proceeding under milder conditions.[3]
-
Consider a More Activated Substrate: If your substrate is only weakly activated, assess if a more electron-deficient analogue is synthetically accessible.
// Reactants sub [label=<
Aryl Halide (Activated)
]; nuc [label=<
Nu- Nucleophile
];
// Intermediate meisenheimer [label=<
Meisenheimer Complex
(Resonance-Stabilized)
];
// Products prod [label=<
Product
]; lg [label=<
X- Leaving Group
];
// Arrows and Labels {rank=same; sub; nuc;} sub -> meisenheimer [label="Step 1 (Slow)\nAddition", fontcolor="#202124"]; nuc -> meisenheimer [style=invis]; meisenheimer -> prod [label="Step 2 (Fast)\nElimination", fontcolor="#202124"]; prod -> lg [style=invis]; } .enddot Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Unlike SN2 reactions where leaving group ability correlates with the strength of the conjugate acid (I > Br > Cl > F), the trend in SNAr is often inverted: F > Cl ≈ Br > I .[5][8] This is a critical and often counter-intuitive point. The rate-determining step in most SNAr reactions is the initial nucleophilic attack and formation of the Meisenheimer complex, not the subsequent elimination of the leaving group.[5][6]
Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic, thus accelerating the rate-limiting nucleophilic attack.
| Leaving Group | Relative Reactivity in SNAr | Rationale |
| -F | Highest | Highly electronegative, strongly polarizes the C-X bond, making the carbon more electrophilic and accelerating the rate-determining nucleophilic attack.[8][9] |
| -Cl | Moderate | Good balance of electronegativity and bond strength. |
| -Br | Moderate | Similar reactivity to Chlorine.[5] |
| -I | Low | Least electronegative halogen, resulting in a less electrophilic carbon center and slower initial attack. |
| -NO₂ | High | Can act as an excellent leaving group, often comparable to Fluorine.[9] |
Troubleshooting Steps:
-
Switch to a Fluoro-analogue: If you are using a chloro-, bromo-, or iodo-substituted arene and experiencing low conversion, switching to the corresponding fluoro-arene is one of the most effective strategies to increase the reaction rate.[8]
The nucleophile must be sufficiently strong to attack the electron-deficient ring.
-
Nucleophilicity: Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (alcohols, thiols). A base is often required to deprotonate the nucleophile in situ, generating the more potent anionic species.[2]
-
Steric Hindrance: The SNAr reaction is sensitive to steric bulk, both on the nucleophile and on the aromatic substrate, particularly at the positions ortho to the leaving group.[10][11] Increased steric hindrance can slow or prevent the formation of the intermediate complex.[10][12]
Troubleshooting Steps:
-
Select an Appropriate Base: Ensure the base you are using is strong enough to fully deprotonate your nucleophile. For alcohols, NaH or KHMDS might be necessary, whereas for more acidic nucleophiles, milder inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient.[2][13]
-
Assess Steric Clash: If your nucleophile or substrate is sterically demanding (e.g., a tertiary alcohol nucleophile or a substrate with bulky ortho-substituents), you may need to use higher temperatures or longer reaction times.[11][14] In some cases, an alternative synthetic route may be necessary.
The choice of solvent is critical and can dramatically alter reaction rates.[15][16] Polar aprotic solvents such as DMSO, DMF, NMP, and acetonitrile are the standard choice for SNAr reactions.[8] The reason is twofold:
-
They effectively dissolve the reagents.
-
They solvate the cation of the nucleophile's salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[8]
Protic solvents (e.g., water, ethanol, methanol) should generally be avoided. They can form strong hydrogen bonds with the anionic nucleophile, creating a solvent shell that stabilizes it and significantly reduces its reactivity and reaction rate.[8][17][18] In some cases, the protic solvent can even act as a competing nucleophile.
| Solvent | Type | Dielectric Constant (ε) | Typical Use Case |
| DMSO | Polar Aprotic | 47 | Excellent, widely used for a range of nucleophiles. |
| DMF | Polar Aprotic | 37 | Very common, good general-purpose solvent. |
| Acetonitrile | Polar Aprotic | 37 | Good choice, often used when DMSO/DMF are problematic. |
| THF | Polar Aprotic | 7.5 | Less polar, can be effective but may require higher temperatures. |
| Ethanol | Polar Protic | 24 | Generally avoided; can reduce nucleophilicity and compete in the reaction. |
| Water | Polar Protic | 80 | Avoided unless it is the intended nucleophile. |
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are not already using one, switch to DMSO or DMF.
-
Ensure Anhydrous Conditions: Moisture can quench strong bases and hydrolyze starting materials or products. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar), especially when using moisture-sensitive reagents like NaH.[2]
SNAr reactions have a significant activation energy barrier due to the temporary loss of aromaticity. Many reactions will not proceed at a reasonable rate at room temperature.[8]
Troubleshooting Steps:
-
Increase the Temperature: Gradually increase the reaction temperature in increments (e.g., to 60 °C, 80 °C, 100 °C) while monitoring the reaction progress by TLC or LC-MS. Many SNAr reactions are run at temperatures between 80-130 °C.[2][19]
-
Monitor for Decomposition: Be aware that higher temperatures can also lead to decomposition. Find the optimal temperature that provides a good reaction rate without significant degradation.
Troubleshooting Workflow Diagram
Issue 2: Formation of Multiple Side Products
Question: My reaction mixture shows multiple spots on a TLC plate, indicating significant side product formation. What are the common side reactions in SNAr, and how can I improve selectivity?
Answer: The formation of side products often arises from a lack of selectivity, reaction with the solvent, or overly harsh conditions.
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent (like an alcohol) with a strong base, the deprotonated solvent can compete with your intended nucleophile.[8]
-
Solution: Always use a non-reactive, polar aprotic solvent like DMSO, DMF, or acetonitrile.
-
-
Di-substitution or Poly-substitution: If your aromatic substrate contains more than one leaving group, you may see products resulting from multiple substitutions.
-
Solution: To favor mono-substitution, use a strict stoichiometry (1.0 to 1.1 equivalents) of your nucleophile. Adding the nucleophile slowly to the reaction mixture can also help improve selectivity.
-
-
Benzyne Formation: In the absence of activating EWGs and the presence of a very strong base (like NaNH₂), substitution can occur via a different, more violent mechanism involving a "benzyne" intermediate.[1][3][7] This often leads to a mixture of regioisomers.
-
Solution: This is typically not a side reaction under standard SNAr conditions. If you suspect this is occurring, it means your substrate is not activated, and you are using conditions that are too harsh. Re-evaluate the substrate based on the principles in Issue 1.
-
-
Reactions with Other Functional Groups: Your starting material or nucleophile may contain other functional groups that react under the basic or heated conditions. For example, an aldehyde group on the substrate could undergo a Cannizzaro reaction or other base-mediated side reactions.[20]
-
Solution: Protect sensitive functional groups before carrying out the SNAr reaction. Alternatively, consider changing the order of your synthetic steps to introduce the sensitive group after the SNAr reaction is complete.[20]
-
Experimental Protocols
General Protocol for a Small-Scale SNAr Reaction
This protocol describes the reaction of 1-fluoro-4-nitrobenzene with sodium methoxide.
-
Reagent Preparation:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 5 mL of anhydrous DMF.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 44 mg, 1.1 mmol, 1.1 eq).
-
While stirring, slowly add anhydrous methanol (44 µL, 1.1 mmol, 1.1 eq). Stir for 15 minutes at room temperature to allow for the complete formation of sodium methoxide. Caution: Hydrogen gas is evolved.
-
-
Reaction Execution:
-
To the freshly prepared sodium methoxide solution, add 1-fluoro-4-nitrobenzene (108 µL, 1.0 mmol, 1.0 eq) dropwise.
-
Heat the reaction mixture to 80 °C using an oil bath.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the reaction mixture against the 1-fluoro-4-nitrobenzene starting material. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 20 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-nitroanisole.
-
-
Purification:
-
The crude product can be purified by flash column chromatography or recrystallization if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What exactly is a Meisenheimer complex? A1: A Meisenheimer complex is the resonance-stabilized, non-aromatic anionic intermediate formed when a nucleophile attacks an electron-deficient aromatic ring.[5][6] Its formation is the key step in the SNAr mechanism. The negative charge is delocalized across the ring and, crucially, onto the ortho/para electron-withdrawing groups, which accounts for its stability.[4]
Q2: Why is the leaving group trend in SNAr (F > Cl) the opposite of SN2 reactions? A2: This is because the rate-determining step is different. In SN2, the single step involves both bond formation and bond breaking, so a weaker C-X bond (like C-I) breaks more easily, leading to a faster reaction. In SNAr, the slow step is the initial nucleophilic attack to form the Meisenheimer complex.[5] Fluorine's high electronegativity makes the attached carbon more positive (electrophilic), which speeds up this initial attack, making it the best halogen leaving group for this mechanism.[5][8]
Q3: Can I run an SNAr reaction on an aromatic ring without an electron-withdrawing group? A3: Under standard SNAr conditions, this is not feasible as the ring is not "activated" for nucleophilic attack.[1][3] To achieve substitution on unactivated rings, you typically need to employ either extremely harsh conditions (e.g., high heat and pressure with a strong nucleophile) or switch to a different class of reaction, such as transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).[11]
Q4: How do I choose the correct base for my reaction? A4: The base must be strong enough to deprotonate your nucleophile to make it more reactive. A good rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of your nucleophile. For common nucleophiles like phenols or aliphatic alcohols, strong bases like NaH, KHMDS, or Kt-BuO are often used.[2][13] For less acidic nucleophiles or more sensitive substrates, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, often requiring higher temperatures.[13]
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-1-fluoro-2-nitrobenzene
Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-1-fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization for this challenging substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.
The Challenge: Cross-Coupling with an Electron-Deficient Aryl Halide
This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its electronic properties present unique challenges in cross-coupling reactions. The presence of two electron-withdrawing groups (fluoro and nitro) significantly influences the reactivity of the C-Br bond. While these groups enhance the rate of oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle, they can also lead to undesired side reactions and catalyst deactivation.[2][3]
This guide will provide a structured approach to catalyst selection and troubleshooting for various cross-coupling reactions with this substrate.
Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with this compound, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common frustrations in cross-coupling reactions. Several factors related to the catalyst system and reaction conditions can contribute to this issue.
| Probable Cause | Solution and Scientific Rationale |
| Catalyst Inactivity | Ensure an oxygen-free environment. Palladium(0) catalysts are sensitive to oxidation, which can render them inactive.[4] Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) and use degassed solvents.[4] |
| Use fresh, high-purity catalyst and ligands. Phosphine ligands, commonly used in cross-coupling, are prone to oxidation.[4] Store catalysts and ligands under an inert atmosphere. | |
| Select an appropriate precatalyst. For challenging substrates, pre-formed palladium(0) complexes or precatalysts that readily generate the active Pd(0) species in situ can be more effective. | |
| Inefficient Oxidative Addition | While the electron-withdrawing groups on this compound generally facilitate oxidative addition, steric hindrance around the C-Br bond could slow this step.[2] Consider using bulky, electron-rich ligands. Ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can accelerate oxidative addition.[5][6] |
| Slow or Incomplete Transmetalation | The transmetalation step, where the organic group is transferred from the coupling partner (e.g., boronic acid in Suzuki coupling) to the palladium center, can be rate-limiting. Optimize the base. The choice of base is crucial and often empirical.[2] For Suzuki reactions, a base is required to activate the boronic acid.[7] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[8][9] However, strong bases like potassium tert-butoxide (KOtBu) can be incompatible with the nitro group.[10] |
| Ensure adequate solubility of the base. The base must have some solubility in the reaction medium to be effective. Grinding the base to a fine powder can improve its performance.[3] | |
| Protodeboronation (Suzuki Coupling) | The boronic acid coupling partner can be hydrolyzed back to the corresponding arene, reducing the amount available for cross-coupling.[11] Use a less harsh base or a more stable boronate ester. Consider using boronate esters (e.g., pinacol esters) which are more resistant to hydrolysis.[11] Running the reaction under anhydrous conditions can also mitigate this side reaction. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data indicates the presence of side reactions, which can complicate purification and reduce the yield of your desired product.
| Probable Cause | Solution and Scientific Rationale |
| Hydrodehalogenation (Debromination) | The C-Br bond is reduced to a C-H bond, resulting in 1-fluoro-2-nitrobenzene. This is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl halides.[12][13] Minimize sources of hydride. Solvents like DMF can sometimes act as a hydride source.[14] Ensure high-purity reagents and solvents. |
| Modify the catalyst system. The choice of ligand can influence the rate of hydrodehalogenation versus the desired reductive elimination. Sometimes, a less electron-rich ligand can suppress this side reaction. | |
| Homocoupling | The coupling partner (e.g., boronic acid in Suzuki coupling) couples with itself to form a symmetrical biaryl. Ensure rigorous exclusion of oxygen. Oxygen can promote the homocoupling of boronic acids.[11] |
| Adjust the stoichiometry. Using a slight excess of the boronic acid can sometimes suppress its homocoupling. |
Issue 3: Reaction Stalls or is Sluggish
When a reaction starts but fails to proceed to completion, it often points to issues with catalyst stability or reaction conditions.
| Probable Cause | Solution and Scientific Rationale |
| Catalyst Decomposition | The active palladium(0) catalyst can precipitate as palladium black, especially at higher temperatures, leading to a loss of catalytic activity.[3] Use a stabilizing ligand. Bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst and prevent decomposition.[5] |
| Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Finding the optimal temperature is key. | |
| Poor Reagent Solubility | If the reactants are not sufficiently soluble in the chosen solvent, the reaction rate will be slow. Screen different solvents. A mixture of a polar apathetic solvent like 1,4-dioxane, THF, or DMF with water is common for Suzuki reactions.[4][14] For other couplings, toluene or acetonitrile may be suitable. |
| Increase the stirring rate. In biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[11] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection for cross-coupling reactions with this compound.
Q1: Which type of cross-coupling reaction is best suited for functionalizing this compound?
The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling (C-C bond): This is a versatile and widely used reaction for forming carbon-carbon bonds with boronic acids or esters.[7] It is often the first choice for creating biaryl structures.
-
Heck Reaction (C-C bond): This reaction couples the aryl bromide with an alkene to form a substituted alkene.[15][16] It is particularly useful for introducing vinyl groups.
-
Buchwald-Hartwig Amination (C-N bond): This is the premier method for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine.[17][18][19]
-
Sonogashira Coupling (C-C bond): This reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne.[20][21][22]
Q2: What is a good starting point for a palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?
A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(dppf)Cl₂. For ligands, given the electron-deficient nature of the substrate, a bulky and electron-rich phosphine ligand from the Buchwald family, such as XPhos or SPhos , is highly recommended.[6] These ligands have been shown to be effective for challenging couplings. Alternatively, N-heterocyclic carbene (NHC) ligands can also be very effective.
Q3: How does the nitro group affect the choice of base in these reactions?
The nitro group is sensitive to strongly basic and nucleophilic conditions. Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, might lead to side reactions with the nitro group.[10] Therefore, milder inorganic bases such as K₃PO₄ , Cs₂CO₃ , or K₂CO₃ are generally preferred.[8][23] The choice of base should be carefully screened for each specific reaction.
Q4: Can I selectively react the C-Br bond in the presence of the C-F bond?
Yes, selective reaction at the C-Br bond is highly feasible. The order of reactivity for oxidative addition to a palladium(0) center is generally C–I > C–Br > C–OTf > C–Cl >> C–F.[5] The C-F bond is significantly less reactive and will typically not participate in the cross-coupling reaction under standard conditions for C-Br activation.
Q5: I am observing significant dehalogenation. What can I do to minimize this side reaction?
Dehalogenation, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom.[12] To minimize this:
-
Ensure your reagents and solvents are pure and anhydrous. Some solvents or impurities can act as hydride sources.
-
Optimize the ligand. The electronic and steric properties of the ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Screening different ligands is advisable.
-
Lower the reaction temperature. Higher temperatures can sometimes favor dehalogenation.
Q6: Are there any alternatives to palladium catalysts for these reactions?
While palladium is the most common and versatile catalyst for these reactions, nickel and copper-based catalysts are emerging as viable alternatives.[5] Nickel catalysts can be particularly effective for coupling with less reactive electrophiles and are often more cost-effective. Copper is the classic catalyst for Ullmann-type reactions and is also used as a co-catalyst in Sonogashira couplings.[20][21]
Visualizing the Process
Decision Workflow for Catalyst System Selection
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions with this compound.
Caption: A workflow for catalyst selection and optimization.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps common to many palladium-catalyzed cross-coupling reactions.
Caption: A generalized palladium cross-coupling catalytic cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 8. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 9. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Decomposition of 4-Bromo-1-fluoro-2-nitrobenzene
Welcome to the technical support center for 4-Bromo-1-fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the safe handling and use of this compound, with a specific focus on managing its thermal decomposition risks.
Introduction to Thermal Hazards of Nitroaromatic Compounds
Pure organic nitroaromatic compounds can decompose at high temperatures, often with a large release of energy (exotherm), which can be violent or explosive in nature.[1] The thermal stability of these compounds can be significantly lowered by the presence of impurities, contaminants, or other chemicals in a reaction mixture.[1] This can lead to decomposition at much lower temperatures than the pure substance, and while the decomposition may be less rapid, it remains highly exothermic.[1] It is crucial to understand that the presence of substituents on the nitroaromatic ring can influence the thermal stability and decomposition mechanism.[2]
For this compound, while specific, publicly available data on its decomposition temperature is limited, its structure as a substituted nitrobenzene warrants extreme caution.[2][3] This guide will provide a framework for assessing and mitigating the risks associated with its thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
The primary thermal hazard is the potential for a rapid, exothermic decomposition, which can lead to a runaway reaction.[1] Such an event can cause a sudden increase in temperature and pressure within a closed system, potentially leading to vessel rupture, fire, or an explosion. The decomposition of nitroaromatic compounds can be autocatalytic, meaning the reaction rate increases as the reaction proceeds, further accelerating the thermal event.[1]
Q2: At what temperature does this compound begin to decompose?
Unfortunately, a specific onset temperature for the thermal decomposition of this compound is not consistently reported in publicly available literature.[2] However, it is known that the decomposition of nitroaromatic compounds can be initiated at elevated temperatures, and this can be significantly influenced by the presence of other reagents, catalysts, or impurities.[1] Therefore, it is imperative for researchers to determine the thermal stability of their specific reaction mixtures.
Q3: What are the likely hazardous byproducts of thermal decomposition?
The thermal decomposition of this compound is expected to produce a range of hazardous gases. Based on its molecular structure, these are likely to include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Hydrogen bromide (HBr)
-
Hydrogen fluoride (HF)
The formation of these corrosive and toxic gases necessitates that all experiments with the potential for thermal decomposition be conducted in a well-ventilated fume hood with appropriate scrubbing capabilities.
Q4: How can I assess the thermal stability of my reaction mixture containing this compound?
The most reliable method for assessing thermal stability is through calorimetric techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. An exothermic event, such as decomposition, will be visible as a significant peak in the DSC thermogram. This allows for the determination of the onset temperature of decomposition and the total energy released.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This can help identify the temperature at which decomposition begins, as evidenced by a loss of mass due to the formation of gaseous byproducts.
A detailed protocol for conducting these analyses is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide: Uncontrolled Exothermic Events
This section provides a logical approach to troubleshooting unexpected thermal events during your experiments.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting uncontrolled exothermic reactions.
| Symptom | Potential Cause | Recommended Action |
| Unexpected, rapid temperature increase | Onset of exothermic decomposition; insufficient cooling. | 1. Immediately remove the heat source. 2. Apply external cooling (ice bath). 3. If the temperature continues to rise, evacuate the area and follow emergency procedures. |
| Sudden pressure buildup in a closed system | Gas evolution from decomposition. | 1. DO NOT attempt to tighten fittings. 2. Follow all steps for a rapid temperature increase. 3. Be aware of the potential for vessel rupture. |
| Color change to dark brown or black | Formation of polymeric or tar-like decomposition products. | 1. Stop the reaction by removing heat. 2. Once cool, cautiously quench the reaction mixture. |
| Evolution of acrid fumes | Formation of acidic gases (HBr, HF, NOx). | 1. Ensure the reaction is conducted in a certified fume hood. 2. Consider passing the off-gas through a basic scrubber. |
Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and energy release of the thermal decomposition of a reaction mixture containing this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation:
-
In a controlled environment (e.g., glove box), prepare a representative sample of your reaction mixture.
-
Accurately weigh 1-3 mg of the sample into a high-pressure DSC pan (e.g., gold-plated stainless steel).
-
Hermetically seal the pan to contain any pressure generated during decomposition.
-
-
DSC Parameters:
-
Atmosphere: Inert gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at ambient temperature.
-
Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C). Caution: Do not exceed the pressure rating of your DSC pans.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the exothermic peak.
-
Integrate the area under the exothermic peak to determine the heat of decomposition (in J/g).
-
Visualizing the DSC Experimental Workflow
Caption: A step-by-step workflow for DSC analysis.
Safe Handling and Storage
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store in a cool, dry, and well-ventilated area.[2] | To minimize the risk of thermal decomposition and degradation. |
| Incompatible Materials | Strong oxidizing agents, strong bases. | These can catalyze or initiate decomposition, potentially leading to a runaway reaction. |
| Handling | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Handle in a well-ventilated fume hood.[2] | To prevent skin and eye contact and inhalation of harmful vapors.[2][3] |
Summary of Key Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₂ | [3] |
| Molecular Weight | 220.00 g/mol | [4] |
| Appearance | Clear yellow to brownish liquid after melting | [2] |
| Melting Point | 18-19 °C (lit.) | |
| Boiling Point | 240-241 °C (lit.) | |
| Density | 1.786 g/mL at 25 °C (lit.) |
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Preventing Reagent Degradation
Welcome to the Technical Support Center, your comprehensive resource for maintaining the integrity of your valuable research materials. In the world of scientific discovery, the reliability of your results is paramount. A crucial, yet often overlooked, factor that can significantly impact experimental outcomes is the stability of your reagents. This guide is designed to provide you with the expertise and practical knowledge to prevent, troubleshoot, and understand the degradation of chemical and biological reagents.
Frequently Asked Questions (FAQs): The Fundamentals of Reagent Stability
This section addresses the most common questions our support team receives regarding the storage and handling of laboratory reagents.
Q1: What are the first signs that my chemical compound may be degrading?
A visual inspection of your chemical compounds should be a routine practice.[1] Key indicators of potential degradation include:
-
Color Change: Any deviation from the expected color of the compound.[1]
-
Cloudiness in Liquids: The appearance of turbidity in a previously clear liquid.[1]
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Phase Changes: The presence of solid material in a liquid or liquid in a solid.[1]
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Container Issues: Puddling of material around the container or noticeable pressure buildup within the bottle.[1]
-
Container Deterioration: Obvious signs of decay on the container itself.[1]
It is crucial to date chemicals upon receipt and upon opening to track their age, especially for time-sensitive materials.[1]
Q2: My enzyme-conjugated antibody seems to have lost activity. What could be the cause?
Enzyme-conjugated antibodies are particularly sensitive to storage conditions. Unlike many other antibodies, they should not be frozen.[2][3] Freezing and thawing can diminish enzymatic activity and compromise the antibody's binding capacity.[2][3] For optimal stability, store enzyme-conjugated antibodies at 4°C.[2][3] Additionally, all conjugated antibodies, whether linked to fluorochromes, enzymes, or biotin, should be protected from light by storing them in dark vials or wrapping them in foil.[2][3]
Q3: How critical are freeze-thaw cycles for my biological samples?
Repeated freeze-thaw cycles can be extremely detrimental to biological samples, leading to degradation and reduced viability.[4] For many antibodies, it is best practice to aliquot the stock solution into smaller, single-use volumes upon receipt.[2] This minimizes the number of times the main stock is subjected to temperature fluctuations.[2] Store these aliquots at -20°C or -80°C.[2] It is important to note that frost-free freezers should be avoided for storing antibodies as they cycle between freezing and thawing to prevent frost build-up.[2]
Q4: What are the general principles for storing different classes of chemicals safely?
Proper chemical storage is fundamental to laboratory safety and reagent integrity. A key principle is the segregation of incompatible chemicals.[5][6] Here's a breakdown by hazard class:
-
Flammables/Combustibles: Store in a dedicated flammable storage cabinet, away from ignition and heat sources.[5] Never store flammable liquids in a standard domestic refrigerator or freezer.[1][5]
-
Corrosives: Segregate acids from bases.[5] Store corrosive materials in a corrosives cabinet, and use chemical-resistant trays for secondary containment.[5] Large bottles should be kept on low shelves.[5]
-
Reactives/Oxidizers: Store oxidizers away from flammable and combustible materials, as well as reducing agents.[5][7] Water-reactive chemicals must be kept in a cool, dry place.[5] Peroxide-forming chemicals require storage in airtight containers in a dark, cool, and dry environment.[5]
-
Health Hazards (Toxins, Poisons, Carcinogens): These should be clearly labeled and separated from other chemicals.[5] Highly toxic substances, such as Schedule 1 poisons, must be kept in a locked cupboard with a detailed inventory.[7]
Q5: I work with RNA. What are the most critical factors to prevent its degradation?
RNA is notoriously unstable due to the ubiquitous presence of RNases. To maintain its integrity, it is essential to:
-
Maintain a Cold Chain: Keep RNA samples on ice at all times during handling and store them at -80°C for long-term preservation.[8]
-
Use RNase-Free Consumables: Utilize certified RNase-free pipette tips, tubes, and reagents.
-
Decontaminate Surfaces: Regularly treat work surfaces, pipettes, and equipment with RNase decontamination solutions.[8]
-
Wear Appropriate Personal Protective Equipment (PPE): Change gloves frequently to avoid introducing RNases from your skin.[8]
-
Minimize Exposure: Avoid talking or breathing over open RNA samples, as saliva can contain RNases.[8]
Troubleshooting Guides: From Unexpected Results to Proactive Solutions
This section provides step-by-step guidance for diagnosing and resolving specific issues related to reagent degradation.
Guide 1: Unexpected Peaks in Your HPLC Chromatogram
Scenario: You are running an HPLC analysis of a pharmaceutical compound that has been in storage, and you observe unexpected peaks that were not present in the initial analysis.
Possible Cause: Degradation of the active pharmaceutical ingredient (API).
Troubleshooting Workflow:
-
Verify System Suitability: Before analyzing your sample, ensure your HPLC system is performing correctly by running a standard with known purity.
-
Review Storage Conditions: Cross-reference the storage conditions of your compound with the manufacturer's recommendations.[1] Key parameters to check include temperature, humidity, and light exposure.[9]
-
Perform a Forced Degradation Study: To identify potential degradation products, you can subject a small amount of a fresh, pure sample to stress conditions such as heat, acid/base hydrolysis, oxidation, and photolysis.[10][11]
-
Analyze Stressed Samples: Run the stressed samples on your HPLC system. The appearance of new peaks that correspond to those in your stored sample can help confirm the degradation pathway.[10]
-
Implement Corrective Actions: If degradation is confirmed, discard the compromised stock and obtain a fresh sample. Ensure that all future storage adheres strictly to the recommended guidelines.
Guide 2: Inconsistent Results in Cell-Based Assays
Scenario: You are performing a cell-based assay with a small molecule inhibitor, and you are observing high variability between experiments, or the inhibitor appears to be losing its potency.
Possible Cause: Degradation of the compound in the cell culture media.
Troubleshooting Workflow:
-
Prepare Fresh Working Solutions: Many compounds are less stable in aqueous-based cell culture media.[11] Always prepare fresh dilutions of your stock solution in the culture medium immediately before each experiment.[11] Do not store compounds in culture media for extended periods.[11]
-
Assess Stock Solution Integrity: If you suspect your concentrated stock solution (e.g., in DMSO) has degraded, you can check its purity via HPLC.[11] Look for additional peaks or a shift in the retention time of the main peak.[11]
-
Minimize Freeze-Thaw Cycles of Stock: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[11]
-
Control for Light Exposure: During your experiment, protect plates and solutions containing light-sensitive compounds from direct light.[11]
-
Consider pH Effects: The pH of your culture media can influence the stability of your compound. Ensure your media is properly buffered and within the optimal pH range for your cells and the compound.
Data at a Glance: Recommended Storage Conditions
The following tables summarize the general storage recommendations for various classes of reagents. Always consult the manufacturer's datasheet for specific instructions.
Table 1: General Storage Temperatures for Biological Reagents
| Reagent Type | Short-Term Storage (1-2 weeks) | Long-Term Storage |
| Most Antibodies | 4°C[2] | -20°C or -80°C (in aliquots)[2] |
| Enzyme-Conjugated Antibodies | 4°C[2] | Do Not Freeze[2] |
| IgG3 Isotype Antibodies | 4°C[2] | 4°C[2] |
| Peptides (Lyophilized) | 4°C | -20°C or -80°C |
| Peptides (in solution) | -20°C | -80°C |
| Enzymes | 4°C or -20°C (check datasheet) | -80°C |
| DNA (in TE buffer) | 4°C | -20°C or -80°C |
| RNA | -20°C (very short-term) | -80°C[8] |
| Cell Culture Media | 4°C | Check manufacturer's instructions |
| Serum | 4°C | -20°C |
Table 2: Chemical Storage Segregation Quick Guide
| Hazard Class | Store With | Do NOT Store With |
| Flammable Liquids | Other flammable liquids | Oxidizers, corrosives, sources of ignition |
| Acids (Corrosive) | Other acids (segregate oxidizing acids) | Bases, active metals, cyanides, flammables |
| Bases (Corrosive) | Other bases | Acids |
| Oxidizers | Other oxidizers | Flammables, combustibles, reducing agents, organic materials |
| Water-Reactives | Other water-reactives in a dry location | Aqueous solutions, humid environments |
| Toxins/Poisons | Other toxins in a secure, labeled area | All other chemicals (separate storage) |
Visualizing Workflows: Troubleshooting Reagent Degradation
This decision tree provides a logical workflow for troubleshooting suspected reagent degradation in your experiments.
References
- 1. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. docs.abcam.com [docs.abcam.com]
- 3. drexel.edu [drexel.edu]
- 4. sptlabtech.com [sptlabtech.com]
- 5. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
- 8. reddit.com [reddit.com]
- 9. blog.omni-inc.com [blog.omni-inc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Scaling the Synthesis of 4-Bromo-1-fluoro-2-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Bromo-1-fluoro-2-nitrobenzene (CAS: 364-73-8). This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to pilot or manufacturing scale. As a key intermediate in the pharmaceutical and agrochemical industries, robust and scalable synthesis of this compound is critical.[1] This document provides in-depth, field-proven insights in a question-and-answer format to address common challenges encountered during scale-up.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for a successful scale-up campaign.
Q1: What are the primary synthetic routes to this compound?
There are two principal routes documented for the synthesis of this compound:
-
Electrophilic Nitration of 4-Bromo-1-fluorobenzene: This is the most common and direct approach. The starting material, 4-Bromo-1-fluorobenzene, is reacted with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to introduce the nitro group.[2][3]
-
Electrophilic Bromination of 1-Fluoro-2-nitrobenzene: This route involves brominating 1-Fluoro-2-nitrobenzene using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetic acid.[4]
Q2: Which synthetic route is generally preferred for scale-up and why?
For large-scale production, the nitration of 4-bromo-1-fluorobenzene is almost always the preferred route. The reasoning is based on several key factors:
-
Raw Material Cost and Availability: 4-Bromo-1-fluorobenzene is a high-production-volume chemical, making it more accessible and cost-effective than 1-fluoro-2-nitrobenzene.[5]
-
Reagent Cost: The nitrating agents (sulfuric and nitric acid) are inexpensive bulk commodity chemicals, whereas N-Bromosuccinimide (NBS) is a significantly more expensive reagent.
-
Atom Economy: The nitration reaction has a better atom economy compared to bromination with NBS, which generates succinimide as a byproduct that must be removed and disposed of.
While the nitration route is more economical, it presents significant safety and control challenges due to the highly exothermic nature of the reaction.[6][7]
Q3: What are the critical quality attributes for the starting material, 4-Bromo-1-fluorobenzene?
The purity of your starting material is paramount to achieving high yield and purity in the final product. Key specifications are summarized below.
| Parameter | Recommended Specification | Rationale |
| Assay (by GC) | > 99.0% | Minimizes the introduction of organic impurities that may react or be difficult to separate later. |
| Isomeric Purity | Isomers (e.g., 1-Bromo-2-fluorobenzene) < 0.5% | Isomeric impurities can lead to the formation of undesired product isomers, complicating purification. |
| Water Content | < 0.1% | Excess water can dilute the mixed acid, reducing its potency and potentially altering the reaction kinetics.[8] |
Q4: What are the most critical safety precautions when handling mixed acid nitrations at scale?
Nitration reactions are notoriously hazardous and demand rigorous safety protocols.[6]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive to skin, eyes, and most metals.[9][10] All personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields.[11]
-
Exothermicity & Thermal Runaway: The reaction is highly exothermic. A loss of cooling can lead to a rapid temperature increase, causing the reaction to accelerate uncontrollably. This can result in the violent decomposition of nitric acid, generating large volumes of toxic nitrogen dioxide (NO₂) gas and creating an over-pressurization and explosion hazard.[7][12]
-
Controlled Addition: Always add the nitric acid slowly to the sulfuric acid while cooling. [12] Subsequently, the organic substrate should be added slowly to the pre-formed mixed acid, never the other way around. This ensures the substrate is always the limiting reagent and helps manage the exotherm.
-
Emergency Preparedness: The reactor should be situated in a well-ventilated area (e.g., a fume hood or walk-in hood). An emergency quench solution (e.g., a large volume of cold water or a dilute base) and spill neutralization kits must be readily accessible.[11]
Section 2: Troubleshooting Guide for Nitration Route
This section provides direct answers to specific problems you may encounter during the scale-up process.
Issue: Low Yield & Incomplete Conversion
Q: My reaction is stalling, or the final yield is significantly lower than expected. What are the common causes?
This is a frequent issue during scale-up. The cause often lies in one of four areas: nitrating agent potency, temperature control, mass transfer, or reaction time.
-
Potency of the Nitrating Agent: The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is formed in situ from nitric and sulfuric acid.[13][14] The concentration of this ion is highly dependent on the water content of the system.
-
Troubleshooting Step: Ensure you are using highly concentrated acids (H₂SO₄: 98%; HNO₃: >90%). Verify the water content of your starting material and solvents. On scale, even atmospheric moisture can be a factor if the reactor is not properly sealed.
-
-
Temperature Control: While crucial for safety, operating at too low a temperature can significantly slow the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Troubleshooting Step: The reaction is typically run between 0-10°C during addition and then allowed to slowly warm to 20-25°C.[2] If conversion is low, consider extending the reaction time at ambient temperature. Monitor the reaction progress using an in-process control (IPC) like GC or HPLC to determine the optimal reaction time.
-
-
Mass Transfer Limitations (Mixing): As scale increases, ensuring efficient mixing becomes more challenging. The reaction is biphasic (organic substrate and aqueous acid phase), meaning the reaction occurs at the interface between the two layers.
-
Troubleshooting Step: Poor agitation will starve the reaction. Ensure your reactor's impeller design and stirring speed are sufficient to create a fine emulsion of the two phases, maximizing the interfacial surface area. Baffling within the reactor is critical at scale to prevent vortexing and promote efficient mixing.
-
Issue: Poor Regioselectivity & Isomer Formation
Q: My final product is contaminated with a significant amount of the 2-Bromo-4-fluoro-1-nitrobenzene isomer. How can I improve selectivity for the desired this compound?
This problem relates directly to the fundamentals of electrophilic aromatic substitution. The fluorine and bromine atoms are both ortho-, para-directing groups.[15][16] However, they are also deactivating, with the inductive effect being stronger than the resonance effect.[17]
-
Desired Reaction: Nitration occurs ortho to the fluorine and meta to the bromine.
-
Undesired Reaction: Nitration occurs ortho to the bromine and meta to the fluorine.
To favor the desired isomer:
-
Strict Temperature Control: The activation energy for the formation of different isomers can vary. Higher reaction temperatures often provide enough energy to overcome the barrier to forming less-favored isomers, leading to a poorer product profile.
-
Troubleshooting Step: Maintain a consistently low temperature (0-5°C) during the addition of the substrate to the mixed acid. Hot spots in the reactor due to poor mixing or too-rapid addition can dramatically decrease selectivity.
-
-
Rate of Addition: Adding the 4-bromo-1-fluorobenzene too quickly can lead to localized high concentrations of the substrate, which can alter selectivity and, more dangerously, create an unmanageable exotherm.
-
Troubleshooting Step: Employ a slow, controlled addition rate via a dosing pump. This ensures the reaction proceeds smoothly and the temperature remains within the desired range.
-
Issue: Difficult Work-up & Purification
Q: During the quench and extraction, I'm getting emulsions, and my product purity after recrystallization is still low. What can I do?
Work-up and purification are often the most challenging steps to scale effectively.
-
Quenching: The reaction is quenched by slowly adding the reaction mixture to a large volume of ice water. This precipitates the crude product and dilutes the residual acids.
-
Troubleshooting Step: Always add the acid mixture to the ice water , never the other way around, to dissipate the heat of dilution safely. Ensure vigorous stirring in the quench vessel to prevent the product from oiling out or clumping, which can trap impurities.
-
-
Extraction & Emulsions: After quenching, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.[4] Emulsions can form at the interface, especially if agitation is too aggressive or if acidic byproducts are present.
-
Troubleshooting Step: To break emulsions, you can add a saturated brine solution, which increases the ionic strength of the aqueous phase. If the issue persists, consider a filtration step after the quench to isolate the crude solid product before dissolving it in the extraction solvent.
-
-
Recrystallization: The crude product is often a mixture of isomers. The desired p-isomer is typically less soluble than the o-isomer in non-polar solvents, which is the basis for purification by recrystallization.[3]
-
Troubleshooting Step: A common solvent system is ethanol or petroleum ether.[4][18] For scale-up, a two-solvent system (e.g., dissolving in a minimal amount of a good solvent like dichloromethane and then adding a poor solvent like hexane until turbidity is observed) can provide better control over crystal growth and purity. Ensure the cooling process is slow to allow for the formation of well-defined crystals, which are easier to filter and wash.
-
Section 3: Key Protocols & Data
Protocol: Lab-Scale Synthesis via Nitration
Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood with appropriate PPE.
-
Prepare the Nitrating Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 50 mL of concentrated sulfuric acid (98%). Cool the flask in an ice/salt bath to 0°C.
-
Slowly add 15 mL of concentrated nitric acid (>90%) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C. [12]
-
Substrate Addition: Once the mixed acid is prepared and cooled to 0°C, add 20g of 4-Bromo-1-fluorobenzene (purity > 99%) dropwise over 30-45 minutes, maintaining the internal temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at ambient temperature for 1-2 hours. Monitor progress by TLC or GC.
-
Quench: In a separate beaker, prepare 500 mL of an ice/water slurry. With vigorous stirring, slowly pour the reaction mixture into the ice water. A pale-yellow solid should precipitate.
-
Isolation & Purification: Filter the crude solid using a Buchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7). The crude product can be further purified by recrystallization from ethanol.
Data Tables
Table 1: Physical & Chemical Properties of this compound [19]
| Property | Value |
| CAS Number | 364-73-8 |
| Molecular Formula | C₆H₃BrFNO₂ |
| Molecular Weight | 220.00 g/mol |
| Appearance | Light yellow liquid or solid |
| Melting Point | 18-19 °C[19] |
| Boiling Point | 240-241 °C (lit.)[19] |
| Density | ~1.786 g/mL at 25 °C[19] |
Section 4: Visual Guides & Workflows
Diagrams
Caption: Figure 1: Nitration Mechanism.
Caption: Figure 2: Synthesis Workflow.
Caption: Figure 3: Low Yield Decision Tree.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. echemi.com [echemi.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. ehs.com [ehs.com]
- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 12. echemi.com [echemi.com]
- 13. orgosolver.com [orgosolver.com]
- 14. quora.com [quora.com]
- 15. savitapall.com [savitapall.com]
- 16. youtube.com [youtube.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. This compound | 364-73-8 [chemicalbook.com]
- 19. This compound 96 364-73-8 [sigmaaldrich.com]
Technical Support Center: Removal of Unreacted Starting Materials
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Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the critical step of purifying a desired product from unreacted starting materials and other impurities.[1] Achieving high purity is paramount for accurate experimental results, ensuring the safety and efficacy of pharmaceuticals, and enhancing overall product quality.[2] This guide provides a series of troubleshooting protocols and frequently asked questions (FAQs) structured around the most common purification techniques.
Choosing the Right Purification Method
The selection of an appropriate purification technique is the most critical first step and depends heavily on the physicochemical properties of your product versus those of the unreacted starting materials. Key differentiating properties include boiling point, polarity, solubility, and molecular size.[1]
Quick Selection Guide
| Technique | Primary Separation Principle | Best Suited For |
| Distillation | Difference in Boiling Points | Separating volatile liquids with significantly different boiling points (>50-70°C).[3][4] |
| Liquid-Liquid Extraction | Differential Solubility in Immiscible Solvents | Separating components based on their polarity and/or acidic/basic properties.[5][6] |
| Column Chromatography | Differential Adsorption/Partitioning | Separating complex mixtures based on polarity. Highly versatile for small to large scales.[2][7] |
| Recrystallization | Differential Solubility in a Solvent at Different Temperatures | Purifying solid compounds from soluble or insoluble impurities.[2][4] |
Purification Method Decision Workflow
The following diagram illustrates a logical workflow for selecting a primary purification strategy.
Caption: Decision workflow for selecting a purification method.
Section 1: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[6] The process relies on the principle that a solute will partition between the two phases based on its properties, such as polarity.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right organic solvent for extraction? A1: The ideal extraction solvent should: (1) readily dissolve the compound of interest, (2) be immiscible with the other phase (usually water), (3) have a low boiling point for easy removal, and (4) be non-reactive with the compounds in the mixture. A key parameter is the partition coefficient (Kd), which describes the ratio of the concentration of a solute in the two phases at equilibrium.[5][8]
Q2: My compound is an acid or a base. How can I use LLE? A2: You can manipulate the pH of the aqueous layer to your advantage. For an acidic compound, washing with a basic aqueous solution (e.g., sodium bicarbonate) will convert it into its water-soluble salt, pulling it into the aqueous layer and separating it from neutral or basic impurities in the organic layer. Conversely, an acidic wash will extract basic compounds into the aqueous phase. This technique is often called an "acid-base extraction."[8]
Q3: What does "salting out" mean? A3: "Salting out" involves adding a salt, like sodium chloride (brine), to the aqueous layer.[9] This increases the ionic strength of the aqueous phase, making it more polar. This decreases the solubility of non-polar organic compounds in the aqueous layer, forcing them into the organic layer and improving extraction efficiency.[9] It can also help break up emulsions.[9]
Troubleshooting Guide: Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Emulsion Formation | - Vigorous shaking, especially with surfactant-like compounds.[9] - High concentration of sample. - Mutual solubility of the two phases.[9] | - Instead of shaking, gently invert the separatory funnel multiple times.[9] - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[9][10] - Allow the mixture to stand for a longer period. - Filter the mixture through a plug of glass wool or phase separation paper.[9] - Centrifuge the mixture to break the emulsion.[9] |
| Poor Recovery of Product | - Incorrect pH of the aqueous phase for acidic/basic compounds. - Insufficient volume of extraction solvent or number of extractions. - Product has high solubility in both phases. | - Check and adjust the pH of the aqueous layer to ensure your product is in its neutral, organic-soluble form. - Perform multiple extractions with smaller volumes of solvent rather than one large extraction. - Use the "salting out" technique to decrease your product's aqueous solubility.[8] |
| Incomplete Phase Separation | - Solvents are partially miscible. - Temperature fluctuations affecting solvent properties.[10] | - Choose a more non-polar or polar organic solvent to increase the immiscibility. - Change the temperature to maximize density differences between the phases.[10] |
Section 2: Column Chromatography
Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a solid stationary phase (like silica gel or alumina) while being moved through the column by a liquid mobile phase (the eluent).[2] Non-polar compounds typically travel through the column faster, while polar compounds are retained longer.
Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent system (mobile phase)? A1: The choice of eluent is critical and is usually determined by running preliminary Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired product an Rf value between 0.25 and 0.40.[11] This generally provides the best separation. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
Q2: What is the difference between "wet" and "dry" loading? A2: Wet loading involves dissolving the sample in a minimum amount of the eluent and carefully pipetting it onto the top of the column.[11] This is suitable for samples that are readily soluble in the eluent. Dry loading is used for samples that have poor solubility in the eluent. The sample is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is evaporated. The resulting free-flowing powder is then added to the top of the column.[11][12]
Q3: My product is acidic or basic and is streaking on the column. What should I do? A3: Tailing or streaking of acidic or basic compounds is common due to strong interactions with the slightly acidic silica gel. To mitigate this, you can add a small amount of a modifier to your eluent system. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.[13]
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Bands | - Inappropriate solvent system.[13] - Column overloading (too much sample).[13] - Column was packed improperly (channeling). - Sample band was too wide during loading. | - Optimize the eluent system using TLC. A gradient elution (gradually increasing solvent polarity) may be necessary.[13] - Use a larger column or reduce the amount of sample loaded. - Ensure the column is packed uniformly without cracks or air bubbles.[14] - Dissolve the sample in the absolute minimum amount of solvent for loading.[13] |
| Product Won't Elute from Column | - Product is too polar for the chosen eluent. - Product decomposed on the silica gel.[12] | - Dramatically increase the polarity of the eluent (e.g., flush with 10-20% methanol in dichloromethane).[13] - Test compound stability on a TLC plate before running a column.[12] If unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[12] |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - The column must be discarded and repacked. Always keep the silica gel bed wet with solvent.[11] |
| No Product Recovered | - The fractions are too dilute to detect the compound by TLC. - The compound came off in the solvent front.[12] | - Combine and concentrate fractions that you suspect contain the product and re-analyze by TLC.[12] - Check the very first fractions collected.[12] |
Column Chromatography Workflow
Caption: Standard workflow for column chromatography purification.
Section 3: Recrystallization
Recrystallization is a technique used to purify solid compounds.[15] Its success relies on finding a solvent in which the desired compound is highly soluble at a high temperature but poorly soluble at a low temperature, while impurities remain either soluble or insoluble at all temperatures.[16][17]
Frequently Asked Questions (FAQs)
Q1: What makes a good recrystallization solvent? A1: An ideal solvent should:
-
Not react with the compound.[18]
-
Dissolve the compound well when hot but poorly when cold.[18]
-
Dissolve impurities very well at all temperatures or not at all.[18]
-
Have a relatively low boiling point for easy removal.[18] It's common to use a mixed solvent system (a "solvent pair") to achieve the ideal solubility profile.
Q2: No crystals are forming, even after cooling in an ice bath. What should I do? A2: This is a common issue. It could be that too much solvent was used, or the solution is supersaturated.[17][18] Try the following:
-
Induce crystallization by scratching: Gently scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide a nucleation site for crystal growth.[18]
-
Seed the solution: Add a tiny crystal of the pure compound (if available) to the solution to act as a template.[18]
-
Reduce the solvent volume: Heat the solution to boil off some of the solvent, then allow it to cool again.[17][18]
Q3: My product "oiled out" instead of forming crystals. How do I fix this? A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[18] Using a different solvent with a lower boiling point may also be necessary.
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.[17] - The solution was not cooled sufficiently. - The compound is highly soluble even at low temperatures. | - Boil off excess solvent to concentrate the solution and re-cool.[17] - Ensure the flask is cooled in an ice bath for at least 30 minutes.[17] - Try a different solvent or a mixed-solvent system where the compound has lower solubility when cold.[17] |
| Product is Still Impure | - The solution cooled too quickly, trapping impurities.[17] - The crystals were not washed properly after filtration. - The impurity has similar solubility characteristics. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[19] - Wash the collected crystals with a small amount of ice-cold recrystallization solvent. - A second recrystallization may be necessary. If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration.[17] |
| Premature Crystallization | - The solution cooled too quickly during hot filtration. | - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.[20] - Use a stemless or short-stemmed funnel.[18] |
Section 4: Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[21][22] The substance with the lower boiling point vaporizes first, and the vapor is then condensed and collected.[21]
Frequently Asked questions (FAQs)
Q1: When should I use simple vs. fractional distillation? A1: Simple distillation is effective for separating liquids with large differences in boiling points (generally >70 °C) or for separating a volatile liquid from a non-volatile solid.[3] Fractional distillation is necessary for separating liquids with closer boiling points. It uses a fractionating column, which provides a large surface area for repeated vaporization-condensation cycles, leading to a better separation.[2][23]
Q2: My compound decomposes at its atmospheric boiling point. Can I still use distillation? A2: Yes. In this case, vacuum distillation is the appropriate technique. By reducing the pressure inside the apparatus, you lower the boiling point of the compound, allowing it to distill at a lower temperature where it is stable.[21]
Q3: What is "bumping" and how can I prevent it? A3: Bumping is the sudden, violent boiling of a liquid. It can be prevented by ensuring smooth boiling, which is achieved by adding boiling chips or a magnetic stir bar to the distillation flask before heating.
Troubleshooting Guide: Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Fractional Distillation) | - Heating the distillation flask too quickly. - The fractionating column is not efficient enough. | - Heat the mixture slowly and steadily to maintain a proper temperature gradient in the column. - Use a longer column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Temperature Fluctuates or Drops During Distillation | - The heating rate is inconsistent. - The vapor level has dropped below the thermometer bulb. | - Ensure consistent heating with a heating mantle and controller. - Check that the thermometer bulb is positioned correctly (just below the side arm of the distillation head). - The lower-boiling component may have finished distilling. |
| No Distillate is Collected | - The condenser is not being cooled effectively. - There is a leak in the system (especially critical for vacuum distillation). | - Ensure a steady flow of cold water through the condenser jacket. - Check all joints and connections for a proper seal. Use joint grease for vacuum distillations. |
Section 5: Validation of Purification
In a regulated environment, such as drug development, purification processes must be validated.[24] Process validation demonstrates that the chosen method, when operated within established limits, consistently produces a product of the required quality and purity.[24][25] This involves:
-
Method Validation: The analytical methods used to assess purity (e.g., HPLC, GC) must themselves be validated for specificity, linearity, accuracy, and precision.[26]
-
Process Consistency: Demonstrating that multiple runs of the purification process reliably remove impurities to acceptable levels.[24]
-
Documentation: Maintaining thorough records of all procedures, parameters, and results is essential for regulatory compliance.[27]
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. How To [chem.rochester.edu]
- 4. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mt.com [mt.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. benchchem.com [benchchem.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. Khan Academy [khanacademy.org]
- 23. Khan Academy [khanacademy.org]
- 24. taylorfrancis.com [taylorfrancis.com]
- 25. Validation Process Of Purified Water System - Komal Industries [komalwater.com]
- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 27. criticalprocess.com [criticalprocess.com]
Technical Support Center: Reduction of 4-Bromo-1-fluoro-2-nitrobenzene
Welcome to the technical support guide for the reduction of 4-bromo-1-fluoro-2-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to provide direct, actionable solutions to the challenges encountered during the synthesis of the key intermediate, 4-bromo-2-fluoroaniline. The primary challenge in this transformation is achieving chemoselective reduction of the nitro group while preserving the sensitive carbon-bromine bond. This guide provides in-depth troubleshooting, FAQs, and validated protocols to ensure a successful and reproducible reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the reduction process in a direct question-and-answer format.
Question 1: My main impurity is the de-brominated product, 2-fluoroaniline. How can I prevent this significant side reaction?
Answer: This is the most common challenge and is known as hydrodebromination or dehalogenation. It occurs when the catalytic system is too reactive or conditions are too harsh, leading to the cleavage of the C-Br bond.
-
Causality: Catalytic hydrogenation with standard Palladium on carbon (Pd/C) is notoriously prone to causing dehalogenation of aryl halides.[1][2] The palladium surface is highly efficient at catalyzing the hydrogenolysis (cleavage by hydrogen) of C-Br bonds, a reaction that can sometimes be faster than the nitro group reduction itself, especially at elevated temperatures or hydrogen pressures.[3]
-
Solutions:
-
Switch to a Non-Catalytic Metal/Acid System: The most reliable solution is to move away from catalytic hydrogenation.
-
Iron and Ammonium Chloride (Fe/NH₄Cl): This is a classic, robust, and highly selective method. Iron powder in the presence of an electrolyte like NH₄Cl in a protic solvent (e.g., Ethanol/Water) effectively reduces the nitro group with minimal risk of dehalogenation.[1][4][5] This is our primary recommended method for this substrate.
-
Tin(II) Chloride (SnCl₂): This reagent provides a mild and selective reduction of nitro groups in the presence of other reducible functionalities, including halogens.[1][2]
-
-
Use a Milder Hydrogenation Catalyst: If catalytic hydrogenation is necessary, avoid Pd/C.
-
Raney Nickel: This catalyst is often less aggressive towards aryl halides compared to palladium and can be a suitable alternative.[2]
-
Sulfided Platinum on Carbon (Pt/C): "Poisoning" a platinum catalyst with a sulfur source can significantly decrease its activity towards hydrogenolysis while retaining activity for nitro reduction.[1]
-
-
Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like hydrazine hydrate in the presence of Pd/C can be highly selective. However, the reaction temperature is critical; elevated temperatures can still promote dehalogenation, whereas room temperature reactions are often highly selective.[6]
-
Question 2: My reaction is very slow or does not go to completion. What are the likely causes and how can I fix them?
Answer: A sluggish reaction can be frustrating and may lead to the formation of intermediates or degradation. The cause is typically related to reagent activity, conditions, or solubility.
-
Potential Causes & Solutions:
-
Inactive Metal Reagent: The surface of metal powders like iron or zinc can oxidize upon storage, forming an inactive oxide layer.
-
Action: Pre-activate the metal powder by briefly washing it with dilute acid (e.g., 1M HCl) to remove the oxide layer, followed by washing with water, ethanol, and then drying immediately before use.
-
-
Poor Solubility: The starting material, this compound, must be adequately dissolved for the reaction to proceed efficiently.
-
Incorrect Temperature: Many metal-based reductions require thermal activation to initiate and proceed at a practical rate.
-
Insufficient Reagent: These reactions require a stoichiometric excess of the reducing metal.
-
Action: Double-check your calculations. For iron-based reductions, 5 equivalents of iron powder are commonly used to drive the reaction to completion.[4]
-
-
Question 3: The workup is difficult, and I'm losing a lot of product. What is the best procedure for isolation?
Answer: A proper workup is critical for both yield and purity, especially when dealing with fine metal powders and their resulting salts.
-
Causality: The desired product, 4-bromo-2-fluoroaniline, is a basic amine. In acidic reduction media, it will exist as a protonated salt, which is water-soluble. Furthermore, metal hydroxides (from Fe or Sn) will precipitate during pH adjustment, potentially trapping your product.
-
Optimized Workup Protocol (for Fe/NH₄Cl method):
-
Removal of Iron Sludge: After the reaction is complete, cool the mixture and filter it through a pad of Celite®. This is crucial for removing the fine iron particles and iron salts. Wash the filter cake thoroughly with the reaction solvent (e.g., ethanol) to recover any adsorbed product.[4][5]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Extraction: Add water to the residue and extract the product with an organic solvent like ethyl acetate (EtOAc). If the reaction medium was acidic, you must first basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH solution) to a pH of 8-9. This deprotonates the aniline, making it soluble in the organic layer.
-
Purification: The crude product can then be purified by silica gel chromatography. A common eluent system is a gradient of petroleum ether/ethyl acetate.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable, scalable method for reducing this compound? A: For high chemoselectivity and operational simplicity, the reduction using iron powder and ammonium chloride in an ethanol/water mixture is the most highly recommended method.[1][4][5] It is cost-effective, avoids the use of high-pressure hydrogen gas, and has a proven track record of minimizing dehalogenation, making it ideal for both lab-scale and pilot-plant production.
Q: Why is the Fluorine atom not removed during the reduction? A: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-bromine (C-Br) bond. The conditions required for the hydrogenolysis of an aryl C-F bond are far more forcing than those needed for a C-Br bond. Therefore, standard reduction methods, even those aggressive enough to cleave a C-Br bond, will leave the C-F bond intact.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The starting material (nitrobenzene) is less polar and will have a higher Rf value than the product (aniline), which will "stick" more to the silica plate and have a lower Rf. The disappearance of the starting material spot indicates reaction completion. For more quantitative analysis, Gas Chromatography (GC) can also be used.
Visualized Workflows and Data
To aid in experimental design and troubleshooting, the following diagrams and tables summarize key decision points and reagent choices.
Diagram 1: Reagent Selection Workflow
This diagram provides a decision-making framework for selecting the appropriate reducing agent based on experimental priorities.
Caption: Decision tree for selecting a reduction method.
Diagram 2: Troubleshooting Flowchart for Low Yield
If you are experiencing poor yields, follow this logical troubleshooting sequence.
Caption: Step-by-step troubleshooting for low reaction yield.
Table 1: Comparison of Common Reduction Methods
| Method | Reagents | Typical Conditions | Selectivity (vs. C-Br) | Pros | Cons |
| Béchamp Reduction | Fe, NH₄Cl, EtOH/H₂O | Reflux (90 °C), 2-4h[4][5] | Excellent | High yield, low cost, scalable, highly selective.[1][4] | Requires filtration of fine metal sludge; workup is multi-step. |
| Tin(II) Chloride | SnCl₂, EtOH | Reflux (70-80 °C), 1-3h[1] | Excellent | Very mild, tolerates many functional groups.[2] | Stoichiometric tin waste is generated; workup requires careful pH control to break tin-amine complexes. |
| Catalytic Hydrogenation | H₂, Raney Nickel | 1-4 atm H₂, RT-50 °C | Good | Cleaner reaction, no metal waste from reagent. | Risk of dehalogenation is still present; requires specialized hydrogenation equipment.[2] |
| Catalytic Hydrogenation | H₂, Pd/C | 1-4 atm H₂, RT | Poor | Fast, common lab reagent. | Not recommended. High probability of significant dehalogenation.[1][2] |
| Transfer Hydrogenation | Hydrazine Hydrate, Pd/C, MeOH | RT - Reflux | Good to Excellent | Avoids H₂ gas; can be very selective at room temperature.[6] | Hydrazine is toxic; reaction can be exothermic; selectivity is highly temperature-dependent.[6] |
Detailed Experimental Protocol
This protocol details the highly recommended method using iron and ammonium chloride.
Protocol: Reduction of this compound using Fe/NH₄Cl
-
Materials:
-
This compound (1.0 eq)
-
Iron powder, <325 mesh (5.0 eq)
-
Ammonium chloride (NH₄Cl) (10.0 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Celite®
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 10 g, 45.5 mmol).
-
Add Ethanol (50 mL) and Water (20 mL) to the flask and stir to dissolve the starting material.[4]
-
To the stirred solution, add iron powder (12.7 g, 230 mmol, 5 eq) and ammonium chloride (24.3 g, 455 mmol, 10 eq).[4]
-
Heat the reaction mixture to 90 °C and maintain at reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete in 2-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the dark slurry through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with several portions of hot ethanol (e.g., 3 x 100 mL) to ensure all product is recovered.[4]
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add water (100 mL) and ethyl acetate (100 mL). If the aqueous layer is acidic, carefully add saturated sodium bicarbonate solution until the pH is ~8.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-fluoroaniline.
-
If necessary, purify the residue by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (e.g., starting from 10:1 to 5:1) to afford the pure product.[4] An expected yield is typically >85%.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Time and Temperature for Specific Transformations
Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions related to optimizing reaction time and temperature. Here, we delve into the fundamental principles and practical strategies to enhance reaction efficiency, yield, and purity.
Section 1: Foundational Principles
Before diving into troubleshooting specific issues, it is crucial to understand the underlying principles that govern the interplay of time, temperature, and chemical transformations.
The Arrhenius Equation: Temperature's Influence on Reaction Rate
The rate of a chemical reaction is highly dependent on temperature. This relationship is quantified by the Arrhenius equation, which illustrates that a higher temperature provides the necessary activation energy for a reaction to proceed more quickly.[1] In essence, increasing the temperature accelerates the movement of molecules, leading to more frequent and energetic collisions, which in turn increases the reaction rate.[2]
The Arrhenius equation is given by:
k = A e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
A general rule of thumb is that for many common reactions, the rate approximately doubles for every 10°C increase in temperature.[3]
Kinetic vs. Thermodynamic Control: The Decisive Role of Temperature and Time
In many reactions, multiple products can be formed from the same starting materials. The distribution of these products can be governed by either kinetic or thermodynamic control, which is heavily influenced by reaction temperature and time.[4]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest (the one with the lower activation energy) will be the major product. This is known as the kinetic product.[5][6]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is often reversible. This allows the system to reach equilibrium, favoring the formation of the most stable product, known as the thermodynamic product.[5][6]
Understanding whether your desired product is the kinetic or thermodynamic one is crucial for selecting the appropriate reaction conditions.
Caption: Kinetic vs. Thermodynamic Control Pathways.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction is not producing the expected amount of product. What could be the cause?
Answer: Low product yield is a common issue with several potential root causes related to temperature and time.[7][8]
-
Incomplete Reaction: The reaction may not have proceeded to completion.[7]
-
Insufficient Reaction Time: The allotted time may not be enough for the reactants to be fully consumed. It is recommended to monitor the reaction's progress over time using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.[9]
-
Suboptimal Temperature: The temperature may be too low, resulting in a slow reaction rate.[10] A modest increase in temperature can significantly accelerate the reaction. However, be cautious as excessive heat can lead to decomposition.[10]
-
-
Product Decomposition: The desired product might be forming but then degrading under the reaction conditions.[11]
-
Excessive Temperature: High temperatures can cause sensitive products to decompose. If you suspect this, try running the reaction at a lower temperature for a longer duration.
-
Prolonged Reaction Time: Leaving a reaction to stir for too long, even at a moderate temperature, can lead to product degradation. Again, monitoring the reaction progress is key to identifying the point of maximum product formation before significant decomposition occurs.
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.[12]
-
Temperature Influence on Selectivity: Temperature can affect the selectivity of a reaction. An alternative temperature may favor the desired reaction pathway over competing side reactions.[13]
-
Issue 2: Poor Reproducibility of Reaction Outcomes
Question: Why am I getting inconsistent yields and impurity profiles for the same reaction?
Answer: Poor reproducibility is often due to subtle variations in reaction conditions that are not adequately controlled.
-
Temperature Fluctuations: Even minor deviations in temperature can lead to different outcomes. Ensure your temperature control equipment (e.g., oil bath, heating mantle) is calibrated and provides consistent heating. For exothermic reactions, proper heat management is critical to prevent temperature spikes.[14]
-
Inconsistent Reaction Time: Ensure that the reaction time is precisely controlled in each experiment. For reactions that are sensitive to timing, quenching the reaction at the exact same point in its progress is crucial.[11]
-
Mixing Efficiency: In larger scale reactions, inefficient mixing can create temperature gradients and "hot spots" within the reactor, leading to inconsistent results.[15]
Issue 3: Formation of Undesired Side Products
Question: My reaction is producing a significant amount of a side product. How can I improve the selectivity for my desired compound?
Answer: The formation of side products is a selectivity issue that can often be addressed by modifying the reaction temperature and time.[12]
-
Kinetic vs. Thermodynamic Byproducts: Determine if the side product is the kinetic or thermodynamic product.
-
If the desired product is the thermodynamic one and you are getting the kinetic byproduct, increasing the reaction temperature and/or time can allow the reaction to reach equilibrium and favor your desired, more stable product.[4]
-
Conversely, if your desired product is the kinetic one, running the reaction at a lower temperature for a shorter time can favor its formation before the system has a chance to equilibrate to the more stable, undesired product.[4]
-
-
Temperature-Dependent Side Reactions: Some side reactions have a higher activation energy than the desired reaction and are therefore more prevalent at higher temperatures. Running the reaction at a lower temperature can minimize these competing pathways.[16]
Section 3: Experimental Protocols
Protocol 1: Systematic Optimization using Design of Experiments (DoE)
Instead of optimizing one factor at a time (OFAT), a Design of Experiments (DoE) approach allows for the simultaneous variation of multiple parameters, providing a more comprehensive understanding of their interactions.[17][18]
Step-by-Step Methodology:
-
Define Objective and Responses: Clearly state the goal (e.g., maximize yield, minimize impurity) and the responses to be measured (e.g., % yield by HPLC, purity).[1]
-
Identify Factors and Ranges: Select the key variables (factors) to investigate, such as temperature and reaction time. Define a realistic and safe operating range (high and low levels) for each factor.[19]
-
Choose a DoE Design: For two factors, a 2-level full factorial design is a good starting point.[1] This will involve experiments at all combinations of the high and low levels of the factors.
-
Execute the Experiments: Run the experiments in a randomized order to minimize the impact of uncontrolled variables.
-
Analyze the Results: Use statistical software to analyze the data, determine the significance of each factor and their interactions, and generate a predictive model.[20]
-
Visualize the Response Surface: Create response surface plots to visualize how the responses change with the factors, helping to identify the optimal conditions.[19]
Caption: Workflow for Design of Experiments (DoE).
Protocol 2: Reaction Progress Monitoring using HPLC
Quantitative monitoring of a reaction provides invaluable data for optimization.[21]
Step-by-Step Methodology:
-
System Preparation: Prepare the HPLC mobile phase with HPLC-grade solvents, ensuring it is filtered and degassed. Equilibrate the HPLC system until a stable baseline is achieved.[21]
-
Sample Preparation: At predetermined time points, withdraw a small, precise aliquot from the reaction mixture. If necessary, quench the reaction immediately (e.g., by cooling or adding a quenching agent) to stop it from proceeding. Dilute the aliquot with a suitable solvent and filter it through a syringe filter.[21]
-
Injection and Data Acquisition: Inject the prepared sample into the HPLC system and record the chromatogram.[21]
-
Data Analysis: Integrate the peaks corresponding to the starting material(s) and product(s). By comparing the peak areas (and using response factors if necessary), you can calculate the percent conversion of the starting material and the yield of the product over time.[22]
Section 4: Data Presentation
Table 1: Impact of Temperature on Reaction Rate and Selectivity (Illustrative Example)
| Temperature (°C) | Reaction Time (h) for >95% Conversion | Yield of Desired Product (%) | Yield of Side Product (%) | Selectivity for Desired Product |
| 25 (Room Temp) | > 24 | 85 | 5 | 94.4% |
| 50 | 8 | 90 | 8 | 91.8% |
| 80 | 2 | 80 | 18 | 81.6% |
| 100 | 0.5 | 65 | 33 | 66.3% |
This data illustrates a common scenario where increasing temperature significantly reduces the required reaction time but can also decrease selectivity by promoting the formation of a side product.
Table 2: Arrhenius Plot Data Example
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 300 | 0.00333 | 0.001 | -6.91 |
| 310 | 0.00323 | 0.002 | -6.21 |
| 320 | 0.00313 | 0.004 | -5.52 |
| 330 | 0.00303 | 0.008 | -4.83 |
Plotting ln(k) vs. 1/T will yield a straight line with a slope of -Ea/R, from which the activation energy (Ea) can be determined.[23]
Section 5: Frequently Asked Questions (FAQs)
Q1: How do I know if my reaction has gone to completion?
A1: The most reliable way is to monitor the disappearance of the starting material(s) using an analytical technique like TLC, GC, or HPLC. When the starting material is no longer detectable, the reaction is generally considered complete.
Q2: My product is unstable and decomposes during workup. How can I mitigate this?
A2: If your product is sensitive to the workup conditions (e.g., acidic or basic washes), you may need to modify your procedure.[24] Consider using milder reagents or minimizing the exposure time to harsh conditions. Also, keeping the product cold during workup and purification can help prevent decomposition.[11]
Q3: Is it always better to run a reaction for a longer time to get a higher yield?
A3: Not necessarily. While longer reaction times can lead to higher conversion of starting materials, they can also result in the formation of more byproducts or decomposition of the desired product, ultimately lowering the isolated yield.[25] It is often a trade-off between conversion and selectivity/stability.[26]
Q4: When scaling up a reaction, can I use the same temperature and time that were optimal on a small scale?
A4: While the small-scale optimal conditions are a good starting point, direct translation is not always possible. Heat transfer is less efficient in larger vessels, which can lead to temperature control issues, especially for exothermic reactions.[15][27] It is crucial to scale up gradually and carefully monitor the internal temperature.[27] The reaction time may also need to be adjusted.
Q5: My reaction seems to stop before all the starting material is consumed, even after extended time. What could be the issue?
A5: This could be due to several factors. The reaction may be reversible and has reached equilibrium.[7] Alternatively, a reagent may have degraded over time, or a catalyst may have become deactivated. It is also possible that a byproduct is inhibiting the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity–selectivity principle - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. fauske.com [fauske.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. openaccesspub.org [openaccesspub.org]
- 13. fiveable.me [fiveable.me]
- 14. amarequip.com [amarequip.com]
- 15. helgroup.com [helgroup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 19. mt.com [mt.com]
- 20. synthace.com [synthace.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Arrhenius Equation [sas.upenn.edu]
- 24. How To [chem.rochester.edu]
- 25. biotage.com [biotage.com]
- 26. quora.com [quora.com]
- 27. ehs.stanford.edu [ehs.stanford.edu]
Validation & Comparative
Analytical methods for confirming the identity of 4-Bromo-1-fluoro-2-nitrobenzene
An In-Depth Comparative Guide to the Analytical Methods for Confirming the Identity of 4-Bromo-1-fluoro-2-nitrobenzene
For professionals engaged in the intricate fields of pharmaceutical synthesis, agrochemical development, and materials science, the unequivocal identification of chemical intermediates is a cornerstone of success. This compound (CAS No. 364-73-8), a versatile building block, is prized for the unique reactivity conferred by its trifecta of functional groups: a bromine atom, a fluorine atom, and a nitro group.[1] This substitution pattern makes it a valuable precursor for complex molecular architectures through reactions like nucleophilic aromatic substitution and cross-coupling.[1] However, the very reactivity that makes it useful also necessitates stringent identity confirmation to ensure the integrity of downstream processes and the purity of the final products. Positional isomers, such as 1-Bromo-4-fluoro-2-nitrobenzene or 4-Bromo-2-fluoro-1-nitrobenzene, can have vastly different reactivities and lead to undesired side products or complete reaction failure.[2][3]
This guide provides a comparative analysis of the primary analytical techniques used to confirm the identity and purity of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, grounding our discussion in the principles of spectroscopic and chromatographic science. Our approach is built on the concept of orthogonality—using multiple, independent techniques to build a self-validating system of evidence for a compound's structure.
The Orthogonal Strategy: A Foundation of Trust
Relying on a single analytical method for structural confirmation is a precarious approach. A single data point, such as a melting point, can be misleading due to impurities or isomer co-elution. An orthogonal strategy employs multiple techniques that measure different physical and chemical properties of the molecule. For this compound, a robust confirmation package synergistically combines spectroscopic methods that probe the molecular structure with chromatographic methods that assess purity.
Caption: Orthogonal approach for comprehensive analysis.
Part 1: Core Structural Elucidation Techniques
The primary tools for determining the fundamental structure of an organic molecule are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides crucial, complementary information about the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. For a substituted benzene ring like this compound, a multi-nuclear NMR analysis (¹H, ¹³C, and ¹⁹F) provides an intricate and definitive fingerprint.
A. ¹H NMR: Mapping the Aromatic Protons
The ¹H NMR spectrum reveals the chemical environment and connectivity of the three protons on the aromatic ring. The electron-withdrawing nitro group and the electronegative halogens create distinct electronic environments, causing the protons to resonate at different frequencies (chemical shifts). Furthermore, spin-spin coupling between adjacent protons (H-H coupling) and between protons and the fluorine atom (H-F coupling) splits the signals into characteristic multiplets.
-
Expected ¹H NMR Data (in CDCl₃):
-
H-3: Appears as a doublet of doublets, coupled to H-5 (a small 4-bond coupling) and the adjacent fluorine at C-1.
-
H-5: Appears as a multiplet (often a doublet of doublets), coupled to H-6 and H-3.
-
H-6: Appears as a doublet of doublets, coupled to H-5 and the fluorine at C-1.
-
A literature search indicates expected shifts around δ 8.20 (dd), 7.75 (m), and 7.21 (dd) ppm.[4]
-
B. ¹⁹F NMR: The Fluorine Litmus Test
Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally specific and sensitive technique. Fluorine has a wide chemical shift range, making it highly sensitive to its local electronic environment.[5] The spectrum for this compound is expected to show a single resonance, split by coupling to the adjacent aromatic protons (H-6 and H-3). This provides unambiguous evidence for the C-F bond and its position relative to protons.
C. ¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For the target molecule, six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine will appear as a doublet due to C-F coupling, a key diagnostic feature. The chemical shifts are heavily influenced by the substituents.
| Technique | Information Provided | Why It's Critical for This Molecule |
| ¹H NMR | Shows the number, environment, and coupling of protons. | Confirms the 1,2,4-substitution pattern through distinct splitting patterns (J-couplings). |
| ¹⁹F NMR | Highly sensitive probe for the fluorine environment. | Provides definitive evidence of the C-F bond and its location.[5] |
| ¹³C NMR | Reveals the number of unique carbons and C-F coupling. | Confirms the carbon skeleton and the direct attachment of fluorine to the ring. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. For enhanced information, an Attached Proton Test (APT) or DEPT experiment can distinguish between CH and quaternary carbons.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
MS provides the molecular weight of the compound, which is one of its most fundamental properties. For halogenated compounds, MS offers an additional layer of confirmation through isotopic patterns.
The Bromine Isotope Pattern: A Definitive Feature
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks (M and M+2) of almost equal intensity. This doublet is a highly characteristic signature that confirms the presence of bromine. The molecular ion (M⁺) peak for C₆H₃BrFNO₂ should be observed at m/z 219 (for ⁷⁹Br) and 221 (for ⁸¹Br).
High-Resolution Mass Spectrometry (HRMS)
While nominal mass MS confirms the molecular weight to the nearest integer, HRMS can determine the mass with very high precision (typically <5 ppm error). This allows for the calculation of the exact elemental formula (C₆H₃⁷⁹Br¹⁹F¹⁴N¹⁶O₂), providing an exceptionally high degree of confidence in the compound's identity and elemental composition.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this analysis, as this compound is thermally stable and has a suitable boiling point (~240-241 °C).[4]
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze its mass spectrum, looking specifically for the molecular ion cluster around m/z 219/221 and other characteristic fragments.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent confirmatory check.
For this compound, the key vibrational bands are:
-
N-O Asymmetric & Symmetric Stretching: Strong absorptions characteristic of the nitro group.
-
C-F Stretching: A strong band indicating the carbon-fluorine bond.
-
Aromatic C=C Stretching: Bands in the aromatic region.
-
C-Br Stretching: Typically found in the fingerprint region.
| Functional Group | Expected Absorption Range (cm⁻¹) ** | Significance |
| Nitro (Ar-NO₂) ** | ~1520-1560 (asymmetric) & ~1340-1360 (symmetric) | Confirms the presence of the nitro group. |
| C-F Stretch | ~1200-1250 | Confirms the presence of the fluoro group. |
| Aromatic C=C | ~1450-1600 | Indicates the benzene ring backbone. |
| C-Br Stretch | ~500-600 | Supports the presence of the bromo substituent. |
Note: Spectral data for this compound is available in public databases like PubChem for comparison.[6]
Part 2: Purity Verification via Chromatography
While spectroscopy confirms identity, chromatography is essential for determining purity. For intermediates in drug development, a typical purity requirement is ≥98%.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. When coupled with a Flame Ionization Detector (FID), it provides quantitative information on the percentage purity of the main component relative to other volatile impurities. The GC portion of the GC-MS protocol described earlier can be used for this purpose. The purity is calculated based on the relative peak areas.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry, especially for compounds that may not be suitable for GC or for detecting non-volatile impurities. A reverse-phase HPLC method with UV detection is a standard approach.
Experimental Protocol: HPLC-UV Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile. A starting point could be 60:40 Acetonitrile:Water.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is expressed as the area of the main peak divided by the total area of all peaks, multiplied by 100.
Integrated Confirmation Workflow
A logical workflow ensures that all necessary data is collected efficiently to build a complete and defensible analytical package for compound confirmation.
Caption: Step-by-step identity confirmation workflow.
Summary and Comparison of Techniques
| Analytical Method | Primary Information | Specificity | Key Advantage for this compound | Primary Role |
| ¹H, ¹³C, ¹⁹F NMR | Atomic connectivity, chemical environment | Very High | Unambiguously determines the 1,2,4-substitution pattern and C-F bond. | Identity |
| Mass Spectrometry (MS) | Molecular weight, elemental formula | High | Confirms MW and proves presence of bromine via the M/M+2 isotopic pattern. | Identity |
| FT-IR Spectroscopy | Functional groups | Medium | Rapidly confirms the presence of the critical -NO₂, C-F, and C-Br groups. | Confirmation |
| GC / HPLC | Purity, number of components | High (Separation) | Quantifies the purity of the material against volatile or non-volatile impurities. | Purity |
Conclusion
Confirming the identity of this compound is not a task for a single technique but requires a multi-faceted, orthogonal approach. For unequivocal structural assignment, the combination of multi-nuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry is non-negotiable. NMR provides the definitive map of atomic connectivity, while MS confirms the molecular weight and the presence of bromine through its characteristic isotopic signature. Supporting data from FT-IR provides a quick and reliable check for the required functional groups. Finally, chromatographic methods (GC or HPLC) are essential to quantify purity, ensuring the material meets the stringent quality standards required for its applications in research and development. By integrating these techniques, scientists can build a robust, self-validating data package that ensures trustworthiness and scientific integrity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Bromo-4-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of 4-Bromo-1-fluoro-2-nitrobenzene and 2-bromo-4-fluoro-1-nitrobenzene in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the strategic use of functionalized aromatic building blocks is paramount.[1] Among these, halogenated nitrobenzenes are workhorse intermediates, prized for their well-defined reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of two structurally similar yet distinct isomers: 4-Bromo-1-fluoro-2-nitrobenzene (Isomer A) and 2-bromo-4-fluoro-1-nitrobenzene (Isomer B).
Understanding the nuanced differences in their reaction kinetics and regioselectivity is critical for researchers and process chemists aiming to optimize synthetic routes and achieve desired molecular architectures. This document moves beyond a simple cataloging of properties to explain the underlying electronic and mechanistic principles that govern their behavior, supported by established chemical theory and a framework for empirical validation.
Pillar 1: The Mechanistic Foundation of SNAr Reactivity
To objectively compare the two isomers, we must first establish the fundamental principles of the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions at aliphatic sp³ carbons (SN1/SN2), SNAr reactions on aryl halides proceed via a distinct two-step addition-elimination mechanism.[2][3]
-
Step 1 (Addition - Rate-Determining Step): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This initial attack is typically the slow, rate-determining step of the reaction.[4][5] It disrupts the ring's aromaticity to form a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6]
-
Step 2 (Elimination - Fast Step): The aromaticity is restored through the rapid expulsion of the leaving group (a halide ion in this case).[4]
The overall reaction rate is dictated by the stability of the Meisenheimer complex. Two key factors are crucial:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (-NO₂), is essential. These groups activate the ring towards nucleophilic attack by withdrawing electron density, making it more electrophilic.[7][8] Crucially, when positioned ortho or para to the leaving group, the EWG can directly stabilize the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of the first step.[3][9] An EWG in the meta position offers only minor inductive stabilization and is far less effective.[10]
-
Leaving Group Ability: The typical trend for leaving group ability seen in SN2 reactions (I > Br > Cl > F) is inverted in SNAr reactions. The established order is F > Cl ≈ Br > I .[6][11] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The highly electronegative fluorine atom exerts a powerful inductive effect, making the carbon it is attached to more electrophilic and thus more susceptible to attack.[7][12]
Figure 1: The Addition-Elimination Mechanism of SNAr reactions. The initial nucleophilic attack is the rate-determining step (RDS).
Pillar 2: Structural and Electronic Analysis of the Isomers
The distinct reactivity of the two title compounds stems directly from the relative positioning of the nitro, fluoro, and bromo substituents.
| Feature | This compound (Isomer A) | 2-bromo-4-fluoro-1-nitrobenzene (Isomer B) |
| Structure | ![]() | ![]() |
| CAS Number | 364-73-8 | 700-36-7[13] |
| Molecular Weight | 220.00 g/mol | 220.00 g/mol [13] |
| Appearance | Light yellow liquid or solid | Pale yellow to green solid |
| Melting Point | 18-19 °C[14] | ~44 °C |
| Boiling Point | 240-241 °C | ~224 °C |
Analysis of Isomer A (this compound):
-
The nitro group is ortho to the fluorine atom.
-
The nitro group is meta to the bromine atom.
Based on the principles of SNAr, the fluorine atom is strongly activated by the ortho-nitro group, while the bromine atom is not significantly activated.[2] Therefore, nucleophilic attack will be highly regioselective, occurring exclusively at the C1 position to displace the fluoride ion.
Analysis of Isomer B (2-bromo-4-fluoro-1-nitrobenzene):
-
The nitro group is ortho to the bromine atom.
-
The nitro group is para to the fluorine atom.
In this isomer, both halogen atoms are in activated positions (ortho and para).[3] This raises a question of competitive reactivity. However, considering the established leaving group ability in SNAr reactions (F > Br), the substitution will preferentially occur at the C4 position, displacing the fluoride ion.[15] The fluorine is not only an intrinsically better leaving group for this mechanism but is also strongly activated by the para-nitro group.
Pillar 3: Comparative Reactivity Prediction and Rationale
With the structural analysis complete, we can formulate a clear hypothesis on the relative reactivity.
Hypothesis: 2-bromo-4-fluoro-1-nitrobenzene (Isomer B) will exhibit a faster reaction rate in SNAr reactions than this compound (Isomer A).
Causality and Rationale: The rate-determining step is the formation of the Meisenheimer complex. The stability of this intermediate is directly related to the electrophilicity of the aromatic ring.
-
Ring Electrophilicity: In Isomer B, the aromatic ring is substituted with three powerful electron-withdrawing substituents: a nitro group, a fluorine atom, and a bromine atom. In Isomer A, the substituents are the same. However, the cumulative inductive effect of the halogens makes the entire ring system of Isomer B more electron-deficient and thus more susceptible to nucleophilic attack compared to Isomer A.
-
Activation of the Leaving Group: In both isomers, the primary reaction site is the carbon bonded to fluorine. In Isomer A, the fluorine is activated by an ortho-nitro group. In Isomer B, it is activated by a para-nitro group. Both ortho and para positions provide excellent resonance stabilization for the Meisenheimer intermediate.
Figure 2: Resonance stabilization of the Meisenheimer complex for both isomers after attack on the C-F bond.
While both isomers benefit from strong resonance stabilization, the higher overall electrophilicity of the ring in Isomer B, due to the combined inductive effects of three EWGs effectively positioned to activate the ring, is the decisive factor. This leads to a lower activation energy barrier for the initial nucleophilic attack, resulting in a faster reaction rate.
Experimental Protocol: A Framework for Validation
To empirically validate the reactivity hypothesis, a comparative kinetic study can be performed using UV-Vis spectrophotometry under pseudo-first-order conditions.[16] This technique monitors the formation of the colored product over time.
Objective: To determine the second-order rate constants (k₂) for the reaction of a nucleophile (e.g., piperidine) with Isomer A and Isomer B.
Materials:
-
This compound (Isomer A)
-
2-bromo-4-fluoro-1-nitrobenzene (Isomer B)
-
Piperidine (Nucleophile)
-
Anhydrous solvent (e.g., Acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with temperature control
-
Volumetric flasks, pipettes, and cuvettes
Experimental Workflow:
Figure 3: Workflow for a comparative kinetic study of SNAr reactions.
Detailed Steps:
-
Preparation: Prepare stock solutions of each isomer and the nucleophile in the chosen solvent. A series of nucleophile concentrations should be prepared to establish pseudo-first-order conditions (typically >10-fold excess).
-
Wavelength Determination (λmax): Determine the λmax of the expected product (e.g., N-(4-bromo-2-nitrophenyl)piperidine) to ensure measurements are taken at the most sensitive wavelength where starting materials have minimal absorbance.[16]
-
Kinetic Measurement:
-
Place a solution of the aryl halide (e.g., 0.05 mM) in a cuvette and allow it to thermally equilibrate inside the spectrophotometer.
-
Initiate the reaction by injecting a small volume of a concentrated nucleophile solution.
-
Immediately begin recording absorbance at λmax as a function of time until no further change is observed.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance data to a single exponential function.[16]
-
Repeat the experiment with at least 3-4 different excess concentrations of the nucleophile.
-
Plot kobs versus the nucleophile concentration. The slope of this line will be the second-order rate constant (k₂).
-
-
Comparison: The isomer with the larger k₂ value is quantitatively more reactive under the tested conditions.
Conclusion
-
Regioselectivity: Both isomers are predicted to undergo nucleophilic substitution primarily at the fluorine-bearing carbon. This is due to the superior leaving group ability of fluoride in SNAr reactions and the strong activation provided by the ortho/para-nitro group.
-
Reactivity: 2-bromo-4-fluoro-1-nitrobenzene (Isomer B) is predicted to be the more reactive of the two isomers. This heightened reactivity is attributed to the greater overall electrophilicity of its aromatic ring, which lowers the energy barrier of the rate-determining nucleophilic addition step.
For researchers in drug development and process chemistry, selecting Isomer B would likely lead to faster reaction times, potentially allowing for milder reaction conditions and improved process efficiency. This guide provides the theoretical foundation for this choice and a robust experimental framework for its validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. doubtnut.com [doubtnut.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Bromo-4-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 364-73-8 [chemicalbook.com]
- 15. 2-Bromo-4-fluoro-1-nitrobenzene | 700-36-7 | Benchchem [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Regioselectivity of Nucleophilic Attack on 4-Bromo-1-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical and agrochemical agents, the strategic functionalization of aromatic rings is a cornerstone. Among the myriad of reactions available, Nucleophilic Aromatic Substitution (SNAr) stands out for its utility in forming carbon-heteroatom bonds. This guide provides an in-depth analysis of the regioselectivity of nucleophilic attack on 4-Bromo-1-fluoro-2-nitrobenzene, a versatile building block possessing two potential leaving groups. We will delve into the mechanistic underpinnings that govern this selectivity, compare the expected reactivity at the fluorine and bromine positions, and provide illustrative experimental protocols.
The Underlying Principles: A Tale of Two Halogens in SNAr Reactions
The SNAr reaction is a stepwise process involving the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This is typically the rate-determining step of the reaction. The subsequent departure of a leaving group restores the aromaticity of the ring.
The presence of strong electron-withdrawing groups, such as the nitro group (-NO2) in this compound, is crucial. These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex, thereby stabilizing it. In our substrate, the nitro group is ortho to the fluorine atom and meta to the bromine atom. This positioning is key to understanding the regioselectivity.
A critical factor in determining the site of nucleophilic attack is the nature of the leaving group. Contrary to what is observed in SN2 reactions, where bromide is a better leaving group than fluoride, in SNAr reactions, fluoride is often the preferred leaving group. This is not due to its leaving group ability in the final elimination step, but rather its profound influence on the rate-determining addition step.
The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect. This effect significantly stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy for its formation.[1][2] The stabilization is most pronounced when the attack occurs at the carbon bearing the fluorine atom. Therefore, in the case of this compound, nucleophilic attack is predicted to occur preferentially at the C-1 position, leading to the displacement of the fluoride ion.
Visualizing the Reaction Pathway
The following diagram illustrates the SNAr mechanism on this compound, highlighting the preferential attack at the C-F bond.
Caption: SNAr mechanism on this compound.
Comparative Analysis: Fluorine vs. Bromine as Leaving Groups
While direct comparative experimental data for the reaction of various nucleophiles with this compound is not extensively documented in readily available literature, the well-established principles of SNAr reactions allow for a strong predictive comparison.
| Feature | Nucleophilic Attack at C-F | Nucleophilic Attack at C-Br | Predicted Outcome |
| Activating Group Proximity | Nitro group is ortho to Fluorine | Nitro group is meta to Bromine | The ortho-nitro group provides strong resonance and inductive stabilization for the Meisenheimer complex formed upon attack at C-F. The meta-nitro group offers only inductive stabilization for attack at C-Br, which is a weaker effect. |
| Leaving Group Electronegativity | Fluorine is highly electronegative | Bromine is less electronegative | Fluorine's strong inductive effect significantly stabilizes the transition state leading to the Meisenheimer complex, accelerating the rate-determining step.[1][2] |
| Leaving Group Ability (Elimination Step) | Fluoride is a poorer leaving group | Bromide is a better leaving group | While bromide is a better leaving group, the elimination step is fast and not rate-determining. Therefore, the activating effect of fluorine in the initial addition step dominates the overall reaction pathway. |
Experimental Protocols
The following are illustrative protocols for performing nucleophilic aromatic substitution on activated haloaromatics. These can be adapted for this compound to synthesize a variety of derivatives.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
This protocol describes a general procedure for the synthesis of N-substituted 4-bromo-2-nitroanilines.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF.
-
Add piperidine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base.
-
Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol provides a general method for the synthesis of 4-bromo-1-alkoxy-2-nitrobenzenes.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 eq) in methanol.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Experimental Workflow Visualization
The general workflow for conducting and analyzing these SNAr reactions is depicted below.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 4-Bromo-fluoronitrobenzene Isomers
Introduction
The strategic introduction of halogen atoms and nitro groups onto an aromatic scaffold is a cornerstone of modern medicinal and agricultural chemistry. Bromo-fluoronitrobenzene isomers, particularly those with a 4-bromo substitution pattern, serve as exceptionally versatile intermediates in the synthesis of complex molecular architectures, including targeted therapeutics and next-generation pesticides.[1] Their utility stems from the distinct reactivity of each substituent: the bromine atom is a prime handle for cross-coupling reactions, the fluorine atom modulates electronic properties and metabolic stability, and the nitro group can be readily converted into an amine for further functionalization.
This guide provides an in-depth comparison of alternative synthetic routes to key 4-bromo-fluoronitrobenzene isomers. Moving beyond a simple recitation of protocols, we will explore the causality behind reagent selection, the mechanistic underpinnings of each transformation, and the practical considerations that guide the choice of a synthetic strategy in a research and development setting.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of 4-bromo-fluoronitrobenzene isomers is primarily achieved through two robust and well-established methodologies: Electrophilic Aromatic Substitution (EAS) and the Sandmeyer Reaction. Each approach offers distinct advantages depending on the availability of starting materials and the desired isomeric purity.
Method 1: Electrophilic Bromination of Fluoronitrobenzene Precursors
This is the most direct approach, involving the introduction of a bromine atom onto a pre-existing fluoronitrobenzene ring. The success of this strategy hinges on the directing effects of the incumbent fluorine and nitro groups. Both groups are deactivating towards electrophilic substitution, but the fluorine atom is an ortho, para-director, while the nitro group is a meta-director. The final regiochemical outcome is a result of their combined influence, which often leads to highly selective product formation.
For instance, in the bromination of 2-fluoro-1-nitrobenzene, the fluorine atom directs incoming electrophiles to the C4 and C6 positions, while the nitro group directs to the C3 and C5 positions. The C5 position (which is para to the fluorine and meta to the nitro group) is sterically accessible and electronically favored, leading selectively to 4-bromo-1-fluoro-2-nitrobenzene.
Caption: Generalized workflow for electrophilic bromination.
While molecular bromine (Br₂) is the archetypal brominating agent, its use presents significant handling and safety challenges due to its high toxicity and corrosivity.[2] Consequently, solid, stable, and more selective alternatives are overwhelmingly preferred in modern synthesis.
| Reagent | Formula | Key Advantages | Typical Conditions | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid, easy to handle; selectivity can be tuned by solvent choice; safer than Br₂. | Acetic acid, ~15°C | 97.1 | [3] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | High bromine content by weight; stable solid; moderate and controllable reactivity. | Acetic acid, 15°C, 3h | 98.7 | [4] |
| Molecular Bromine (Br₂) | Br₂ | Potent brominating agent; readily available. | Often requires a Lewis acid catalyst; hazardous. | Variable | [5][6] |
Expert Insight: The choice between NBS and DBDMH is often a matter of laboratory preference and substrate specifics. Both are excellent reagents that generate an electrophilic bromine species in situ. Their solid nature mitigates the risks associated with handling liquid bromine, making them ideal for both small-scale research and process scale-up. The high yields reported for both reagents underscore the efficiency of electrophilic bromination when the substrate's directing groups favor the desired isomer.[3][4]
-
Setup: To a reaction vessel, add 2-fluoronitrobenzene (200 g) and glacial acetic acid (1000 mL).
-
Cooling: Cool the mixture to approximately 15°C using an ice bath.
-
Reagent Addition: While stirring, add N-bromosuccinimide (NBS) (268 g) in portions, ensuring the temperature remains at 15°C.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress using Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, slowly pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Collect the solid product by filtration. This yields an off-white solid (303 g, 97.1% yield) with a purity of approximately 97%.[3]
-
Purification (Optional): The crude product can be further purified by recrystallization from petroleum ether.
Method 2: Sandmeyer Reaction from Fluoro-nitroaniline Precursors
The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a halide (among other groups) via a diazonium salt intermediate.[7][8] Its primary advantage is its ability to install substituents in positions that are not accessible through direct electrophilic substitution, thereby circumventing the standard rules of aromatic directing effects.[9] This method is indispensable when the required aniline precursor is readily available and the desired bromo-substituted isomer cannot be formed selectively via EAS.
The reaction proceeds in two stages:
-
Diazotization: The aromatic amine is treated with a nitrite source (typically sodium nitrite, NaNO₂) in a strong acid at low temperatures to form a reactive aryldiazonium salt.
-
Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the substitution of the diazonium group with a bromide ion, liberating nitrogen gas.[7][10]
The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen, and a copper(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final aryl bromide and regenerating the copper(I) catalyst.[7]
Caption: Two-stage workflow of the Sandmeyer reaction.
The classic Sandmeyer reaction provides consistently high yields, often in the 80-95% range for the conversion of anilines to aryl bromides.[11] The key is careful control of the reaction temperature during diazotization to prevent the premature decomposition of the unstable diazonium salt.
| Reagent Combination | Role | Key Considerations | Reference |
| NaNO₂ / HBr | Diazotization | Standard, cost-effective reagents. Requires low temperature (0-5°C). | [11] |
| t-BuONO / CuBr₂ | Diazotization & Bromination | tert-Butyl nitrite (t-BuONO) is an organic-soluble diazotizing agent, allowing for reactions in non-aqueous media. | [8] |
| CuBr / HBr | Catalytic Substitution | The classic copper(I) source for bromination. | [7] |
| CuBr/CuBr₂ Mixture | Catalytic Substitution | An equimolar mixture of Cu(I) and Cu(II) has been shown to be highly effective, potentially facilitating the catalytic cycle. | [8] |
-
Diazotization:
-
Dissolve the starting fluoro-nitroaniline in a solution of aqueous hydrobromic acid (HBr).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5°C throughout the addition.
-
Stir the mixture for an additional 15-30 minutes at low temperature to ensure complete formation of the diazonium salt.
-
-
Substitution:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, the mixture may be gently warmed to room temperature or slightly above to ensure the reaction goes to completion.
-
-
Workup & Isolation:
-
The reaction mixture is typically subjected to steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane) to isolate the crude product.
-
The organic extract is washed with aqueous sodium hydroxide to remove acidic impurities and then with water and brine.
-
The solution is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4-bromo-fluoronitrobenzene.
-
Purification is achieved via distillation or column chromatography.
-
Conclusion and Strategic Recommendations
The synthesis of 4-bromo-fluoronitrobenzene isomers is a well-understood process with highly reliable and scalable methods. The choice between electrophilic bromination and the Sandmeyer reaction is a strategic one, dictated primarily by the availability and cost of the starting materials.
-
Choose Electrophilic Bromination when: A suitable fluoronitrobenzene precursor is available and the inherent directing effects of the fluoro and nitro groups selectively favor the formation of the desired 4-bromo isomer. This is often the most atom-economical and direct route. The use of solid reagents like NBS or DBDMH is strongly recommended over liquid bromine for enhanced safety, handling, and often, selectivity.[4][12]
-
Choose the Sandmeyer Reaction when: The desired isomer cannot be accessed selectively via direct bromination, but the corresponding fluoro-nitroaniline precursor is readily available. This method offers unparalleled control over isomer synthesis, as the position of the bromine is determined by the position of the amino group in the precursor, not by EAS directing rules.[7][9]
For researchers in drug discovery and process development, both methodologies represent vital tools. A thorough analysis of precursor availability and the regiochemical demands of the target molecule will ultimately guide the selection of the optimal and most efficient synthetic pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 11. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
A Comparative Study of Leaving Group Ability in Halonitrobenzenes: A Technical Guide for Researchers
In the realm of synthetic organic chemistry, particularly in the design and development of novel pharmaceuticals and functional materials, a nuanced understanding of reaction kinetics and mechanisms is paramount. The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of C-N and C-O bond formation on aromatic rings. A critical factor governing the facility of these reactions is the nature of the leaving group. This guide provides an in-depth comparative analysis of the leaving group ability of halogens in nitro-activated benzene systems, offering both theoretical insights and practical, data-driven comparisons to inform experimental design.
The Counter-Intuitive Nature of Halogen Leaving Groups in SNAr Reactions
In contrast to aliphatic nucleophilic substitution (SN2) reactions where the leaving group ability of halogens follows the trend I > Br > Cl > F, in SNAr reactions this order is often inverted to F > Cl ≈ Br > I.[1] This reversal is a direct consequence of the reaction mechanism, which proceeds via a two-step addition-elimination pathway.
The rate-determining step in most SNAr reactions is the initial nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The presence of strong electron-withdrawing groups, such as nitro groups (–NO2), positioned ortho or para to the leaving group is crucial for stabilizing this intermediate by delocalizing the negative charge.[1][3]
The high electronegativity of fluorine plays a pivotal role in this initial step. It strongly polarizes the C-F bond, rendering the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced electrophilicity significantly lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the overall reaction rate. While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the second, faster step of the reaction, which does not influence the overall rate.
Visualizing the SNAr Mechanism and the Role of the Nitro Group
The following diagram illustrates the generalized mechanism for the SNAr reaction of a 1-halo-2,4-dinitrobenzene with a nucleophile, highlighting the formation of the stabilized Meisenheimer complex.
Caption: Generalized mechanism of the SNAr reaction.
Comparative Kinetic Data: The Element Effect in Action
The "element effect" in SNAr reactions, which describes the leaving group reactivity order, is best illustrated with quantitative kinetic data. The following table summarizes the relative rates of reaction of 1-halo-2,4-dinitrobenzenes with the nucleophile piperidine in methanol.
| Leaving Group (X) | Relative Rate (krel) |
| F | 3300 |
| Cl | 4.5 |
| Br | 2.4 |
| I | 1.0 |
Data compiled and normalized from multiple sources under similar reaction conditions.
As the data clearly indicates, the fluoro-substituted substrate is significantly more reactive than its chloro, bromo, and iodo counterparts, providing compelling evidence for the mechanistic principles discussed.
Experimental Protocol: A Guideline for Comparative Kinetic Analysis
To empirically validate the leaving group effect, a robust and reproducible experimental protocol is essential. The following is a detailed procedure for a comparative kinetic study of the reaction between 1-halo-2,4-dinitrobenzenes and a nucleophile, such as piperidine, using UV-Visible spectrophotometry.
Materials and Reagents
-
1-Fluoro-2,4-dinitrobenzene (DNFB)
-
1-Chloro-2,4-dinitrobenzene (DNCB)
-
1-Bromo-2,4-dinitrobenzene (DNBB)
-
1-Iodo-2,4-dinitrobenzene (DNIB)
-
Piperidine
-
Anhydrous solvent (e.g., Methanol, Acetonitrile, or DMSO)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of SNAr reactions.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each 1-halo-2,4-dinitrobenzene (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of piperidine (e.g., 1 M) in the same solvent. From this, create a series of dilutions to obtain a range of concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).
-
-
Determination of λmax:
-
Prepare a solution of the expected product (e.g., N-(2,4-dinitrophenyl)piperidine) and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Runs:
-
Set the UV-Vis spectrophotometer to the determined λmax and equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
To a cuvette, add a known volume of the piperidine solution and the solvent.
-
Initiate the reaction by adding a small, known volume of the halonitrobenzene stock solution. Ensure that the concentration of piperidine is in large excess (at least 10-fold) compared to the halonitrobenzene to maintain pseudo-first-order conditions.
-
Immediately start recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic run for each concentration of piperidine.
-
Plot kobs versus the concentration of piperidine. The slope of the resulting linear plot will be the second-order rate constant (k2) for the reaction.
-
-
Comparative Analysis:
-
Repeat the entire procedure for each of the 1-halo-2,4-dinitrobenzenes.
-
Compare the determined second-order rate constants (k2) to establish the relative leaving group ability of the halogens.
-
Conclusion
The leaving group ability of halogens in halonitrobenzenes is a classic example of how a thorough understanding of reaction mechanisms can explain seemingly counter-intuitive reactivity trends. For researchers engaged in the synthesis of complex aromatic molecules, a firm grasp of the principles governing SNAr reactions is indispensable. The superior performance of fluoride as a leaving group in these systems, driven by its high electronegativity and the rate-determining formation of the Meisenheimer complex, is a key consideration for optimizing reaction conditions and achieving desired synthetic outcomes. The experimental protocol provided herein offers a reliable framework for the quantitative investigation of these effects, enabling a data-driven approach to synthetic strategy.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Paving the Way for Large-Scale Production: A Comparative Guide to Synthetic Route Validation
For researchers, scientists, and drug development professionals, the transition from a laboratory-scale synthetic route to a robust, large-scale production process is a critical juncture in the journey of a new chemical entity. This guide provides an objective comparison of key performance indicators for validating and selecting a synthetic route for scale-up, supported by experimental data and detailed methodologies. The selection of an optimal synthetic route is a multi-faceted decision, balancing economic viability, environmental impact, safety, and regulatory compliance. A route that is elegant on a small scale may present insurmountable challenges when scaled to produce kilograms or even tons of material. Therefore, a rigorous validation process is paramount.
The Imperative of Rigorous Validation
The choice of a synthetic route dictates the efficiency, cost, safety, and environmental impact of the manufacturing process.[1] A failure to thoroughly validate a synthetic route can lead to costly delays, regulatory hurdles, and even project termination. The validation process is not merely a confirmation of the chemical transformation but a comprehensive assessment of its suitability for the intended purpose, as mandated by regulatory bodies like the FDA.[1][2][3][4][5][6] This guide will utilize a case study approach to compare two hypothetical synthetic routes to a novel drug candidate, "Odanacatib," a cathepsin K inhibitor, to illustrate the principles of synthetic route validation.
Case Study: Two Synthetic Routes to Odanacatib
Odanacatib is a potent and selective inhibitor of cathepsin K, an enzyme involved in bone resorption.[7] Its synthesis presents several challenges, including the stereospecific formation of a key amine intermediate. We will compare a hypothetical "Route A," a plausible initial medicinal chemistry route, with "Route B," an optimized process chemistry route designed for large-scale production.
Route A: A Linear, Reagent-Intensive Approach
This hypothetical route relies on a linear sequence and utilizes stoichiometric reagents, which is common in early-stage drug discovery due to its speed and flexibility. However, this approach often suffers from poor atom economy and generates significant waste.
Route B: A Convergent, Catalytic Approach
The optimized route employs a convergent strategy, where key fragments of the molecule are synthesized separately and then combined.[8] This approach often leads to higher overall yields and simplifies purification. Furthermore, it incorporates catalytic steps, minimizing the use of stoichiometric reagents and reducing waste.[8]
Comparative Analysis of Synthetic Routes
A comprehensive evaluation of synthetic routes involves a suite of quantitative and qualitative metrics. The "SELECT" criteria—Safety, Environmental, Legal, Economics, Control, and Throughput—provide a robust framework for this assessment.[9]
Yield, Purity, and Throughput
The primary goal of any synthesis is to produce the desired product in high yield and purity. The following table compares the two routes based on these critical parameters.
| Parameter | Route A (Hypothetical) | Route B (Optimized) | Analysis |
| Overall Yield | 35% | 61% | Route B's convergent strategy and optimized reaction conditions result in a significantly higher overall yield.[8] |
| Purity (API) | 98.5% (after multiple crystallizations) | >99.5% (after a single crystallization) | Route B's cleaner reaction profile simplifies purification, leading to higher purity with less downstream processing. |
| Number of Steps | 8 (linear) | 6 (convergent) | The reduced number of steps in Route B decreases production time and complexity.[8] |
| Cycle Time | ~15 days | ~8 days | The shorter cycle time of Route B significantly increases throughput. |
Process Safety and Environmental Impact
Modern drug development places a strong emphasis on process safety and environmental sustainability. Green chemistry principles are integral to this evaluation.[10]
| Parameter | Route A (Hypothetical) | Route B (Optimized) | Analysis |
| Hazardous Reagents | Use of pyrophoric reagents (e.g., n-BuLi) and hazardous solvents (e.g., dichloromethane). | Avoidance of pyrophoric reagents; use of greener solvents (e.g., 2-MeTHF). | Route B presents a significantly improved safety profile. |
| Process Mass Intensity (PMI) | ~250 | ~75 | PMI (total mass in / mass of product) is a key green chemistry metric.[2][11][12][13] Route B's lower PMI indicates substantially less waste generation. |
| E-Factor | ~249 | ~74 | E-Factor (total waste / product) further highlights the environmental advantage of Route B. |
| Atom Economy | ~30% | ~65% | Route B's catalytic approach leads to a much higher atom economy, a measure of how many reactant atoms end up in the final product.[14] |
Scalability and Cost-Effectiveness
A synthetic route must be scalable and economically viable for commercial production.
| Parameter | Route A (Hypothetical) | Route B (Optimized) | Analysis |
| Reagent Cost | High (stoichiometric, specialized reagents) | Lower (catalytic, commodity chemicals) | The use of catalysts and readily available starting materials in Route B significantly reduces raw material costs. |
| Scalability Challenges | Cryogenic reactions, difficult purifications. | Robust reactions, straightforward crystallization. | Route B is designed for scalability, with processes that are more easily controlled in large reactors. |
| Estimated Cost of Goods (CoG) | High | Significantly Lower | The combination of higher yield, lower reagent costs, and improved throughput results in a much lower CoG for Route B. |
Experimental Protocols for Validation
The validation of a synthetic route relies on rigorous analytical testing to confirm the identity, purity, and yield of the product and intermediates.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a cornerstone of pharmaceutical analysis, used to determine the purity of the API and to quantify its concentration (assay).[15]
Objective: To develop and validate an HPLC method for the determination of Odanacatib purity and the quantification of impurities.
Instrumentation:
-
Agilent 1290 Infinity II LC System or equivalent
-
Diode Array Detector (DAD)
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Method Parameters:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 2 µL
Validation Protocol:
-
Specificity: Forced degradation studies are performed by subjecting a sample of Odanacatib to acidic, basic, oxidative, thermal, and photolytic stress. The method must demonstrate the ability to separate the intact drug from all degradation products.[16]
-
Linearity: A series of solutions of Odanacatib reference standard are prepared at five concentrations ranging from 50% to 150% of the target concentration. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The accuracy is determined by analyzing samples of known concentration (spiked placebo) at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample are performed. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day using a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): These are determined by injecting a series of dilute solutions and are typically defined as a signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD.
-
Robustness: The method's robustness is assessed by making small, deliberate changes to the method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and observing the effect on the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is an indispensable tool for the unambiguous confirmation of the chemical structure of the final product and key intermediates.[17][18][19][20][21]
Objective: To confirm the structure of synthesized Odanacatib and key intermediates.
Instrumentation:
-
Bruker Avance III 500 MHz NMR spectrometer or equivalent
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Experimental Procedure:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon atoms and their chemical environments.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of the proton framework.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS is a powerful technique for identifying and characterizing impurities, even at trace levels.[3][22][23][24]
Objective: To identify and structurally characterize any impurities present in the final API.
Instrumentation:
-
Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent
Experimental Procedure:
-
Method Development: An HPLC method similar to the purity method is developed using MS-compatible mobile phases (e.g., with formic acid or ammonium formate instead of non-volatile buffers).
-
Full Scan Analysis: The sample is analyzed in full scan mode to obtain the accurate mass of the API and any detectable impurities.
-
MS/MS Analysis: The instrument is set to perform data-dependent MS/MS, where the most abundant ions in the full scan are automatically selected for fragmentation. The fragmentation patterns provide valuable structural information for impurity identification.
-
Data Analysis: The accurate mass data is used to generate possible elemental compositions for the impurities. The MS/MS fragmentation patterns are then used to propose structures for the impurities.
Visualization of Synthetic Pathways and Validation Workflow
Visualizing complex information is key to understanding and communicating it effectively. Graphviz is a powerful tool for creating diagrams of workflows and relationships.
Synthetic Route Comparison
Caption: Comparison of a linear vs. a convergent synthetic route.
Validation Workflow
Caption: A typical workflow for analytical method validation.
Conclusion: A Data-Driven Decision
The validation of a synthetic route is a data-driven process that requires a meticulous comparison of viable alternatives. The case study of Odanacatib highlights the significant advantages of an optimized, convergent, and catalytic route (Route B) over a more traditional, linear approach (Route A) in terms of yield, purity, safety, environmental impact, and cost-effectiveness. By employing a comprehensive set of key performance indicators and conducting rigorous experimental analysis, drug development professionals can de-risk the scale-up process, ensuring the delivery of high-quality, cost-effective, and safe medicines.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. chemistryforsustainability.org [chemistryforsustainability.org]
- 3. hpst.cz [hpst.cz]
- 4. fda.gov [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. Federal Register :: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability [federalregister.gov]
- 7. researchgate.net [researchgate.net]
- 8. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recap of the SELECT Criteria – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. Experiments | Royal Society of Chemistry [edu.rsc.org]
- 11. chemistryforsustainability.org [chemistryforsustainability.org]
- 12. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]
- 13. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 14. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 15. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. scilit.com [scilit.com]
- 18. benchchem.com [benchchem.com]
- 19. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 20. m.youtube.com [m.youtube.com]
- 21. omicsonline.org [omicsonline.org]
- 22. chimia.ch [chimia.ch]
- 23. ijprajournal.com [ijprajournal.com]
- 24. resolvemass.ca [resolvemass.ca]
The Kinetics of Nucleophilic Aromatic Substitution: A Comparative Guide to 4-Bromo-1-fluoro-2-nitrobenzene and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, nucleophilic aromatic substitution (SNAr) reactions are a cornerstone for the construction of complex aryl ethers, amines, and other derivatives vital to the pharmaceutical and agrochemical industries. The reactivity of the aromatic substrate is paramount to the success of these transformations. This guide provides an in-depth comparative analysis of the kinetic studies of substitution reactions involving 4-Bromo-1-fluoro-2-nitrobenzene, a versatile and highly activated substrate. We will explore its performance benchmarked against a range of alternative aromatic compounds, supported by experimental data and detailed protocols to empower researchers in their experimental design and optimization.
The Central Role of Activation in SNAr Reactions
Nucleophilic aromatic substitution is not a trivial transformation. The inherent electron-rich nature of the aromatic ring repels nucleophiles, making direct substitution challenging. To facilitate this reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group.[1] These EWGs serve a dual purpose: they decrease the electron density of the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack, and they stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[2]
The nitro group (–NO₂) is one of the most powerful activating groups in SNAr chemistry.[3] Its ability to delocalize the negative charge of the Meisenheimer complex significantly lowers the activation energy of the reaction, thereby increasing the reaction rate.[4]
This compound: A Substrate of Interest
This compound presents a compelling case for kinetic studies due to the presence of two different halogen leaving groups and a potent nitro activating group.[5] This structure allows for the investigation of leaving group ability and the regioselectivity of nucleophilic attack.
Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 364-73-8 | [6] |
| Molecular Formula | C₆H₃BrFNO₂ | [6] |
| Molecular Weight | 220.00 g/mol | [6] |
| Appearance | Light yellow liquid or solid | |
| Melting Point | 18-19 °C | |
| Boiling Point | 240-241 °C | |
| Density | 1.786 g/mL at 25 °C |
The presence of both fluorine and bromine atoms ortho and para to the nitro group, respectively, sets the stage for a competitive substitution landscape. Understanding the kinetic preferences for the displacement of each halogen is crucial for predicting and controlling reaction outcomes.
The Surprising Trend of Halogen Leaving Group Ability in SNAr
In the realm of aliphatic nucleophilic substitution (Sₙ1 and Sₙ2 reactions), the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. However, in nucleophilic aromatic substitution, this trend is often reversed, with fluoride being the best leaving group: F > Cl > Br > I .[7][8]
This counterintuitive phenomenon is a direct consequence of the SNAr reaction mechanism. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[1] The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[7] This stabilization of the transition state leading to the Meisenheimer complex outweighs the strength of the C-F bond, leading to a faster overall reaction rate.
dot graph "SNAr_Leaving_Group_Effect" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: The counterintuitive leaving group trend in SNAr reactions.
Comparative Kinetic Analysis: this compound vs. Alternatives
To provide a clear performance benchmark, we will compare the reactivity of this compound with other commonly employed SNAr substrates. Due to the scarcity of direct comparative kinetic data for this compound under standardized conditions, we will draw upon data from structurally similar compounds to provide a robust predictive comparison.
Table 1: Comparative Reactivity of SNAr Substrates with Piperidine
| Substrate | Leaving Group | Activating Group(s) | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate | Reference |
| 1-Fluoro-2,4-dinitrobenzene | F | 2,4-di-NO₂ | Various Aprotic | Varies with solvent | High | [9][10] |
| 1-Chloro-2,4-dinitrobenzene | Cl | 2,4-di-NO₂ | Ethanol | ~4.5 x 10⁻³ | ~1 | [11] |
| This compound | F | 2-NO₂ | (Predicted) | - | (Predicted High) | - |
| This compound | Br | 2-NO₂ | (Predicted) | - | (Predicted Lower) | - |
| 4-Chloronitrobenzene | Cl | 4-NO₂ | Methanol | Slower than di-nitro | Lower | [12][13] |
| 4-Bromonitrobenzene | Br | 4-NO₂ | Methanol | Slower than chloro | Lower | [3][13] |
| 1,4-Dinitrobenzene | NO₂ | 4-NO₂ | Various | Varies with nucleophile | Variable | [14] |
Analysis of Comparative Data:
-
Fluoride as the Superior Leaving Group: Consistent with the principles of SNAr, the fluoride in 1-fluoro-2,4-dinitrobenzene is significantly more reactive than the chloride in 1-chloro-2,4-dinitrobenzene.[9][10] We can confidently predict that in this compound, the fluorine atom will be the preferred site of nucleophilic attack under kinetic control.
-
The Power of Activation: The presence of two nitro groups in the dinitrobenzene derivatives leads to substantially higher reaction rates compared to the mononitro-substituted benzenes.[11][12][13]
-
Influence of the Second Halogen: In this compound, the bromine atom also contributes to the activation of the ring through its inductive electron-withdrawing effect, albeit to a lesser extent than fluorine.
Alternative Activating Groups:
While the nitro group is a powerful activator, other electron-withdrawing groups can also facilitate SNAr reactions. A comparative overview of their activating ability is crucial for substrate selection.
| Activating Group | Relative Activating Ability |
| -NO₂ | Very Strong |
| -CN | Strong |
| -SO₂CF₃ | Very Strong |
| -CF₃ | Strong |
| -C(O)R | Moderate |
The choice of activating group can be tailored to the specific requirements of the synthesis, balancing reactivity with potential side reactions and downstream functional group compatibility.[15][16]
Experimental Protocols for Kinetic Studies
Accurate and reproducible kinetic data are the bedrock of mechanistic understanding and process optimization. Below are detailed, step-by-step methodologies for conducting kinetic studies of SNAr reactions.
UV-Vis Spectrophotometric Method
This is a widely used technique for monitoring the progress of SNAr reactions, particularly when the product has a distinct and strong absorbance in the UV-Vis spectrum.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, DMSO). The concentration should be chosen such that after dilution in the reaction cuvette, the absorbance of the product falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at different concentrations in the same solvent.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
Pipette a known volume of the nucleophile solution into a quartz cuvette.
-
Initiate the reaction by injecting a small, precise volume of the substrate stock solution into the cuvette. Quickly mix the solution.
-
Immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product as a function of time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (nucleophile in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.
-
dot graph "UV_Vis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} Caption: Experimental workflow for a UV-Vis spectrophotometric kinetic study.
NMR Spectroscopic Method
NMR spectroscopy is a powerful tool for reaction monitoring, providing detailed structural information and allowing for the simultaneous observation of reactants, intermediates, and products.[8][17][18][19][20]
Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent.
-
Acquire an initial spectrum to serve as the time-zero point.
-
-
Reaction Initiation and Monitoring:
-
Inject a known amount of the nucleophile into the NMR tube.
-
Quickly place the tube in the NMR spectrometer and begin acquiring spectra at regular intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and the product in each spectrum.
-
The concentration of each species at a given time can be determined from the relative integrals.
-
Plot the concentration of the reactant or product versus time and fit the data to the appropriate rate law to determine the rate constant.
-
dot graph "NMR_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} Caption: Experimental workflow for an NMR spectroscopic kinetic study.
Mechanistic Considerations: Stepwise vs. Concerted Pathways
The traditional textbook mechanism for SNAr reactions is a two-step addition-elimination process involving a discrete Meisenheimer complex intermediate.[1] However, recent computational and experimental evidence, including kinetic isotope effect studies, suggests that many SNAr reactions may proceed through a concerted, single-step mechanism, particularly with good leaving groups and less stabilized intermediates.[21][22]
In the case of this compound, the reaction with a nucleophile at the fluorine-bearing carbon is likely to proceed through a stepwise mechanism, as the presence of the strongly electron-withdrawing nitro group and the poor leaving group (fluoride) would stabilize the Meisenheimer intermediate.[22] Conversely, substitution at the bromine-bearing carbon, especially with a good nucleophile, might have a more concerted character.
dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Stepwise vs. Concerted SNAr Mechanisms.
Conclusion and Future Directions
This compound stands as a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. This guide has provided a comparative framework for understanding its reactivity in the context of other common SNAr substrates. The key takeaways for researchers are:
-
Fluorine is the preferred leaving group in kinetically controlled SNAr reactions involving this compound.
-
The nitro group provides strong activation , leading to significantly faster reaction rates compared to less activated systems.
-
Detailed kinetic studies , utilizing techniques such as UV-Vis or NMR spectroscopy, are essential for elucidating reaction mechanisms and optimizing reaction conditions.
Future research in this area could focus on obtaining precise kinetic data for the reactions of this compound with a wider range of nucleophiles and in various solvent systems. Such studies would provide a more complete picture of its reactivity profile and further enhance its utility as a valuable building block in organic synthesis.
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Choose the compound in each of the following pairs that reacts faster wit.. [askfilo.com]
- 14. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. magritek.com [magritek.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. imserc.northwestern.edu [imserc.northwestern.edu]
- 20. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. communities.springernature.com [communities.springernature.com]
- 22. dash.harvard.edu [dash.harvard.edu]
Efficacy Comparison of Catalysts for Suzuki Reactions with 4-Bromo-1-fluoro-2-nitrobenzene: A Senior Application Scientist's Guide
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] However, the success of this palladium-catalyzed transformation is not universal across all substrates. Aryl halides bearing electron-withdrawing groups and specific substitution patterns, such as 4-Bromo-1-fluoro-2-nitrobenzene, present unique challenges that test the limits of traditional catalytic systems. The electron-deficient nature of the aromatic ring, influenced by the potent nitro group, can significantly alter the kinetics of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[3][4]
This guide provides an in-depth, objective comparison of various palladium catalyst systems for the Suzuki coupling of this compound. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind catalyst selection, offering field-proven insights to guide researchers, scientists, and drug development professionals toward efficient and reproducible outcomes.
The Heart of the Reaction: The Palladium Catalytic Cycle
To effectively compare catalysts, one must first understand the fundamental mechanism they orchestrate. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle, with each step influenced by the choice of palladium source, ligand, base, and solvent.
The generally accepted catalytic cycle involves three primary steps:[2][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the aryl halide, forming a Pd(II) intermediate. The electronic properties of the aryl halide are critical here; electron-withdrawing groups can facilitate this step.[7]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. This step is base-mediated.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle. This is often the rate-limiting step, and its efficiency is heavily influenced by the steric and electronic properties of the ligands on the palladium center.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of ligand (L) is paramount. Ligands stabilize the palladium center and modulate its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands are often required to promote the crucial oxidative addition and reductive elimination steps.[1][8][9]
Comparative Analysis of Catalyst Systems
The following sections compare the performance of distinct classes of palladium catalysts for the Suzuki coupling of substrates analogous to this compound, such as other bromonitrobenzenes. The data, compiled from literature sources, serves as a robust starting point for reaction optimization.
The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
For decades, Pd(PPh₃)₄ was the go-to catalyst for Suzuki couplings. It is commercially available and effective for a range of simple aryl bromides.[2] However, its performance with electron-deficient or sterically hindered substrates can be suboptimal, often requiring higher catalyst loadings, elevated temperatures, and extended reaction times.[2][10] The moderate steric bulk and electronic properties of triphenylphosphine are less effective at promoting the difficult reductive elimination step with challenging products.
The Modern Standard: Buchwald Biaryl Phosphine Ligands and Precatalysts
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium catalysis.[11] Ligands such as XPhos and SPhos, when paired with a palladium source, create highly active catalysts that excel with challenging substrates.[1]
The key to their success lies in their architecture:
-
Steric Bulk: The large size of these ligands facilitates the final reductive elimination step, preventing catalyst decomposition and promoting high turnover.[1]
-
Electron-Rich Nature: They increase the electron density on the palladium center, which promotes the initial, often rate-limiting, oxidative addition of the aryl halide.[8]
To enhance ease of use, air- and moisture-stable palladacycle precatalysts (e.g., XPhos Pd G2, G3, G4) were developed. These complexes ensure the efficient and stoichiometric formation of the active Pd(0) species in situ, often at room temperature with weak bases, leading to more reproducible results, lower catalyst loadings, and shorter reaction times.[12]
Alternative Powerhouses: N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[13] They are strong σ-donors that form highly stable bonds with the palladium center. This stability translates into robust catalysts that resist decomposition at high temperatures and can achieve high turnover numbers. Several studies have demonstrated that NHC-palladium complexes are excellent catalysts for Suzuki couplings involving activated or deactivated aryl halides.[14]
The Green Frontier: Heterogeneous Palladium Catalysts
In the context of process chemistry and sustainable manufacturing, heterogeneous catalysts are highly desirable. These systems, where the palladium is immobilized on a solid support like activated carbon (Pd/C), graphene, or polymers, offer significant advantages, including simplified product purification (no leaching of ligands), easy catalyst removal by filtration, and the potential for catalyst recycling.[15][16] While sometimes requiring more forcing conditions, recent advances have produced highly active heterogeneous catalysts with turnover frequencies rivaling their homogeneous counterparts.[15]
Quantitative Data Summary
The following table summarizes the performance of different catalyst systems for the Suzuki coupling of bromonitroarenes, serving as a direct proxy for the target substrate, this compound.
| Catalyst System (Pd Source / Ligand) | Aryl Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 12-18 | ~60% | Adapted from[10] |
| Pd(OAc)₂ / SPhos | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95% | Adapted from[7] |
| Graphene-NHC-Pd(II) | Phenylboronic Acid | K₂CO₃ | DMF/H₂O | 100 | 0.5 | 95% | Adapted from |
| Polymer-Stabilized Pd Nanoparticles | Phenylboronic Acid | K₂CO₃ | H₂O | 70 | 6 | >80% | Adapted from |
| Pd/C (5%) | Sodium Tetraphenylborate | Na₂CO₃ | H₂O | Reflux | 1 | 98% | Adapted from[17] |
Note: The data presented is compiled from studies on structurally similar substrates (e.g., 1-bromo-4-nitrobenzene, 4-bromobenzotrifluoride) and should be used as a guide for optimization.
Experimental Protocols
A reliable and reproducible experimental workflow is critical for comparing catalyst efficacy. The following protocol outlines a general procedure for conducting the Suzuki-Miyaura coupling reaction under an inert atmosphere.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add the aryl halide (this compound, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5-2 mol%) and any additional ligand if required. Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Caption: General experimental workflow for the Suzuki coupling reaction.
Conclusion and Authoritative Recommendations
For a challenging, electron-deficient substrate like This compound , catalyst selection is paramount for achieving high yields and reaction efficiency.
-
For Highest Efficacy and Broad Applicability: Modern biaryl phosphine ligands and their corresponding precatalysts are the authoritative choice. We strongly recommend starting with a Buchwald G3 or G4 precatalyst paired with a ligand like XPhos or SPhos .[12] These systems are designed for high performance with difficult substrates, often providing excellent yields under relatively mild conditions with low catalyst loadings.[19]
-
For Robustness and Thermal Stability: If the reaction requires very high temperatures, an NHC-palladium complex should be considered. Their inherent stability can prevent catalyst decomposition and maintain activity.[13]
-
For Scale-Up and Green Chemistry: For process development, heterogeneous catalysts like palladium on carbon (Pd/C) or advanced supported palladium nanoparticles present a compelling case.[15][16] The benefits of simplified purification and catalyst recycling can lead to more economical and environmentally benign processes, as demonstrated in aqueous Suzuki couplings.[17]
While traditional catalysts like Pd(PPh₃)₄ may eventually yield the desired product, they are likely to be significantly outperformed in terms of reaction time, temperature requirements, and overall yield by these more advanced catalytic systems. A systematic screening approach, beginning with the most powerful and versatile catalysts, will ultimately provide the most efficient path to success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. moodle2.units.it [moodle2.units.it]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-Bromo-1-fluoro-2-nitrobenzene
As researchers and drug development professionals, our work with highly specialized reagents like 4-Bromo-1-fluoro-2-nitrobenzene is fundamental to innovation. However, with the power of these molecules comes the profound responsibility of ensuring their safe handling and disposal. This guide moves beyond mere compliance, offering a procedural and philosophical framework for managing this compound's waste stream. Our goal is to ensure that every step, from the point of generation to final disposal, is deliberate, safe, and scientifically sound, protecting both personnel and the environment.
Hazard Profile and Chemical Identity of this compound
Understanding the intrinsic properties of a chemical is the first principle of its safe management. This compound (CAS No. 364-73-8) is a halogenated nitroaromatic compound, a class of molecules known for its utility in synthesis as well as its potential hazards.[1][2] Its hazard profile, derived from globally harmonized system (GHS) classifications, dictates the stringent handling and disposal protocols required.[3][4]
The compound is classified as:
These hazards necessitate that the compound and any materials contaminated with it are never treated as common waste. The physical properties summarized below further inform its behavior and the necessary containment strategies.
| Property | Value | Source |
| CAS Number | 364-73-8 | [1] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][3] |
| Molecular Weight | 220.00 g/mol | [3] |
| Appearance | Clear yellow to brownish liquid after melting | [1] |
| Melting Point | 18-19 °C | |
| Boiling Point | 240-241 °C | [1] |
| Density | 1.786 g/mL at 25 °C | |
| Flash Point | >109 °C (>230 °F) | [1] |
The Regulatory Framework: RCRA and Waste Determination
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A core tenet of RCRA is that the generator of the waste is legally responsible for its proper identification and disposal from "cradle to grave."[7]
This compound waste must be classified as hazardous waste . This determination is based on its chemical composition:
-
Halogenated Organic Compound: The presence of a bromine atom makes it a halogenated organic compound. The EPA lists many such compounds as hazardous waste, and they must be segregated into a specific waste stream.[8][9]
-
Nitroaromatic Compound: The nitrobenzene moiety is also significant. Spent non-halogenated solvents containing nitrobenzene are specifically listed by the EPA under waste code F004 .[10]
Therefore, any waste containing this compound, including residual amounts in empty containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be disposed of as regulated hazardous waste.
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for safely collecting and managing this compound waste within a laboratory setting. Adherence to this procedure is critical for ensuring safety and regulatory compliance.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a barrier between you and the hazard.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[6]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[5][6]
Step 2: Segregate the Waste Stream
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and makes proper disposal by a licensed facility impossible. The following diagram illustrates the correct waste segregation logic.
Caption: Waste segregation decision workflow for this compound.
Step 3: Use Designated and Properly Labeled Containers
-
Container Compatibility: Collect liquid waste in a clean, sealable container made of a compatible material (e.g., glass or high-density polyethylene). Ensure it has a screw-top cap. The container must be compatible with its contents under all conditions.[7]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag at the moment the first drop of waste is added . The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all contents: "this compound" and any other components. Avoid abbreviations or formulas.
-
The approximate percentages of each component.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 4: Safe Accumulation and Storage
-
Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[7]
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[7][11] This prevents the release of harmful vapors.
-
Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.
Step 5: Arrange for Final Disposal
-
Institutional EHS: Laboratory personnel do not perform the final disposal. Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full, properly labeled waste container.[12]
-
Approved Disposal Method: EHS will consolidate the waste and transfer it to a licensed hazardous waste disposal facility. The standard and required method for destroying halogenated organic compounds is high-temperature incineration .[13] This process ensures the complete breakdown of the molecule into less harmful components. Land disposal is not an appropriate option for this type of waste.[13]
Emergency Procedures for Spills and Exposures
Proper disposal planning includes being prepared for accidents.
-
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately.
-
For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container for disposal.[5][14]
-
Clean the spill area thoroughly.
-
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
-
By adhering to these rigorous procedures, we uphold our commitment to safety and environmental stewardship, ensuring that our scientific advancements do not come at the cost of our well-being or the health of our planet.
References
- 1. Cas 364-73-8,this compound | lookchem [lookchem.com]
- 2. This compound | 364-73-8 [chemicalbook.com]
- 3. This compound | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. mtu.edu [mtu.edu]
- 8. uakron.edu [uakron.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. wku.edu [wku.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. towson.edu [towson.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. biosynth.com [biosynth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


